molecular formula C7H13NO2 B140471 Methyl isonipecotate CAS No. 2971-79-1

Methyl isonipecotate

カタログ番号: B140471
CAS番号: 2971-79-1
分子量: 143.18 g/mol
InChIキー: RZVWBASHHLFBJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl isonipecotate can be obtained by the reduction of methyl isonicotinate in methanol with ruthenium at 100-150°C.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWBASHHLFBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2971-79-1
Record name Methyl isonipecotate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl isonipecotate, a key intermediate in the synthesis of a wide range of biologically active compounds. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry.

Core Properties and Identification

This compound, also known as Methyl 4-piperidinecarboxylate, is a versatile heterocyclic compound with the Chemical Abstracts Service (CAS) registry number 2971-79-1 .[1][2][3] It is an ester derivative of isonipecotic acid.[4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint, amine-like odor.[1][4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][2][3]
Molecular Weight 143.18 g/mol [1][2][3]
Boiling Point 85-90 °C[1][2][5]
Density 1.06 g/mL at 25 °C[1][2][5]
Refractive Index (n20/D) 1.465[1][2]
Flash Point 89 °C (192.2 °F) - closed cup[1][2]
Solubility Slightly soluble in water; soluble in chloroform (B151607) and other common organic solvents like ethanol (B145695) and acetone.[1][4]
pKa 9.78 ± 0.10 (Predicted)[1][6]
Appearance Colorless to yellow liquid[1][4]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, typical spectral characteristics are summarized below.

SpectroscopyKey Features
¹H NMR The proton NMR spectrum would show characteristic peaks for the methyl ester protons, the methine proton at the C4 position, and the methylene (B1212753) protons of the piperidine (B6355638) ring.
¹³C NMR The carbon NMR spectrum would display a signal for the carbonyl carbon of the ester group, the methine carbon at C4, the methyl carbon of the ester, and the methylene carbons of the piperidine ring.
IR The infrared spectrum will prominently feature a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group, and N-H stretching bands.
MS The mass spectrum would show the molecular ion peak (M+) at m/z 143, corresponding to the molecular weight of the compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common experimental protocols.

Method 1: Reduction of Methyl Isonicotinate (B8489971)

This method involves the catalytic hydrogenation of methyl isonicotinate.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve methyl isonicotinate in methanol (B129727).

  • Catalyst Addition: Add a catalytic amount of Ruthenium (Ru) on a suitable support.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture to 100-150°C.[5][7]

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

  • Work-up: After cooling and depressurizing the reactor, filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl Isonicotinate Methyl Isonicotinate High-Pressure Autoclave\n(100-150°C) High-Pressure Autoclave (100-150°C) Methyl Isonicotinate->High-Pressure Autoclave\n(100-150°C) Methanol Methanol Methanol->High-Pressure Autoclave\n(100-150°C) Ruthenium Catalyst Ruthenium Catalyst Ruthenium Catalyst->High-Pressure Autoclave\n(100-150°C) Hydrogen Gas Hydrogen Gas Hydrogen Gas->High-Pressure Autoclave\n(100-150°C) Filtration Filtration High-Pressure Autoclave\n(100-150°C)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis of this compound via Reduction.

Method 2: From 4-Piperidinecarboxylic acid, 1-(triphenylmethyl)-, methyl ester

This procedure involves the deprotection of a protected piperidine derivative.[5][7]

Experimental Protocol:

  • Dissolution: Dissolve the starting material, methyl 1-(triphenylmethyl)-4-piperidinecarboxylate (CAS: 1262670-73-4), in a minimal amount of water containing a catalytic amount of Ceric Ammonium Nitrate (CAN) (20 mol%).[5][7]

  • Solvent Addition: Transfer the reaction mixture to dichloromethane (B109758) and add acetic acid (10 equivalents).[5][7]

  • Reaction: Stir the solution at room temperature.

  • Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure.

  • Work-up (Method A):

    • Wash the solid residue twice with petroleum ether to remove the triphenylmethanol (B194598) byproduct.

    • Dissolve the residue in methanol and filter through a short pad of diatomaceous earth.

    • Remove the solvent by evaporation under reduced pressure to obtain the free amine, this compound.[7][8]

  • Work-up (Method B - for acylated derivatives):

    • Remove water and acetic acid from the reaction mixture under vacuum.

    • Dissolve the residue in anhydrous dichloromethane, followed by the addition of triethylamine (B128534) (2.5 eq.) and acetic anhydride (B1165640) or benzoyl chloride (1.5 eq.).

    • After the reaction is complete, evaporate the solvent.

    • Extract the residue twice with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford the acylated amine.[7][8]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in many pharmaceuticals. Its versatile chemical nature allows for modifications at both the nitrogen atom and the ester functionality, leading to a diverse range of derivatives.[1]

It serves as a crucial reactant in the synthesis of:

  • Antitubercular agents [1]

  • Anti-HIV-1 agents [2]

  • Neurochemicals [1][7]

  • Aminopyrazine inhibitors [1]

  • Orally available naphthyridine protein kinase D inhibitors [1]

  • Soluble epoxide hydrolase (sEH) inhibitors [1][2]

  • Antibacterial compounds [1][7]

Derivatives of isonipecotic acid and its esters have shown promising biological activities, including antibacterial and α-glucosidase inhibitory effects, highlighting their potential in developing treatments for bacterial infections and type-2 diabetes.[9]

G cluster_derivatives Synthetic Modifications cluster_applications Therapeutic Areas This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation N-Acylation N-Acylation This compound->N-Acylation Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Infectious Diseases\n(Tuberculosis, HIV, Bacterial) Infectious Diseases (Tuberculosis, HIV, Bacterial) N-Alkylation->Infectious Diseases\n(Tuberculosis, HIV, Bacterial) Neuroscience Neuroscience N-Acylation->Neuroscience Metabolic Diseases\n(sEH Inhibitors) Metabolic Diseases (sEH Inhibitors) N-Acylation->Metabolic Diseases\n(sEH Inhibitors) Amide Formation Amide Formation Ester Hydrolysis->Amide Formation Oncology\n(Kinase Inhibitors) Oncology (Kinase Inhibitors) Amide Formation->Oncology\n(Kinase Inhibitors) Amide Formation->Metabolic Diseases\n(sEH Inhibitors)

Caption: Role of this compound in Drug Discovery.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] Appropriate personal protective equipment, including gloves, and eye protection, should be worn when handling this chemical. It should be stored in a cool, dark place under an inert atmosphere, with some sources recommending storage in a freezer at -20°C.[1][5]

This document provides a foundational understanding of this compound for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

Methyl Isonipecotate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, also known as methyl 4-piperidinecarboxylate, is a heterocyclic ester that has emerged as a critical building block in medicinal chemistry and drug discovery. Its rigid piperidine (B6355638) core provides a three-dimensional framework that is increasingly sought after in the design of novel therapeutics, moving away from the predominantly flat structures of many screening compounds. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its use in the synthesis of enzyme inhibitors, antitubercular agents, and as a versatile intermediate in various organic reactions. The guide will present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in leveraging this valuable scaffold.

Core Applications in Research

This compound serves as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. Its utility stems from the reactive ester group and the secondary amine of the piperidine ring, which allow for a variety of chemical modifications.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain. This compound derivatives are integral to the development of potent sEH inhibitors.

Quantitative Data: sEH Inhibition

The following table summarizes the inhibitory activity (IC₅₀) of various compounds derived from piperidine scaffolds, similar to those synthesized from this compound.

Compound ClassRepresentative Compound/ScaffoldTarget SpeciesIC₅₀ (nM)Reference
Adamantyl Piperidinyl UreaAR9281 (APAU)Human sEH7.0[1]
Sulfonyl UreaCompound 4fHuman sEH2.94[1]
Sulfonyl UreaCompound 4lHuman sEH1.69[1]
Benzoxazolone-5-UreaCompound 33Human sEH0.39[1]
Squaryl SulfonamideCompound A1Human sEH0.1[2]
Squaryl SulfonamideCompound A9Human sEH0.1[2]

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay [3][4][5][6][7]

This protocol outlines a common method for determining the IC₅₀ values of sEH inhibitors.

Materials:

  • Human recombinant sEH enzyme

  • Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds (sEH inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the sEH enzyme to each well, followed by the test compound or vehicle (DMSO) control.

  • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular drugs. The piperidine scaffold present in this compound is a feature in several compounds with antimycobacterial activity.

Quantitative Data: Antitubercular Activity

The following table presents the minimum inhibitory concentration (MIC) of various antitubercular agents containing piperazine (B1678402) or piperidine moieties.

Compound SeriesRepresentative CompoundMIC (µg/mL)Reference
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analoguesCompound 5h1.56[8]
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analoguesCompound 5n1.56[8]
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analoguesCompound 5q1.56[8]
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analoguesCompound 5c3.125[8]
4-(3-(4-substituted piperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analoguesCompound 5d3.125[8]
N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivativesCompound 6a1.35 µM[9]
N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivativesCompound 6e2.18 µM[9]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • In a 96-well microplate, prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (bacteria only) and negative (broth only) controls on each plate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protein Kinase D (PKD) Inhibitors

Protein Kinase D (PKD) is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in diseases such as cancer and cardiac hypertrophy. Small molecule inhibitors of PKD are valuable research tools and potential therapeutics. The piperidine scaffold can be incorporated into the design of such inhibitors.

Signaling Pathway: Protein Kinase D Activation and Inhibition

The following diagram illustrates the canonical activation pathway of PKD and the points of intervention for small molecule inhibitors.

PKD_Signaling extracellular Extracellular Stimuli (e.g., Growth Factors, Hormones) receptor Cell Surface Receptor extracellular->receptor plc Phospholipase C (PLC) receptor->plc activates dag Diacylglycerol (DAG) plc->dag produces pkc Protein Kinase C (PKC) dag->pkc recruits & activates pkd Protein Kinase D (PKD) dag->pkd recruits pkc->pkd phosphorylates & activates cellular_responses Cellular Responses (Proliferation, Survival, etc.) pkd->cellular_responses regulates inhibitor Small Molecule PKD Inhibitors inhibitor->pkd inhibit

Caption: The Protein Kinase D (PKD) signaling pathway and points of inhibitor action.

Experimental Workflows

High-Throughput Screening (HTS) for sEH Inhibitors

The discovery of novel sEH inhibitors often begins with high-throughput screening of large compound libraries. The following diagram outlines a typical workflow for such a screening campaign.

HTS_Workflow start Compound Library (e.g., 10,000+ compounds) plate_prep Plate Preparation (Compound Plating in 384-well format) start->plate_prep assay Automated Assay (Dispense enzyme, inhibitor, substrate) plate_prep->assay readout Fluorescence Readout assay->readout data_analysis Data Analysis (Calculate % inhibition, Z-factor) readout->data_analysis hit_id Hit Identification (Select compounds with >50% inhibition) data_analysis->hit_id hit_validation Hit Validation (Dose-response curves, IC₅₀ determination) hit_id->hit_validation Primary Hits sar Structure-Activity Relationship (SAR) Studies hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical high-throughput screening workflow for identifying sEH inhibitors.

Conclusion

This compound is a cornerstone molecule in contemporary drug discovery, offering a versatile and synthetically tractable scaffold for the development of novel therapeutics. Its application in the synthesis of potent sEH inhibitors, promising antitubercular agents, and as a framework for kinase inhibitors highlights its significance. The quantitative data, detailed protocols, and workflow diagrams provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of new medicines.

References

Methyl isonipecotate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, also known by its IUPAC name methyl piperidine-4-carboxylate, is a heterocyclic ester compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its piperidine (B6355638) core is a prevalent scaffold in medicinal chemistry, particularly in the development of neurochemicals and antibacterials.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a piperidine ring with a methyl carboxylate group attached at the 4-position.

IUPAC Name: methyl piperidine-4-carboxylate[3]

Synonyms: Methyl 4-piperidinecarboxylate, Isonipecotic acid methyl ester[1][4]

Molecular Formula: C₇H₁₃NO₂[1][5]

CAS Number: 2971-79-1[1][5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Methyl Isonicotinate reaction Reduction in High-Pressure Reactor (100-150 °C) start1->reaction start2 Methanol start2->reaction start3 Ruthenium Catalyst start3->reaction filter Catalyst Filtration reaction->filter evaporation Solvent Evaporation filter->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

References

Synthesis of Methyl Isonipecotate from Methyl Isonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl isonipecotate, a pivotal intermediate in the pharmaceutical industry, through the catalytic hydrogenation of methyl isonicotinate (B8489971). The document details the prevalent methodologies, focusing on ruthenium and palladium-based catalytic systems. It offers in-depth experimental protocols, comparative quantitative data on reaction parameters and yields, and visual representations of the synthetic pathway and experimental workflow to support research, development, and scale-up activities.

Introduction

This compound, the methyl ester of 4-piperidinecarboxylic acid, is a crucial building block in the synthesis of a wide array of neurochemicals, antibacterials, and other biologically active compounds.[1] Its synthesis from readily available methyl isonicotinate via catalytic hydrogenation of the pyridine (B92270) ring is a common and efficient transformation. This guide explores the key aspects of this synthesis, providing technical details for its successful implementation in a laboratory setting.

Core Synthetic Pathway: Catalytic Hydrogenation

The primary and most direct route for the synthesis of this compound from methyl isonicotinate is through catalytic hydrogenation. This process involves the reduction of the aromatic pyridine ring of methyl isonicotinate to a piperidine (B6355638) ring using hydrogen gas in the presence of a metal catalyst.

The overall chemical transformation is depicted below:

Synthesis_Pathway Overall Synthetic Transformation cluster_reactants Reactants cluster_product Product Methyl_Isonicotinate Methyl Isonicotinate Catalyst Catalyst (e.g., Pd/C, Ru) Methyl_Isonicotinate->Catalyst Substrate Hydrogen Hydrogen (H2) Hydrogen->Catalyst Reductant Methyl_Isonipecotate This compound Catalyst->Methyl_Isonipecotate Product Formation

Caption: General reaction scheme for the synthesis of this compound.

Two of the most effective catalysts for this transformation are palladium, typically supported on carbon (Pd/C), and ruthenium.[2][3][4] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and purity of the final product.

Comparative Data on Catalytic Systems

The selection of an appropriate catalyst and the optimization of reaction parameters are critical for achieving high yields and purity. The following tables summarize the key quantitative data for palladium and ruthenium-catalyzed hydrogenation of methyl isonicotinate.

Table 1: Palladium-Catalyzed Hydrogenation Parameters

ParameterValueSource
Catalyst 5-10% Palladium on Carbon (Pd/C)[2][5]
Catalyst Loading 2-10 g per mole of substrate (preferred)[2]
Temperature 60-100 °C (preferred)[2]
Pressure 50-150 psig (preferred)[2]
Solvent Methanol (B129727)[2][5]
Reaction Time 2-23 hours[2][5]

Table 2: Ruthenium-Catalyzed Hydrogenation Parameters

ParameterValueSource
Catalyst Ruthenium (unspecified support)[1][2][3]
Temperature 100-150 °C[1][2][3]
Solvent Methanol[1][2][3]

Note: Detailed quantitative data for ruthenium-catalyzed reactions, such as catalyst loading, pressure, and specific yields, are less consistently reported in publicly available literature compared to palladium-catalyzed methods.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both palladium and ruthenium catalysts.

Palladium-Catalyzed Hydrogenation of Methyl Isonicotinate

This protocol is based on established procedures and offers a reliable method for the synthesis of this compound.[2][5]

Materials:

  • Methyl isonicotinate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl isonicotinate (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Seal the hydrogenation vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 kg/cm ² or 50-150 psig).[2][5]

  • Commence stirring or shaking and heat the reaction mixture to the target temperature (e.g., room temperature or 80 °C).[2][5]

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by distillation if necessary.

Characterization Data (¹H-NMR for this compound):

  • ¹H-NMR (CDCl₃): δ 1.57-1.65 (m, 2H), 1.86-1.90 (m, 2H), 2.40-2.45 (m, 1H), 2.60-2.66 (m, 2H), 3.06-3.11 (m, 2H), 3.68 (s, 3H).[5]

Ruthenium-Catalyzed Hydrogenation of Methyl Isonicotinate

This method generally requires higher temperatures than the palladium-catalyzed approach.[1][2][3]

Materials:

  • Methyl isonicotinate

  • Ruthenium catalyst

  • Methanol

  • High-pressure hydrogenation apparatus (autoclave)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge a high-pressure autoclave with a solution of methyl isonicotinate in methanol.

  • Add the ruthenium catalyst to the vessel.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas.

  • Heat the mixture to 100-150 °C with vigorous stirring.[1][2][3]

  • Maintain the reaction at temperature and pressure until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the ruthenium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation if required.

Experimental Workflow and Logic

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.

Experimental_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reaction_Setup Reaction Setup: Dissolve Methyl Isonicotinate in Methanol Add Catalyst (Pd/C or Ru) Hydrogenation Hydrogenation: Purge with H₂ Pressurize and Heat Monitor H₂ Uptake Reaction_Setup->Hydrogenation Reaction_Quench Reaction Quench: Cool to Room Temperature Vent Excess H₂ Hydrogenation->Reaction_Quench Catalyst_Removal Catalyst Removal: Filter through Celite Reaction_Quench->Catalyst_Removal Solvent_Removal Solvent Removal: Concentrate Filtrate via Rotary Evaporation Catalyst_Removal->Solvent_Removal Purification Optional Purification: Distillation Solvent_Removal->Purification Characterization Characterization: NMR, GC-MS, etc. Solvent_Removal->Characterization Crude Product Analysis Purification->Characterization

References

Physical and chemical properties of methyl isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Isonipecotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as methyl 4-piperidinecarboxylate, is a versatile heterocyclic building block of significant interest in the pharmaceutical and chemical industries.[1][] As an ester derivative of isonipecotic acid, its structural motif is a key component in the synthesis of a wide array of biologically active compounds, including neurochemicals, antibacterials, and enzyme inhibitors.[1][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in drug discovery and development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

This compound is a piperidine (B6355638) derivative with a methyl ester group at the 4-position.

IdentifierValue
IUPAC Name methyl piperidine-4-carboxylate[5]
Synonyms Methyl 4-piperidinecarboxylate, Isonipecotic acid methyl ester[1][3][6]
CAS Number 2971-79-1[5][7]
Molecular Formula C₇H₁₃NO₂[3][7]
Molecular Weight 143.18 g/mol [5][7]
SMILES COC(=O)C1CCNCC1[5][7]
InChI Key RZVWBASHHLFBJF-UHFFFAOYSA-N[5][7]

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a faint, amine-like or fruity odor.[3][8][9] It is a viscous compound with moderate volatility under ambient conditions.[8][9]

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[3][8][9]
Boiling Point 85-90 °C[1][3][7]
93 °C / 10 mmHg[6]
193.8 °C at 760 mmHg[]
Melting Point 116 °C (for hydrochloride salt)
Density 1.06 g/mL at 25 °C[1][3][7]
Refractive Index (n20/D) 1.465[3][7]
Vapor Pressure 0.457 mmHg at 25 °C[3][10]
Flash Point 192 °F (89 °C)[3][6]
pKa 9.78 ± 0.10 (Predicted)[3][8][9]
Water Solubility Slightly soluble[1][3][8][9]
Solubility in Organic Solvents Soluble in chloroform, ethanol, acetone, and ether[3][8][9]

Chemical Properties

Reactivity and Stability

This compound is considered a stable compound under normal conditions.[11] However, it is sensitive to air and should be stored under an inert atmosphere.[6] It is incompatible with strong oxidizing agents.[11] The secondary amine in the piperidine ring allows it to undergo various reactions, such as N-alkylation, N-arylation, and acylation, making it a versatile intermediate for creating a diverse range of derivatives.

Storage

For optimal stability, this compound should be kept in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C.[1][3][4][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

TechniqueData Highlights
¹H NMR Spectra are available and can be used for structural confirmation.[12][13]
¹³C NMR Spectral data has been recorded and is available in various databases.[5]
IR Spectroscopy FTIR and ATR-IR spectra are available, showing characteristic peaks for the functional groups present.[5]
Mass Spectrometry GC-MS data is available, with a top peak at m/z 57.[5]
Raman Spectroscopy FT-Raman spectra have been documented.[5]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale procedure involves the esterification of isonipecotic acid. A more scalable approach involves the reduction of methyl isonicotinate.

Method 1: Esterification of Isonipecotic Acid This method involves the reaction of isonipecotic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, typically at elevated temperatures with reflux.[8][14]

Method 2: Reduction of Methyl Isonicotinate this compound can be synthesized by the reduction of methyl isonicotinate.[4] This hydrogenation reaction can be carried out using a catalyst like ruthenium at 100-150°C in methanol.[3][4] Another reported method uses Raney nickel as the catalyst, though this requires high temperature and pressure.[14]

General Purification Protocol (Post-Synthesis) A general workup and purification procedure following synthesis from a protected precursor is described below.[15]

  • Solvent Removal: After the reaction is complete, the solvent is evaporated under reduced pressure.

  • Workup Method A (for free amine):

    • The solid residue is washed twice with petroleum ether to remove by-products.

    • The residue is then dissolved in methanol and filtered through a celite pad.

    • Removal of the solvent under reduced pressure yields the free amine.[1][8][15]

  • Workup Method B (for acylated amine):

    • Water and acetic acid are removed from the reaction mixture in vacuo.

    • The residue is dissolved in dry dichloromethane, followed by the addition of triethylamine (B128534) and an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride).

    • After the reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine, then dried over sodium sulfate.

    • The solvent is removed, and the product is purified by silica (B1680970) gel column chromatography.[1][8][15]

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Material (e.g., Methyl Isonicotinate or N-protected precursor) reaction Chemical Reaction (e.g., Hydrogenation or Deprotection) start->reaction Reagents, Catalyst evaporation Solvent Evaporation reaction->evaporation extraction Extraction / Washing evaporation->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and drug discovery.[] Its piperidine core is a common scaffold in many pharmaceuticals.

  • Intermediate in Pharmaceutical Synthesis: It serves as a key reactant in the synthesis of a variety of biologically active molecules, including antitubercular agents, protein kinase D inhibitors, and other neurochemicals.[1][3][4]

  • Enzyme Inhibition Research: It is used to synthesize potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which are targets for treating diseases associated with sEH dysregulation.[1][3][4]

  • Fragment-Based Drug Discovery (FBDD): The three-dimensional structure of the piperidine ring makes this compound and its derivatives useful fragments for screening against biological targets, helping to generate lead compounds in drug development programs.[3]

  • Catalyst Development: It has been used as a reactant for creating scalable catalysts for asymmetric hydrogenation reactions.[1][3]

G cluster_applications Key Application Areas cluster_outcomes Therapeutic Targets & Outcomes MI This compound (Versatile Building Block) Pharma Pharmaceutical Synthesis MI->Pharma Enzyme Enzyme Inhibitor Synthesis (e.g., sEH inhibitors) MI->Enzyme FBDD Fragment-Based Drug Discovery (FBDD) MI->FBDD Antitubercular Antitubercular Agents Pharma->Antitubercular PKD Protein Kinase D Inhibitors Pharma->PKD Neuro Neurochemicals Pharma->Neuro Leads Novel Lead Compounds Enzyme->Leads FBDD->Leads

Caption: Applications of this compound in drug discovery and development.

Safety Information

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5] In some cases, it may cause severe skin burns and eye damage.[5] Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[11]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex molecules solidifies its role as a critical tool for researchers in medicinal chemistry and drug development. This guide provides the essential technical information required for its effective and safe use in a laboratory and research setting.

References

Technical Safety Guide: Methyl Isonipecotate (CAS 2971-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Methyl Isonipecotate (CAS: 2971-79-1), also known as Methyl 4-piperidinecarboxylate. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can handle this compound with the utmost safety. The guide focuses on presenting quantitative data, procedural workflows, and hazard information in a clear and accessible format.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2][3] It is an ester derivative of 4-piperidinecarboxylic acid and is used as a versatile reactant and building block in the synthesis of various biologically active compounds and neurochemicals.[2][4]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₁₃NO₂ [1][2][5]
Molecular Weight 143.18 g/mol [1][2][5]
Appearance Colorless to yellow liquid [1][2]
Boiling Point 93°C @ 10 mmHg (1.3 kPa) [1][6]
Density 1.021 - 1.06 g/mL at 25°C [1][4][7]
Flash Point 89°C (192.2°F) - Closed Cup [1][2][8]
Vapor Pressure 0.457 mmHg at 25°C [1][2]
Solubility Slightly soluble in water; Soluble in Chloroform [1][2][4]
pKa 9.78 ± 0.10 (Predicted) [2]

| Refractive Index | 1.465 |[2] |

Hazard Identification and Toxicological Summary

This compound is considered a hazardous substance and is classified as a combustible liquid that causes skin, eye, and respiratory irritation.[7][9] While detailed toxicological studies are limited, the available data consistently point to its irritant nature.[10]

Table 2: GHS Hazard Classification

Classification Category Hazard Statement GHS Pictogram Signal Word Source(s)
Skin Irritation Category 2 H315: Causes skin irritation GHS07 (Exclamation Mark) Warning [1][5][8][10]
Serious Eye Irritation Category 2 / 2A H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning [1][5][8][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation GHS07 (Exclamation Mark) Warning [1][5][8][10]
Flammable Liquids Category 4 H227: Combustible liquid None Warning [1][9]

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |[5][9] |

Note: The Skin Corrosion (Category 1B) classification is reported in a minority (10.9%) of notifications to the ECHA C&L Inventory and may be dependent on factors like concentration or impurities.[5] Users should handle the substance with the potential for severe effects in mind.

Toxicological Profile:

  • Acute Effects: The primary hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[11]

  • Chronic Effects: Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.[7]

  • Carcinogenicity: The compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[10][11]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for the toxicological assays of this compound are not provided in standard safety data sheets, the procedural information for handling, emergencies, and personal protection is well-defined. The following workflows are based on established safety procedures.

This workflow outlines the immediate steps to be taken in the event of accidental exposure to this compound.

FirstAid cluster_exposure Exposure Event cluster_response Immediate First Aid Response cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap and water for 15+ min. skin->action_skin action_eye Rinse with water for 15+ min. Remove contact lenses if possible. eye->action_eye action_ingest Rinse mouth. DO NOT induce vomiting. ingestion->action_ingest medical Seek Immediate Medical Attention action_inhale->medical action_skin->medical action_eye->medical action_ingest->medical

Caption: First aid workflow for exposure to this compound.

Proper handling and storage are critical to minimize exposure risk. This workflow details the necessary precautions.

HandlingStorage cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal start Begin Work with This compound controls Use Engineering Controls (Chemical Fume Hood) start->controls ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) controls->ppe handling Handle in well-ventilated area. Avoid contact and inhalation. Use non-sparking tools. ppe->handling wash Wash hands thoroughly after handling. handling->wash storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. wash->storage incompatible Store away from incompatible materials (e.g., strong oxidizing agents). storage->incompatible disposal Dispose of contents/container to an approved waste disposal plant. incompatible->disposal end Work Complete disposal->end

Caption: Logical workflow for safe handling and storage procedures.

Fire and Spill Management

This compound is a combustible liquid with a flash point of 89°C.[1][8]

Table 3: Fire-Fighting Information

Aspect Recommendation Source(s)
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [1][7][11]
Unsuitable Extinguishing Media No specific limitations are given.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). [7][11]

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |[1][11] |

In case of a spill, immediate and appropriate action is required to prevent contamination and exposure.

SpillResponse cluster_safety 1. Ensure Safety cluster_contain 2. Contain & Clean cluster_disposal 3. Disposal spill Spill Detected safety Evacuate personnel. Ensure adequate ventilation. Remove all ignition sources. spill->safety ppe Wear full PPE (respirator, gloves, goggles). safety->ppe contain Prevent further leakage. Cover drains if necessary. ppe->contain absorb Soak up with inert absorbent material (e.g., sand, vermiculite). contain->absorb collect Collect material and absorbent in a suitable, closed container. absorb->collect dispose Dispose of as hazardous waste according to regulations. collect->dispose decontaminate Clean the spill area thoroughly. dispose->decontaminate

Caption: Step-by-step workflow for responding to an accidental spill.

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are essential to prevent exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Source(s)
Engineering Controls Work should be conducted in a chemical fume hood. Ensure eyewash stations and safety showers are readily available. [11]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles (conforming to EN166 or OSHA 29 CFR 1910.133). [7][11]
Skin Protection Wear chemical-resistant gloves (e.g., PVC, nitrile rubber) and protective clothing to prevent skin contact. [7][11]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK). |[11][12] |

Handling Precautions:

  • Avoid all personal contact, including inhalation.[7]

  • Use only non-sparking tools and take precautionary measures against static discharges.[11][13]

  • Wash hands and face thoroughly after handling.

  • Store away from incompatible materials such as strong oxidizing agents.[7][11]

References

Biological Activity of Methyl Isonipecotate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a piperidine (B6355638) ring that can mimic the γ-aminobutyric acid (GABA) structure and a readily modifiable ester group, make it an attractive starting point for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and central nervous system (CNS) activities. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the esterification of isonipecotic acid, followed by modification at the piperidine nitrogen. A general synthetic approach involves the reaction of this compound with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, in the presence of a base. Another common strategy is the coupling of this compound with carboxylic acids using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI).

General Workflow for the Synthesis of N-Substituted this compound Derivatives

G start This compound reaction Reaction in suitable solvent (e.g., DCM, DMF) with base (e.g., Triethylamine) start->reaction reagents Acyl Halide / Sulfonyl Halide / Alkyl Halide or Carboxylic Acid + Coupling Agent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Methyl Isonipecotate Derivative purification->product

Caption: General synthetic workflow for N-substituted this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. Modifications at the piperidine nitrogen have been shown to be crucial for modulating the antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data
Compound IDModification at N-1 PositionTest OrganismMIC (µM)Reference
8c 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-chlorobenzaldehydeBacillus subtilis8.56 ± 0.63[1]
Staphylococcus aureus8.86 ± 0.29[1]
8e 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-nitrobenzaldehydeSalmonella typhi8.00 ± 0.54[1]
8f 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 2-nitrobenzaldehydeEscherichia coli8.21 ± 0.83[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2][3][4]

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a pure overnight culture of the test microorganism, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Anticancer Activity

The piperidine scaffold is present in numerous anticancer agents, and derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of action for some piperidine derivatives involves the induction of apoptosis and cell cycle arrest.[5]

Quantitative Anticancer Activity Data

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in the readily available literature, related piperidine-containing compounds have shown significant activity. For instance, piperidine derivatives have been shown to inhibit cell proliferation in both estrogen receptor (ER) positive and ER-negative breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9]

  • Cell Seeding:

    • Culture cancer cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be around 650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction by Piperidine Derivatives

G Piperidine_Derivative Piperidine Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Piperidine_Derivative->Cell_Cycle_Arrest induces Bcl2 Bcl-2 (Anti-apoptotic) Piperidine_Derivative->Bcl2 downregulates Bax Bax (Pro-apoptotic) Piperidine_Derivative->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes cytochrome c release Caspase_9 Caspase-9 Mitochondrion->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Proposed mechanism of apoptosis induction by certain piperidine derivatives.[5]

Central Nervous System (CNS) Activity

Isonipecotic acid, the parent carboxylic acid of this compound, is a structural analog of the inhibitory neurotransmitter GABA.[10] This has led to the investigation of its derivatives as modulators of the GABAergic system, with potential applications in treating neurological disorders such as epilepsy and anxiety.

GABA-A Receptor Partial Agonism

Isonipecotic acid itself acts as a moderately potent partial agonist at GABA-A receptors.[10] It displays varying efficacy at different GABA-A receptor subunit combinations, showing moderate agonism at α1, α2, α3, and α5-containing receptors, and full or near-full agonism at α4 and α6-containing receptors.[10] While isonipecotic acid does not cross the blood-brain barrier, its ester derivatives, such as this compound, are more lipophilic and may have improved CNS penetration, serving as potential prodrugs.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.[11][12][13][14][15]

  • Membrane Preparation:

    • Homogenize rat brain tissue in an ice-cold sucrose (B13894) buffer.

    • Perform a series of centrifugation and resuspension steps to isolate the cell membranes containing the GABA-A receptors.

    • The final membrane pellet is resuspended in the binding buffer and stored at -80°C.

  • Binding Assay:

    • Thaw the membrane preparation and wash it with the binding buffer.

    • In a 96-well plate or microcentrifuge tubes, set up the following in triplicate:

      • Total Binding: Membrane preparation and a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol).

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., GABA) to saturate the receptors.

      • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the reactions at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or Kᵢ value, which represents the affinity of the compound for the receptor.

GABAergic Signaling Pathway

G GABA GABA or Isonipecotate Derivative (Agonist) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Simplified diagram of GABA-A receptor-mediated inhibitory neurotransmission.

Other Biological Activities

α-Glucosidase Inhibition

Hydrazone derivatives of ethyl isonipecotate have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This suggests a potential therapeutic application for these compounds in the management of type 2 diabetes.

Quantitative α-Glucosidase Inhibition Data
Compound IDModificationIC₅₀ (µM)Reference
8d 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-hydroxy-3-methoxybenzaldehyde48.64 ± 0.08[1]
8e 1-[(3,5-dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carbohydrazone of 4-nitrobenzaldehyde40.62 ± 0.07[1]

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. The amenability of the piperidine scaffold to chemical modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents with antimicrobial, anticancer, and CNS-modulating effects. The data and protocols presented in this guide are intended to serve as a foundation for further research and development in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly uncover new therapeutic opportunities.

References

Methyl Isonipecotate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid piperidine (B6355638) core offers a three-dimensional structural motif that is increasingly sought after in the design of novel therapeutics. This versatile scaffold provides a robust platform for the synthesis of a diverse array of biologically active molecules, enabling fine-tuning of physicochemical properties and facilitating optimal interactions with biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, functionalization, and its application in the development of innovative therapeutics targeting a range of diseases.

Physicochemical and Spectroscopic Data of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 2971-79-1[1][2]
Boiling Point 85-90 °C (lit.)[2]
Density 1.06 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.465 (lit.)[2]
Solubility Slightly soluble in water; soluble in chloroform.[2]
pKa 9.78 ± 0.10 (Predicted)[2]
¹H NMR (CDCl₃, 500 MHz) δ = 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)[3]
¹³C NMR Data not explicitly found for the free base, but available for derivatives.[4][5]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the esterification of isonipecotic acid and the reduction of methyl isonicotinate.

General Synthesis Workflow

cluster_0 Synthesis of this compound cluster_1 Isonipecotic_Acid Isonipecotic Acid Esterification Esterification Isonipecotic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Methyl_Isonipecotate_1 This compound Esterification->Methyl_Isonipecotate_1 Methyl_Isonicotinate Methyl Isonicotinate Reduction Reduction Methyl_Isonicotinate->Reduction Reducing_Agent Reducing Agent (e.g., H₂/Ru) Reducing_Agent->Reduction Methyl_Isonipecotate_2 This compound Reduction->Methyl_Isonipecotate_2

Caption: Common synthetic routes to this compound.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to modulate the steric and electronic properties of the molecule.

Experimental Protocol: N-Alkylation with Alkyl Halides

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), an anhydrous solvent such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF), and a base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 10 minutes, then add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • If K₂CO₃ is used, filter the solid salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.

    • If DIPEA is used, concentrate the reaction mixture directly.

  • Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica (B1680970) gel column chromatography.[6]

Experimental Protocol: Reductive Amination with Aldehydes or Ketones

  • Imine Formation: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM. Stir at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by silica gel column chromatography.

N-Alkylation Workflow

Methyl_Isonipecotate This compound Direct_Alkylation Direct Alkylation Methyl_Isonipecotate->Direct_Alkylation Reductive_Amination Reductive Amination Methyl_Isonipecotate->Reductive_Amination Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Direct_Alkylation Aldehyde_Ketone Aldehyde/Ketone (R=O) Aldehyde_Ketone->Reductive_Amination Base Base (e.g., K₂CO₃) Base->Direct_Alkylation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reductive_Amination N_Alkylated_Product N-Alkylated this compound Direct_Alkylation->N_Alkylated_Product Reductive_Amination->N_Alkylated_Product

Caption: General workflows for N-alkylation of this compound.

N-Acylation

N-acylation introduces an acyl group, forming an amide bond, which is a common feature in many drug molecules.

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like DCM and cool to 0 °C.

  • Addition of Base: Add a base such as triethylamine (B128534) (1.2 eq) and stir for 5 minutes.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Wash with saturated NaHCO₃ solution and then brine.

  • Purification: Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the synthesis of a variety of therapeutic agents.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.[8] Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for hypertension and inflammatory diseases.[9][10]

Signaling Pathway of Soluble Epoxide Hydrolase

Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Vasodilation, Anti-inflammation EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Effects DHETs->Reduced_Effects sEH_Inhibitor sEH Inhibitor (e.g., from this compound) sEH_Inhibitor->sEH inhibits

Caption: sEH pathway and the role of its inhibitors.

Quantitative Data for Piperidine-Derived sEH Inhibitors

Compound ClassIC₅₀ (nM)TargetReference
Piperidine-derived amides0.4Human sEH[9]
N,N'-disubstituted ureas2.2 - 183Human sEH[11]
Sulfonyl ureas1.69 - 100Human sEH[12]
Chromone-2-carboxamides1750Human sEH[13]
Protein Kinase D (PKD) Inhibitors

Protein Kinase D is a family of serine/threonine kinases that regulate various cellular processes, and their dysregulation is implicated in diseases like cancer.[5][14]

Protein Kinase D Signaling Pathway

GPCR_Agonist GPCR Agonist PLC Phospholipase C (PLC) GPCR_Agonist->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC PKD Protein Kinase D (PKD) PKC->PKD activates Downstream_Targets Downstream Targets PKD->Downstream_Targets Cellular_Responses Cell Proliferation, Migration, Survival Downstream_Targets->Cellular_Responses PKD_Inhibitor PKD Inhibitor (e.g., from this compound) PKD_Inhibitor->PKD inhibits

Caption: Simplified Protein Kinase D signaling pathway.

Quantitative Data for Piperidine-Derived PKD Inhibitors

Compound ClassIC₅₀ (nM)TargetReference
Pyrazolo[3,4-d]pyrimidines17 - 108PKD[15]
Antitubercular Agents

The emergence of multidrug-resistant tuberculosis necessitates the development of new antitubercular drugs. The piperidine scaffold has been incorporated into novel compounds with potent activity against Mycobacterium tuberculosis.[2][16]

Mechanism of Action of Piperidine-Containing Antituberculars

One of the mechanisms of action for some piperidine-containing antitubercular drugs is the inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial survival inside macrophages.[13] Another key target is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4]

Quantitative Data for Piperidine-Derived Antitubercular Agents

Compound ClassMIC (µg/mL)Target StrainReference
Benzothiazinones< 0.016M. tuberculosis H37Rv[2]
Isoniazid-hydrazones0.39 - >100M. tuberculosis H37Rv[4]
Dipiperidines7.8 - 31.25 (µM)M. tuberculosis H37Rv[16]
HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, and its inhibition is a key strategy in antiretroviral therapy. The piperidine scaffold has been utilized as a P2-ligand in the design of potent HIV-1 protease inhibitors.[1][17]

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the natural substrates of the HIV protease.[18] They bind to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins, thus halting the maturation of new, infectious virions.

Quantitative Data for Piperidine-Derived HIV Protease Inhibitors

Compound ClassIC₅₀ (nM)TargetReference
Piperidine-based P2-ligands3.61 - <20HIV-1 Protease[1][19]
Oxazolidinone-containinglow nMHIV-1 Protease[8]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in the field of drug discovery and development. Its rigid, three-dimensional structure provides a unique starting point for the synthesis of a wide range of biologically active compounds. The ability to readily functionalize the piperidine nitrogen through N-alkylation and N-acylation allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. As demonstrated by its successful application in the development of potent inhibitors for targets such as soluble epoxide hydrolase, protein kinase D, and HIV protease, as well as novel antitubercular agents, the this compound scaffold will undoubtedly continue to play a crucial role in the design of the next generation of therapeutics. This guide serves as a foundational resource for researchers looking to leverage the potential of this remarkable building block in their drug discovery endeavors.

References

An In-Depth Technical Guide to Key Reactions of the Piperidine Ring of Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, is a versatile building block in medicinal chemistry and drug development. Its piperidine (B6355638) ring offers a reactive secondary amine that serves as a key handle for a variety of chemical modifications. This technical guide provides a detailed overview of the core reactions involving the piperidine nitrogen of this compound: N-acylation, N-alkylation, and N-arylation. The following sections present detailed experimental protocols, quantitative data from literature, and visualizations of the reaction pathways to aid researchers in the synthesis of novel N-substituted piperidine derivatives.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This reaction is commonly employed to synthesize a wide range of derivatives with diverse biological activities. Two primary methods for the N-acylation of this compound are presented below: acylation using acyl chlorides or anhydrides, and amide coupling using carboxylic acids and a coupling agent.

Experimental Protocols

Method 1: Acylation with Acyl Chlorides or Anhydrides

This method involves the reaction of this compound with a reactive acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base to neutralize the acidic byproduct.

  • Materials:

  • Procedure: [1]

    • Dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add triethylamine (2.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride or anhydride (1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Method 2: Amide Coupling with Carboxylic Acids

This approach utilizes a coupling agent to activate the carboxylic acid, facilitating amide bond formation with the piperidine nitrogen of this compound.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., Boc-protected amino acids)

    • 1,1'-Carbonyldiimidazole (CDI) or other coupling agent (e.g., EDC/HOBt)

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Procedure: [2]

    • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add CDI (1.0 eq.).

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazole intermediate.

    • Add this compound (1.0 eq.) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Acylation Reactions
Acylating AgentBase/Coupling AgentSolventTime (h)Yield (%)Reference
Acetic AnhydrideNone (reflux)Neat2High[3]
Benzoyl ChlorideTriethylamineDCM--[1]
Boc-protected amino acidsCDIMDC--[2]

Note: Specific yield data for this compound is limited in the provided search results. The table indicates general conditions and expected outcomes based on similar substrates.

N-Acylation Workflow

N_Acylation_Workflow cluster_method1 Method 1: Acyl Chloride/Anhydride cluster_method2 Method 2: Amide Coupling start1 This compound + Acyl Chloride/Anhydride step1_1 Add Base (e.g., Et3N) in Anhydrous Solvent (e.g., DCM) start1->step1_1 step1_2 Reaction at 0°C to RT step1_1->step1_2 step1_3 Aqueous Work-up step1_2->step1_3 step1_4 Purification (Chromatography) step1_3->step1_4 end1 N-Acyl Methyl Isonipecotate step1_4->end1 start2 Carboxylic Acid + Coupling Agent (e.g., CDI) step2_1 Activation in Anhydrous Solvent start2->step2_1 step2_2 Add this compound step2_1->step2_2 step2_3 Reaction at RT step2_2->step2_3 step2_4 Aqueous Work-up step2_3->step2_4 step2_5 Purification (Chromatography) step2_4->step2_5 end2 N-Acyl Methyl Isonipecotate step2_5->end2

N-Acylation Experimental Workflows

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the piperidine nitrogen. This is a crucial reaction for modifying the steric and electronic properties of the molecule, often leading to significant changes in biological activity. The two main strategies for N-alkylation are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This Sₙ2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is typically used to scavenge the resulting hydrohalic acid.

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

    • Base (e.g., K₂CO₃, NaH, or a non-nucleophilic amine base like DIPEA)

    • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Procedure: [4][5]

    • Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

    • Add the base (1.5-2.0 eq.).

    • Add the alkyl halide (1.1 eq.) dropwise to the stirring mixture.

    • Stir the reaction at room temperature or with heating, monitoring by TLC or LC-MS.

    • Once the reaction is complete, filter off any solid base.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Method 2: Reductive Amination with Aldehydes or Ketones

This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by in situ reduction with a mild reducing agent.

  • Materials:

  • Procedure: [6]

    • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the anhydrous solvent.

    • Stir at room temperature for 30-60 minutes to facilitate iminium ion formation (a catalytic amount of acetic acid can be added).

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation Reactions
Alkylating Agent/CarbonylMethodBase/Reducing AgentSolventYield (%)Reference
Methyl bromideDirect Alkylation- (forms salt)Ethyl acetate-[4]
Benzyl bromideDirect AlkylationK₂CO₃DMF-[6]
BenzaldehydeReductive AminationNaBH(OAc)₃DCM-[6]

Note: Specific yield data for N-alkylation of this compound is limited in the provided search results. The table indicates general conditions based on similar piperidine substrates.

N-Alkylation Signaling Pathway

N_Alkylation_Pathway cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination MI This compound Intermediate1 Transition State MI->Intermediate1 Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Intermediate1 Base Base Base->Intermediate1 Acid Scavenger Product1 N-Alkyl Methyl Isonipecotate Intermediate1->Product1 MI2 This compound Iminium Iminium Ion Intermediate MI2->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product2 N-Alkyl Methyl Isonipecotate Iminium->Product2 Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Iminium Hydride Delivery

N-Alkylation Reaction Pathways

N-Arylation of this compound

N-arylation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring. This is a powerful transformation for accessing a diverse range of compounds with applications in pharmaceuticals and materials science. The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for C-N bond formation.

  • Materials:

    • This compound

    • Aryl halide (e.g., aryl bromide, aryl chloride) or Aryl triflate

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine (B1218219) ligand (e.g., XPhos, BINAP)

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure (Adaptable): [3][7]

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

    • Add the aryl halide and this compound.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Method 2: Ullmann Condensation

This copper-catalyzed reaction is a classical method for N-arylation, often requiring higher temperatures than the Buchwald-Hartwig amination.

  • Materials:

    • This compound

    • Aryl halide (typically aryl iodide)

    • Copper catalyst (e.g., CuI)

    • Ligand (e.g., a diamine or amino acid)

    • Base (e.g., K₂CO₃, K₃PO₄)

    • High-boiling polar solvent (e.g., DMF, DMSO)

  • Procedure (Adaptable): [8]

    • To a reaction vessel, add the copper catalyst, ligand, and base.

    • Add this compound and the aryl halide.

    • Add the solvent.

    • Heat the reaction mixture to a high temperature (often >100 °C) under an inert atmosphere.

    • Stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the crude product by column chromatography.

Quantitative Data for N-Arylation Reactions
Aryl HalideMethodCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisoleBuchwald-Hartwig(NHC)Pd(allyl)ClNaOt-BuToluene10093[7]
Aryl IodideUllmann CondensationCuI / (S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110High[9]

Note: The data presented is for similar piperidine substrates and serves as a guide for adapting these conditions to this compound.

N-Arylation Catalytic Cycles

N_Arylation_Cycles cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L_n) OA->PdII AmineCoord Amine Coordination (R2NH) Deprotonation Deprotonation (Base) Amido Ar-Pd(II)-NR2(L_n) Deprotonation->Amido Amido->Pd0 RE Reductive Elimination Product1 Ar-NR2 RE->Product1 CuI Cu(I) Catalyst AmideForm Amide Formation (R2NH, Base) CuAmide Cu(I)-NR2 AmideForm->CuAmide OA_U Oxidative Addition (Ar-X) CuIII Ar-Cu(III)-NR2(X) OA_U->CuIII CuIII->CuI RE_U Reductive Elimination Product2 Ar-NR2 RE_U->Product2

Catalytic Cycles for N-Arylation

Conclusion

The piperidine ring of this compound is a versatile scaffold that can be readily functionalized through N-acylation, N-alkylation, and N-arylation. The choice of reaction conditions and reagents allows for the synthesis of a vast library of N-substituted derivatives. This guide provides foundational protocols and data to assist researchers in the design and execution of these key transformations, paving the way for the discovery of novel compounds with potential therapeutic applications. Further optimization of the presented adaptable protocols for this compound is encouraged to achieve optimal yields and purity for specific target molecules.

References

Commercial Availability and Applications of Methyl Isonipecotate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonipecotate, also known as methyl 4-piperidinecarboxylate, is a versatile heterocyclic building block with significant applications in pharmaceutical research and development. Its piperidine (B6355638) core is a prevalent scaffold in a multitude of biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, including a comparative summary of suppliers, pricing, and purity levels. Furthermore, it details experimental protocols for its synthesis and its utilization in the preparation of advanced intermediates, such as soluble epoxide hydrolase (sEH) inhibitors and C-2 arylated piperidines, which are crucial for modern drug discovery.

Introduction

This compound (CAS No: 2971-79-1) is an ester derivative of 4-piperidinecarboxylic acid. Its chemical structure, featuring a secondary amine and a methyl ester, makes it a valuable starting material for a wide range of chemical modifications. It serves as a key intermediate in the synthesis of neurochemicals, antibacterials, and other biologically active compounds. Notably, it is a reactant in the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors.[1] This guide aims to provide researchers and drug development professionals with a comprehensive resource on the procurement and practical application of this important chemical intermediate.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. The product is typically offered in technical grade, with purities generally exceeding 98%. Below is a comparative table of major suppliers, available quantities, and indicative pricing.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesIndicative Pricing (USD)
Sigma-Aldrich (Merck) This compound technical grade2971-79-1Technical Grade25 mL, 100 mL$68.40 (25 mL)
LabSolutions This compound2971-79-1≥98.0%5g, 10ml, 25ml, 100ml, 500ml$18.77 - $773.42
Cenmed This compound Technical Grade2971-79-1Technical Grade25 mL$157.58
Tokyo Chemical Industry (TCI) Methyl 4-Piperidinecarboxylate2971-79-1>98.0%5 g, 25 gContact for pricing
Alfa Aesar Methyl piperidine-4-carboxylate2971-79-198%25 g, 100 gContact for pricing
BOC Sciences This compound2971-79-1-CustomInquiry
Veer-Chemie This compound2971-79-1-BulkInquiry
Hebei Dangtong Biological Technology Co., Ltd This compound2971-79-1>99%Kilogram scale$1.00-10.00 /Kilogram

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers for formal quotes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 85-90 °C (lit.)[3]
Density 1.06 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.465 (lit.)[3]
Flash Point 89 °C (192.2 °F) - closed cup[5]
Solubility Slightly soluble in water. Soluble in chloroform.[6]
Storage Store in a cool, dark, and dry place under an inert atmosphere. For long-term storage, keeping in a freezer at -20°C is recommended.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in further chemical transformations.

Synthesis of this compound

Two common methods for the synthesis of this compound are the reduction of methyl isonicotinate (B8489971) and the esterification of isonipecotic acid.

This method involves the catalytic hydrogenation of methyl isonicotinate.

  • Reaction Scheme:

    G methyl_isonicotinate Methyl Isonicotinate methyl_isonipecotate This compound methyl_isonicotinate->methyl_isonipecotate Reduction reagents H2, Ru catalyst Methanol, 100-150 °C reagents->methyl_isonicotinate

    Synthesis of this compound via Reduction
  • Experimental Protocol:

    • In a high-pressure reactor, dissolve methyl isonicotinate in methanol.

    • Add a catalytic amount of a Ruthenium-based catalyst (e.g., Ru/C).

    • Pressurize the reactor with hydrogen gas.

    • Heat the reaction mixture to 100-150 °C and stir until the reaction is complete (monitor by TLC or GC).

    • After cooling, carefully vent the reactor and filter the catalyst.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

This is a classic Fischer esterification method.[4]

  • Reaction Scheme:

    G isonipecotic_acid Isonipecotic Acid methyl_isonipecotate This compound isonipecotic_acid->methyl_isonipecotate Esterification reagents Methanol H2SO4 (cat.), Reflux reagents->isonipecotic_acid

    Synthesis of this compound via Esterification
  • Experimental Protocol:

    • To a round-bottom flask, add isonipecotic acid and an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules.

This compound can be used in the synthesis of potent non-urea soluble epoxide hydrolase (sEH) inhibitors. sEH is a therapeutic target for managing hypertension and inflammation.[7]

  • Workflow:

    G start This compound step1 Coupling with 2-chlorobenzenesulfonyl chloride start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Saponification (LiOH) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 EDC Peptide Coupling intermediate2->step3 final_product sEH Inhibitor step3->final_product

    General workflow for sEH inhibitor synthesis.
  • Experimental Protocol (General Procedure):

    • Coupling: React this compound with a suitable sulfonyl chloride (e.g., 2-chlorobenzenesulfonyl chloride) in the presence of a base like triethylamine.[8] Microwave irradiation can be used to accelerate the reaction.[8]

    • Saponification: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.[8]

    • Amide Coupling: The carboxylic acid intermediate is then coupled with a desired amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final sEH inhibitor.[8]

    • Purification of intermediates and the final product is typically performed using column chromatography.

This compound can be a reactant for the directed transition-metal-catalyzed sp³ C-H activation for the C-2 arylation of piperidines.

  • Logical Relationship:

    G start Piperidine Derivative (from this compound) product C-2 Arylated Piperidine start->product directing_group Directing Group (e.g., Pyridyl) directing_group->product Directs C-H activation catalyst Transition Metal Catalyst (e.g., Ru-based) catalyst->product Catalyzes reaction aryl_source Arylboronate Ester aryl_source->product Provides aryl group

    Key components for C-2 arylation of piperidines.
  • Experimental Protocol (Conceptual Outline):

    • Preparation of Substrate: The piperidine nitrogen of a this compound derivative is functionalized with a directing group (e.g., a pyridyl group).

    • C-H Activation/Arylation: The substrate is then subjected to a transition-metal catalyst (e.g., a Ruthenium complex) in the presence of an arylboronate ester.[9] The directing group facilitates the selective activation of the C-H bond at the C-2 position of the piperidine ring, leading to the formation of a C-C bond with the aryl group.[9]

    • Work-up and Purification: Standard work-up procedures are followed by purification, typically via column chromatography, to isolate the C-2 arylated piperidine product.

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its utility is demonstrated in the preparation of sEH inhibitors and in advanced synthetic methodologies like directed C-H activation. This guide provides a foundational resource for researchers to source and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of Methyl Isonipecotate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl isonipecotate, a key intermediate in the pharmaceutical and fragrance industries. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative summary and a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of this compound

This compound (CAS No. 2971-79-1), a colorless to pale yellow liquid, exhibits varying degrees of solubility in common organic solvents. Based on available chemical literature and safety data sheets, its solubility can be qualitatively summarized as follows. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation processes.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
Alcohols EthanolModerately Soluble
MethanolSoluble
Ketones AcetoneModerately Soluble
Ethers Diethyl EtherModerately Soluble
Chlorinated Solvents ChloroformSoluble
DichloromethaneSoluble
Aqueous WaterSlightly to Sparingly Soluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a liquid compound in a given solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated, leaving behind the non-volatile solute. The mass of the remaining solute is measured, and from this, the solubility can be calculated.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated pipettes and syringes

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure
  • Preparation of Solvent System: Add a known volume of the chosen organic solvent to several glass vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct separate phase of this compound after equilibration is crucial to ensure saturation.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow for the separation of the excess this compound.

  • Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1 mL) of the clear, saturated supernatant using a pre-warmed syringe fitted with a syringe filter. It is critical to avoid disturbing the excess solute layer and to perform this step quickly to prevent temperature fluctuations.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed, labeled evaporation dish.

    • Record the total mass of the dish and the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the this compound residue. Repeat the drying and weighing steps until a constant mass is achieved.

  • Data Calculation:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of the dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

Spectroscopic Profile of Methyl Isonipecotate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of a wide range of pharmaceutical agents. A thorough understanding of its structural and chemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The chemical shifts, multiplicities, and coupling constants provide valuable information about the electronic environment and connectivity of the hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67s3H-OCH₃
3.08dt2HH-2e, H-6e
2.63td2HH-2a, H-6a
2.49tt1HH-4
1.93m2HH-3e, H-5e
1.74qd2HH-3a, H-5a
1.65 (br s)s1H-NH

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its local electronic environment.

Chemical Shift (δ) ppmAssignment
175.5C=O
51.6-OCH₃
42.9C-2, C-6
40.8C-4
28.3C-3, C-5

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Medium, BroadN-H Stretch
2945, 2850StrongC-H Stretch (Aliphatic)
1730StrongC=O Stretch (Ester)
1250, 1170StrongC-O Stretch (Ester)
1130MediumC-N Stretch
MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here corresponds to Electron Ionization (EI) Mass Spectrometry.[1]

m/zRelative Intensity (%)Possible Fragment
14325[M]⁺ (Molecular Ion)
84100[M - COOCH₃]⁺
5745[C₄H₉]⁺
5640[C₄H₈]⁺
4430[C₂H₄N]⁺

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Film) Sample->Prep_IR Prep_MS Introduce into Vacuum System Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Spec->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Use a 90° pulse with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the FID with a Fourier transform.

    • Phase the spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm) or the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an FTIR spectrum of this compound to identify its functional groups.

Materials:

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform a background correction.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Assign the observed bands to specific functional groups and vibrational modes within the molecule.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft cloth to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) with an Electron Ionization (EI) source

  • A suitable solvent (e.g., methanol (B129727) or dichloromethane) for sample dilution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at a rate of 10°C/minute.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Set the EI source to the standard 70 eV.

    • Set the mass analyzer to scan a mass range of m/z 40-300.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet.

    • The compound will be separated on the GC column and then enter the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting components.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Identify the major fragment ions and propose fragmentation pathways to support the structure of the molecule. The base peak is the most intense peak in the spectrum.

References

The Pivotal Role of Methyl Isonipecotate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl isonipecotate, a versatile piperidine-based scaffold, has emerged as a cornerstone in contemporary drug discovery and development. Its unique structural features and synthetic tractability have enabled its incorporation into a wide array of therapeutic agents targeting a diverse range of diseases, from infectious and inflammatory conditions to central nervous system (CNS) disorders and pain management. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, detailing its application in the synthesis of potent bioactive molecules, summarizing key quantitative pharmacological data, and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Applications and Structure-Activity Relationships

This compound serves as a crucial building block for the synthesis of a multitude of biologically active compounds.[1] Its piperidine (B6355638) ring allows for strategic modifications at the nitrogen atom and the ester group, enabling the fine-tuning of physicochemical properties and target engagement. Key therapeutic areas where this scaffold has proven invaluable include the development of soluble epoxide hydrolase (sEH) inhibitors, antitubercular agents, kinase inhibitors, and CNS-active drugs.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of this compound have been extensively explored as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids.[2][3] By inhibiting sEH, these compounds increase the levels of endogenous anti-inflammatory mediators, making them promising candidates for the treatment of inflammatory diseases. Structure-activity relationship (SAR) studies have revealed that N-acylation of the piperidine nitrogen with various hydrophobic moieties can lead to compounds with sub-nanomolar inhibitory potency.

Antitubercular Activity

The this compound scaffold has also been utilized in the development of novel agents against Mycobacterium tuberculosis (Mtb). Researchers have synthesized derivatives that show significant activity in whole-cell screening assays against the Mtb H37Rv strain. SAR studies in this area have highlighted the importance of specific substitutions on the piperidine ring and the nature of the acyl group in achieving potent antitubercular effects.

Kinase Inhibition

The versatility of the this compound core extends to the field of kinase inhibition, a major focus in cancer therapy. By functionalizing the scaffold to interact with the ATP-binding site of various kinases, researchers have developed potent and selective inhibitors.

Central Nervous System (CNS) Applications

The piperidine moiety is a well-established pharmacophore for CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters.[4] this compound serves as a key intermediate in the synthesis of compounds targeting dopamine (B1211576) receptors, among others. Notably, the potent, short-acting opioid analgesic, Remifentanil, features a methyl piperidine-4-carboxylate core structure, underscoring the clinical significance of this scaffold.[5][6]

Quantitative Pharmacological Data

The following tables summarize the in vitro activities of various this compound derivatives across different therapeutic targets.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

Compound IDModificationTargetIC₅₀ (nM)Reference
A1 N,N-diethylamide derivativeHuman sEH2.2[7]
A1 N,N-diethylamide derivativeMurine sEH0.53[7]
G1 N-homopiperazine derivativeHuman sEH0.05[7]
G1 N-homopiperazine derivativeMurine sEH0.14[7]

Table 2: Antitubercular Activity

Compound IDTarget StrainMIC (µg/mL)Reference
8n M. tuberculosis H37Rv2.5[8]
133 MtbTMPK (enzyme)IC₅₀ = 0.08 µM[5]
S135 M. tuberculosis (whole cell)0.06[5]
S144 M. tuberculosis (whole cell)0.06[5]
S146 M. tuberculosis (whole cell)0.06[5]

Table 3: Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1 IPMK26.2[4]
HTH-01-091 MELK10.5[9]
Compound 11 (Anticancer Activity - Hela cells)700[10]

Table 4: CNS Receptor Binding Affinity

CompoundTarget ReceptorKᵢ (nM)Reference
Risperidone Dopamine D23.2[11]
Risperidone Serotonin 5-HT2A0.2[11]
Haloperidol Dopamine D20.89[11]
Pramipexole Dopamine D279500[12]
Pramipexole Dopamine D30.97[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments involving this compound derivatives.

Synthesis of N-Acyl this compound Derivatives

General Procedure for Amide Coupling:

  • To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 eq) and an activator such as hydroxybenzotriazole (B1436442) (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) and a base, for example, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-acyl this compound derivative.[13]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening sEH inhibitors.[5][14][15]

  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound by diluting a 100X stock in a suitable solvent (e.g., DMSO) with sEH Assay Buffer.

    • Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer.

    • Prepare the sEH substrate solution as directed by the kit manufacturer.

  • Assay Procedure:

    • Add 10 µL of the 10X test compound solution to the wells of a 96-well plate. Include solvent controls (buffer with solvent) and a positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND).

    • Add 80 µL of sEH Assay Buffer to all wells, followed by 10 µL of the reconstituted sEH enzyme solution.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the sEH substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 362 nm and an emission wavelength of 460 nm. Record readings every 30-60 seconds for 15-30 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each test compound concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mycobacterium tuberculosis Whole-Cell Screening Assay (REMA)

The Resazurin (B115843) Microtiter Assay (REMA) is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[16]

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC).

    • Adjust the bacterial suspension to a specific optical density (OD) to standardize the inoculum.

  • Assay Plate Preparation:

    • Serially dilute the test compounds in a 96-well microplate.

    • Add the prepared M. tuberculosis inoculum to each well. Include positive controls (e.g., rifampicin) and negative controls (no drug).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Resazurin Addition and Reading:

    • Add a resazurin solution to each well and incubate for an additional 24 hours.

    • Visually assess the color change (blue to pink indicates bacterial growth) or measure fluorescence to determine the MIC, which is the lowest compound concentration that prevents this color change.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine D2 receptor.[3][17]

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells or tissues expressing the dopamine D2 receptor. This typically involves homogenization in a buffer followed by centrifugation to isolate the membrane pellet.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include wells with a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Soluble Epoxide Hydrolase (sEH) Signaling in Inflammation

sEH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxyenases Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate for Inflammation Inflammation EETs->Inflammation Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Hydrolyzes to DHETs->Inflammation Promotes sEH_Inhibitor sEH Inhibitor (this compound Derivative) sEH_Inhibitor->sEH Inhibits

Caption: The role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and inflammation.

Mycobacterium tuberculosis Electron Transport Chain and MenA Inhibition

Mtb_ETC cluster_pathway Menaquinone Biosynthesis cluster_etc Electron Transport Chain (ETC) Chorismate Chorismate MenF_MenB MenF-MenB enzymes Chorismate->MenF_MenB DHNA DHNA MenF_MenB->DHNA MenA MenA DHNA->MenA Menaquinone Menaquinone (MK) MenA->Menaquinone ETC_Complexes ETC Complexes Menaquinone->ETC_Complexes Electron Carrier ATP_Synthase ATP Synthase ETC_Complexes->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP MenA_Inhibitor MenA Inhibitor (this compound Derivative) MenA_Inhibitor->MenA Inhibits Kinase_Inhibitor_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Assay_Plate Add Compounds to 384-well Plate Compound_Prep->Assay_Plate Kinase_Reaction Add Kinase, Substrate, and ATP Assay_Plate->Kinase_Reaction Incubation Incubate at 30°C Kinase_Reaction->Incubation Detection Add ATP Detection Reagent (Luminescence) Incubation->Detection Read_Plate Read Luminescence on Plate Reader Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

References

The Synthesis of Methyl Isonipecotate: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Methyl isonipecotate, also known as methyl piperidine-4-carboxylate, is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its piperidine (B6355638) core is a prevalent scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, among others. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols for key methodologies and quantitative data to aid in research and development.

While the precise moment of its first synthesis is not widely documented under a single discoverer, its origins can be traced to the broader exploration of piperidine-based esters in the mid-20th century.[1][2] Early methods were often characterized by harsh reaction conditions and the use of expensive catalysts. Over the decades, significant advancements have led to more efficient, cost-effective, and safer synthetic routes, which will be detailed in this document.

Core Synthesis Methodologies

The preparation of this compound is primarily achieved through two well-established synthetic routes: the esterification of isonipecotic acid and the catalytic hydrogenation of methyl isonicotinate (B8489971).

Fischer-Speier Esterification of Isonipecotic Acid

One of the most direct and classical methods for synthesizing this compound is the Fischer-Speier esterification of isonipecotic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727).

Reaction:

Isonipecotic Acid + Methanol (in the presence of an acid catalyst) → this compound + Water

The reaction was first described in a general sense by Emil Fischer and Arthur Speier in 1895.[3] Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[4][5] The use of a large excess of methanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Fischer Esterification using Sulfuric Acid

  • Materials:

    • Isonipecotic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate (B1210297) (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a suspension of isonipecotic acid (1.0 eq) in methanol (5-10 fold excess by volume), slowly add concentrated sulfuric acid (0.1-0.5 eq) at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully neutralize the mixture by the slow addition of a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

    • The product can be further purified by vacuum distillation.

Catalytic Hydrogenation of Methyl Isonicotinate

An alternative and widely used industrial method involves the reduction of the pyridine (B92270) ring of methyl isonicotinate. This hydrogenation reaction typically requires a metal catalyst and can be performed under various conditions.

Reaction:

Methyl Isonicotinate + H₂ (in the presence of a catalyst) → this compound

Historically, catalysts such as platinum oxide (Adam's catalyst) and Raney nickel were employed, often necessitating high pressures and temperatures.[5] More contemporary methods utilize noble metal catalysts like palladium on carbon (Pd/C) or ruthenium (Ru) on a support, which can facilitate the reaction under milder conditions.[6]

Experimental Protocol: Catalytic Hydrogenation using a Ruthenium Catalyst

  • Materials:

    • Methyl isonicotinate

    • Methanol (MeOH) or other suitable solvent

    • Ruthenium-based catalyst (e.g., Ru on Alumina or Carbon)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure reactor (autoclave), dissolve methyl isonicotinate (1.0 eq) in methanol.

    • Add the ruthenium catalyst (typically 1-5 mol%).

    • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a temperature between 100-150°C with vigorous stirring.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 85-90 °C
Density 1.06 g/mL at 25 °C
Refractive Index (n20/D) 1.465
¹H-NMR (CDCl₃, 500 MHz) δ (ppm) 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)[2]

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents/CatalystTypical ConditionsReported YieldKey AdvantagesKey Disadvantages
Fischer Esterification Isonipecotic AcidMethanol, H₂SO₄ or SOCl₂Reflux, 4-16 h~95%Direct, high yieldRequires strong acid, potential for side reactions
Catalytic Hydrogenation Methyl IsonicotinateH₂, Ruthenium catalyst100-150 °C, 50-100 psiHigh (quantitative)Milder conditions than older methods, scalableRequires specialized high-pressure equipment
Catalytic Hydrogenation Methyl IsonicotinateH₂, Palladium on Carbon70-100 °C, 50-1500 psiHighReadily available catalystMay require higher pressure for complete conversion

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methodologies for producing this compound.

Fischer_Esterification_Workflow Start Start Isonipecotic_Acid Isonipecotic Acid Start->Isonipecotic_Acid Reaction_Mixture Reaction Mixture Isonipecotic_Acid->Reaction_Mixture Methanol Methanol (Excess) Methanol->Reaction_Mixture Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction_Mixture Reflux Reflux (4-16 hours) Reaction_Mixture->Reflux Workup Work-up (Neutralization, Extraction) Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer-Speier esterification of isonipecotic acid.

Catalytic_Hydrogenation_Workflow Start Start Methyl_Isonicotinate Methyl Isonicotinate Start->Methyl_Isonicotinate Reactor High-Pressure Reactor Methyl_Isonicotinate->Reactor Solvent Methanol Solvent->Reactor Catalyst Ruthenium Catalyst Catalyst->Reactor Hydrogenation Hydrogenation (100-150°C, H₂ pressure) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Product This compound Concentration->Product

Caption: Workflow for the catalytic hydrogenation of methyl isonicotinate.

Conclusion

The synthesis of this compound has evolved from early explorations of piperidine chemistry to highly optimized and scalable industrial processes. The Fischer-Speier esterification and catalytic hydrogenation remain the cornerstones of its production, each offering distinct advantages depending on the available starting materials and equipment. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, including their historical context and practical execution, is essential for the efficient and effective development of novel therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the synthesis and application of this important pharmaceutical intermediate.

References

Methyl Isonipecotate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, also known as methyl 4-piperidinecarboxylate, is a key building block in the synthesis of a wide range of pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and other biologically active molecules.[1][2][3][4] Its chemical structure, featuring a piperidine (B6355638) ring and a methyl ester functional group, makes it a versatile intermediate in organic synthesis.[3][5] As with any critical raw material in drug development and research, understanding its stability profile and optimal storage conditions is paramount to ensure its quality, purity, and performance in subsequent reactions.

This technical guide provides a comprehensive overview of the available information on the stability and storage of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who handle and utilize this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

PropertyValueReferences
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 85-90 °C at 10 mmHg[1]
Density 1.06 g/mL at 25 °C
Flash Point 192 °F (89 °C) - closed cup[6]
Solubility Slightly soluble in water. Soluble in chloroform (B151607) and other common organic solvents like ethanol (B145695) and acetone.[2][4][5]
pKa 9.78 ± 0.10 (Predicted)[4]

Stability Profile

Currently, there is a notable lack of publicly available, in-depth quantitative studies on the stability of this compound under various stress conditions. Detailed information regarding its degradation pathways, kinetics, and the identity of its degradation products from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) is not readily found in scientific literature or technical data sheets.

However, based on the chemical structure, which includes a piperidine ring and a methyl ester, some general stability considerations can be inferred:

  • Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield isonipecotic acid and methanol. The rate of hydrolysis is expected to be dependent on pH and temperature.

  • Oxidative Stability: The piperidine ring may be susceptible to oxidation, although specific data on the oxidative degradation of this compound is unavailable. It is generally recommended to avoid contact with strong oxidizing agents.[2]

  • Thermal Stability: While a specific decomposition temperature is not well-documented, piperidine itself can start to decompose at elevated temperatures.[7] The boiling point of this compound suggests it has moderate thermal stability for short-term heating.

  • Photostability: The susceptibility of this compound to degradation upon exposure to light has not been detailed in the available literature. General good laboratory practice would involve storing it in light-resistant containers.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

ParameterRecommendationReferences
Temperature Store in a cool, dry place. Specific recommendations vary from ambient temperature to refrigeration (2-8 °C) or freezing (under -20 °C). For long-term storage, refrigeration or freezing is advisable.[1][4][8]
Container Keep in a tightly sealed, original container.[4]
Atmosphere Store under an inert atmosphere.[4][8]
Ventilation Store in a well-ventilated area.[4]
Ignition Sources Keep away from heat, sparks, and open flames.[6]
Incompatible Materials Avoid contact with strong oxidizing agents.[2]

Handling and Safety Precautions

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash thoroughly after handling.

Experimental Protocols for Stability Assessment: A General Framework

While specific stability-indicating methods for this compound are not published, a general approach based on established principles for pharmaceutical compounds can be applied.[10][11]

Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies under various stress conditions should be performed. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under normal storage conditions over a longer period.

  • Acid and Base Hydrolysis:

    • Treat a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

    • Conduct the experiments at room temperature and elevated temperatures (e.g., 60 °C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at an elevated temperature (e.g., 70-80 °C) for a specified duration.

    • Also, study the degradation of a solution of the compound at a high temperature.

  • Photodegradation:

    • Expose a solution of this compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

  • Column Selection: A reversed-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of polar and non-polar compounds.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal detection wavelength.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

The logical workflow for conducting a stability assessment is depicted below.

G cluster_0 Stability Assessment Workflow A Obtain this compound Sample B Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Analyze Stressed Samples C->D E Identify and Characterize Degradation Products (e.g., LC-MS) D->E F Determine Degradation Pathway E->F G Establish Recommended Storage Conditions and Shelf-Life F->G

Figure 1. A general workflow for assessing the stability of a chemical compound.

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and development. While detailed, quantitative stability data is not extensively available in the public domain, the information gathered from safety data sheets and chemical suppliers provides a solid foundation for its safe handling and storage. The recommendations provided in this guide, including storage in a cool, dry, well-ventilated area and away from incompatible materials, should be strictly followed. For critical applications, it is highly recommended that researchers perform their own stability assessments using a well-designed forced degradation study and a validated stability-indicating analytical method to ensure the quality and purity of this compound for its intended use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing methyl isonipecotate as a versatile starting material. The following protocols for N-alkylation and reductive amination are foundational methods for the derivatization of the piperidine (B6355638) core, enabling the creation of diverse chemical libraries for drug discovery and development.

Application Note 1: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate via N-Alkylation

This protocol details the direct N-alkylation of this compound with benzyl (B1604629) bromide to yield methyl 1-benzylpiperidine-4-carboxylate. This method is a straightforward and efficient way to introduce a benzyl group onto the piperidine nitrogen, a common structural motif in pharmacologically active compounds.

Experimental Protocol

Materials:

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the this compound in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure methyl 1-benzylpiperidine-4-carboxylate.

Data Presentation
Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (per 1 mmol of this compound)
This compound143.181.0143.18 mg
Benzyl Bromide171.041.1188.14 mg (0.13 mL)
Potassium Carbonate138.212.0276.42 mg
Acetonitrile--10 mL
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield (%)
Methyl 1-benzylpiperidine-4-carboxylate233.31233.31 mg85-95%

Experimental Workflow

N_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound in ACN B 2. Add K₂CO₃ A->B C 3. Add Benzyl Bromide B->C D 4. Heat to 80°C C->D E 5. Cool and Filter D->E F 6. Concentrate E->F G 7. Dissolve in DCM F->G H 8. Aqueous Wash (NaHCO₃, Brine) G->H I 9. Dry and Concentrate H->I J 10. Silica Gel Column Chromatography I->J K Methyl 1-benzylpiperidine- 4-carboxylate J->K Pure Product

Caption: Workflow for N-Alkylation of this compound.

Application Note 2: Synthesis of Methyl 1-(phenylmethyl)piperidine-4-carboxylate via Reductive Amination

This protocol describes the synthesis of methyl 1-(phenylmethyl)piperidine-4-carboxylate through the reductive amination of this compound with benzaldehyde (B42025). This method is a mild and highly selective alternative to direct alkylation, particularly useful for aldehydes. The reaction proceeds through an in situ-formed iminium ion, which is then reduced by sodium triacetoxyborohydride (B8407120).

Experimental Protocol

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (15 mL per mmol of substrate).

  • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).[1]

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure methyl 1-(phenylmethyl)piperidine-4-carboxylate.

Data Presentation
Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (per 1 mmol of this compound)
This compound143.181.0143.18 mg
Benzaldehyde106.121.1116.73 mg (0.11 mL)
Sodium Triacetoxyborohydride211.941.5317.91 mg
Dichloromethane--15 mL
Acetic Acid (optional)60.050.16.0 mg (0.006 mL)
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield (%)
Methyl 1-(phenylmethyl)piperidine-4-carboxylate233.31233.31 mg80-90%

Experimental Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound and Benzaldehyde in DCM B 2. Stir for 30-60 min (add catalytic AcOH) A->B C 3. Add NaBH(OAc)₃ B->C D 4. Stir at RT for 2-16 h C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Silica Gel Column Chromatography H->I J Methyl 1-(phenylmethyl)piperidine- 4-carboxylate I->J Pure Product

Caption: Workflow for Reductive Amination of this compound.

Application Note 3: Synthesis of a Spiro-oxindole Piperidine Scaffold

This protocol outlines a multi-step synthesis of a novel spiro-oxindole piperidine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in various biologically active natural products and synthetic compounds. The synthesis commences with the protection of this compound, followed by functional group manipulations to construct the spirocyclic core.

Experimental Protocol

Step 1: N-Boc Protection of this compound

Materials:

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq.) in DCM, add triethylamine (2.5 eq.) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Add water to the reaction mixture, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.[2]

Step 2: Synthesis of 1'-(tert-butoxycarbonyl)-spiro[indoline-3,4'-piperidin]-2-one

Materials:

  • Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • 2-Nitroaniline (B44862)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 2-nitroaniline (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq.) in DMF.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.

  • Cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude intermediate in methanol, add 10% Pd/C, and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 1'-(tert-butoxycarbonyl)-spiro[indoline-3,4'-piperidin]-2-one.

Data Presentation

Step 1: N-Boc Protection

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (per 1 mmol of this compound HCl)
This compound HCl179.651.0179.65 mg
Di-tert-butyl dicarbonate218.251.2261.90 mg
Triethylamine101.192.5252.98 mg (0.35 mL)
Dichloromethane--15 mL
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield (%)
Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate243.31243.31 mg90-99%[2]

Step 2: Spiro-oxindole Formation

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioAmount (per 1 mmol of Protected Piperidine)
Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate243.311.0243.31 mg
2-Nitroaniline138.121.0138.12 mg
Sodium Hydride (60% in oil)40.001.144.00 mg
10% Palladium on Carbon-catalytic~10 mol%
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield (%)
1'-(tert-butoxycarbonyl)-spiro[indoline-3,4'-piperidin]-2-one316.40316.40 mg50-70% (over 2 steps)

Experimental Workflow

Spiro_Oxindole_Synthesis cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Spirocyclization cluster_purification Purification A This compound HCl + Boc₂O, Et₃N in DCM B Stir at RT, 16h A->B C N-Boc Protected Piperidine + 2-Nitroaniline, NaH in DMF B->C D Heat to 80°C, 12h C->D E Hydrogenation (H₂, Pd/C) in MeOH D->E F Column Chromatography E->F G 1'-(tert-butoxycarbonyl)-spiro[indoline- 3,4'-piperidin]-2-one F->G Pure Product

Caption: Synthesis of a Spiro-oxindole Piperidine Scaffold.

References

Application Notes and Protocols for N-alkylation of Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the piperidine (B6355638) core is a fundamental transformation in medicinal chemistry and drug development. The modification of the nitrogen atom on the piperidine ring significantly influences the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Methyl isonipecotate, a readily available piperidine derivative, serves as a versatile scaffold for the synthesis of a diverse range of bioactive compounds. This document provides detailed protocols for two robust and widely employed methods for the N-alkylation of this compound: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination .

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. It is a straightforward and common method for forming C-N bonds. The choice of base and solvent is crucial to prevent side reactions, such as the formation of quaternary ammonium (B1175870) salts.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the base (1.5-2.0 equivalents). For K₂CO₃, ensure it is finely powdered and dry.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture. For highly reactive alkyl halides, the addition should be dropwise to control the reaction temperature and minimize side reactions.

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the solid precipitate. Concentrate the filtrate under reduced pressure. If DIPEA was used, proceed directly to concentration.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Data Presentation
Alkylating AgentBaseSolventYield (%)Reference
4-Methoxybenzyl chlorideK₂CO₃DMF72[1]
Alkyl Halides (general)DIPEAMeCN<70[2]
Methyl IodideK₂CO₃MeCNModerate[2]

Workflow Diagram

Direct_N_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification reagents This compound + Anhydrous Solvent + Base add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide stir_heat Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl_halide->stir_heat filtration Filtration (if K₂CO₃ used) stir_heat->filtration concentration Concentration filtration->concentration extraction Aqueous Work-up & Extraction concentration->extraction purification Column Chromatography extraction->purification product N-Alkylated Product purification->product

Workflow for Direct N-Alkylation of this compound.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a two-step, one-pot process that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is often milder and more selective than direct alkylation, avoiding the issue of over-alkylation.[3] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[4]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Data Presentation
Carbonyl CompoundReducing AgentSolventYield (%)Reference
Various Aldehydes/KetonesNaBH(OAc)₃DCE80-96[4]
Benzaldehyde (with primary amine)Ni-doped MFM-300(Cr)/H₂MeOH>90[5]
Various Aldehydes (with primary amine)Thiamine HCl/NaBH₄Solvent-free94-98

Note: The yields are representative of reductive amination reactions and demonstrate the generally high efficiency of this method. Specific yields for the reaction of this compound with a wide variety of carbonyl compounds are not extensively documented in single sources.

Workflow Diagram

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification reagents This compound + Aldehyde/Ketone + Anhydrous Solvent add_reducing_agent Add NaBH(OAc)₃ reagents->add_reducing_agent stir_reaction Stir at RT (Monitor by TLC/LC-MS) add_reducing_agent->stir_reaction quench Quench with NaHCO₃ stir_reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product N-Alkylated Product purification->product

Workflow for N-Alkylation via Reductive Amination.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the synthesis of N-substituted this compound derivatives. The choice of method will depend on the nature of the desired alkyl group, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and the desired reaction conditions. Direct alkylation is a robust method, but care must be taken to control stoichiometry to avoid over-alkylation. Reductive amination offers a milder and often more selective alternative, particularly for the introduction of a wide range of substituents. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of novel N-alkylated piperidine scaffolds for drug discovery and development.

References

Application Notes and Protocols: C-H Activation of Piperidines Using Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and selective methods to functionalize the piperidine ring is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships and the synthesis of novel drug candidates. Direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of complex molecules, minimizing the need for pre-functionalized substrates.

This document provides detailed application notes and proposed protocols for the C-H activation of methyl isonipecotate, a readily available and versatile building block. While direct C-H activation of this compound has not been extensively reported, this guide leverages established methodologies for the C-H functionalization of similarly substituted piperidine derivatives. The protocols outlined below are based on well-precedented palladium- and rhodium-catalyzed reactions, offering a strategic blueprint for the synthesis of novel substituted piperidines.

Proposed Synthetic Approach: Palladium-Catalyzed C-H Arylation

A promising strategy for the C-H functionalization of this compound involves the use of a directing group on the piperidine nitrogen to control the regioselectivity of the reaction. The 8-aminoquinoline (B160924) (AQ) amide directing group is a robust choice, known to be compatible with ester functionalities and effective in directing C-H activation to the C3 position of the piperidine ring.[1][2][3]

The proposed synthetic pathway involves two key steps:

  • Installation of the Directing Group: The piperidine nitrogen of this compound is first acylated with an 8-aminoquinoline-derived acid chloride to install the directing group.

  • Palladium-Catalyzed C-H Arylation: The resulting N-acylated this compound derivative undergoes palladium-catalyzed C-H arylation at the C3 position.

G cluster_0 Step 1: Directing Group Installation cluster_1 Step 2: C-H Arylation methyl_isonipecotate This compound directed_substrate N-AQ this compound methyl_isonipecotate->directed_substrate Acylation directing_group 8-Aminoquinoline Directing Group Precursor directing_group->directed_substrate final_product C3-Arylated this compound Derivative directed_substrate->final_product Pd-Catalyzed C-H Activation aryl_halide Aryl Halide aryl_halide->final_product

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of N-(quinolin-8-yl)piperidine-1-carboxamide-4-carboxylate (N-AQ this compound)

This protocol describes the synthesis of the directed substrate for subsequent C-H activation.

Materials:

  • This compound

  • 8-Aminoquinoline

  • Triphosgene (B27547)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of 8-isocyanatoquinoline: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-aminoquinoline (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triphosgene (0.4 eq.) portion-wise, followed by the dropwise addition of triethylamine (2.2 eq.). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reaction with this compound: In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the freshly prepared 8-isocyanatoquinoline solution at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-AQ this compound.

Protocol 2: Palladium-Catalyzed C3-Arylation of N-AQ this compound

This protocol outlines the C-H activation and arylation step.

Materials:

  • N-AQ this compound (from Protocol 1)

  • Aryl iodide (1.5 eq.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Pivalic acid (PivOH, 30 mol%)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox techniques

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add N-AQ this compound (1.0 eq.), aryl iodide (1.5 eq.), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq.).

  • Solvent and Additive Addition: Evacuate and backfill the tube with an inert atmosphere (3x). Add anhydrous toluene, followed by pivalic acid (30 mol%).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • Reaction Monitoring and Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

Quantitative Data from Analogous Systems

The following tables summarize representative data from palladium- and rhodium-catalyzed C-H functionalization of substituted piperidines, providing an indication of the expected yields and selectivities for the proposed protocols.

Table 1: Palladium-Catalyzed C4-Arylation of N-Boc-piperidine-3-carboxamide Derivatives [3]

EntryAryl IodideProductYield (%)Diastereomeric Ratio (cis:trans)
14-Iodotoluene4-(p-tolyl) derivative85>20:1
24-Iodoanisole4-(4-methoxyphenyl) derivative82>20:1
31-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl) derivative75>20:1
43-Iodopyridine4-(pyridin-3-yl) derivative68>20:1

Table 2: Rhodium-Catalyzed C2-Functionalization of N-Substituted Piperidines [4]

EntryN-Protecting GroupCatalystProductYield (%)Diastereomeric Ratio
1BocRh₂(R-TCPTAD)₄2-substituted8311:1
2BrosylRh₂(R-TPPTTL)₄2-substituted8722:1
3BocRh₂(S-2-Cl-5-BrTPCP)₄4-substituted835.3:1

Reaction Mechanism and Workflow Visualization

Palladium-Catalyzed C-H Arylation Mechanism

The proposed mechanism for the palladium-catalyzed C-H arylation proceeds through a Pd(II)/Pd(IV) catalytic cycle.[2] The key steps involve:

  • Coordination of the directing group to the Pd(II) catalyst.

  • Concerted metalation-deprotonation (CMD) to form a palladacycle intermediate.

  • Oxidative addition of the aryl iodide to the Pd(II) center to form a Pd(IV) intermediate.

  • Reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.

G Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (CMD) + Substrate Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition + Ar-I Product Product Pd(IV) Intermediate->Product Reductive Elimination Product->Pd(II) Catalyst Regeneration

Caption: Pd(II)/Pd(IV) catalytic cycle.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the C-H arylation of the directed this compound derivative.

G start Start setup Combine Reactants: N-AQ Substrate, Ar-I, Pd(OAc)₂, K₂CO₃ start->setup reaction Add Solvent & PivOH Heat at 110 °C, 24h setup->reaction workup Cool to RT Dilute & Filter reaction->workup purify Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow diagram.

Conclusion

These application notes provide a comprehensive guide for the proposed C-H activation of this compound. By employing a directing group strategy, researchers can access novel C3-arylated piperidine derivatives. The detailed protocols, supported by data from analogous systems and mechanistic insights, offer a solid foundation for the successful implementation of this synthetic methodology in drug discovery and development programs. The functionalized products obtained can serve as valuable building blocks for the synthesis of more complex and diverse molecular libraries.

References

Application Notes and Protocols for the Use of Methyl Isonipecotate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of diverse libraries of piperidine-containing compounds for drug discovery. Methyl isonipecotate, a readily available building block, provides a versatile starting point for the construction of such libraries. This document outlines detailed protocols for the immobilization of a this compound-derived scaffold onto a solid support and its subsequent diversification to generate a library of 1,4-disubstituted piperidine derivatives.

The strategy involves the initial hydrolysis of this compound to isonipecotic acid, followed by its attachment to a Wang resin via an ester linkage. The secondary amine of the resin-bound piperidine is then available for a variety of diversification reactions, such as N-acylation and N-alkylation. Finally, the desired products are cleaved from the solid support for biological screening.

Data Presentation

The following tables summarize typical quantitative data expected from the described solid-phase synthesis protocols. These values are illustrative and may vary depending on the specific substrates and reaction conditions used.

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical Value
Resin TypeWang Resin
Initial Resin Loading Capacity0.8 - 1.2 mmol/g
Loading Efficiency of Isonipecotic Acid70 - 90%
Final Product Purity (post-cleavage)> 85% (crude)
Overall Yield (based on initial loading)50 - 80%

Table 2: Diversification Reaction Yields on Solid Support

Reaction TypeReagentsTypical Yield
N-AcylationCarboxylic Acid, HBTU, DIPEA> 95%
N-AlkylationAlkyl Halide, DIPEA60 - 85%
Reductive AminationAldehyde, NaBH(OAc)₃70 - 90%

Experimental Protocols

Protocol 1: Immobilization of Isonipecotic Acid on Wang Resin

This protocol describes the attachment of isonipecotic acid (obtained from the hydrolysis of this compound) to Wang resin.

Materials:

  • Wang resin

  • Isonipecotic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Activation of Isonipecotic Acid: In a separate flask, dissolve isonipecotic acid (387 mg, 3.0 mmol) in DMF (5 mL). Add DIC (465 µL, 3.0 mmol) and a catalytic amount of DMAP (12 mg, 0.1 mmol). Stir the solution at room temperature for 20 minutes.

  • Loading: Add the activated isonipecotic acid solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solvent. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of isonipecotic acid on the resin can be determined by cleaving a small, weighed amount of resin and quantifying the released isonipecotic acid by HPLC or by using a colorimetric assay for the free hydroxyl groups remaining on the resin.

Protocol 2: N-Acylation of Resin-Bound Piperidine

This protocol details the acylation of the secondary amine on the solid-supported piperidine scaffold.

Materials:

  • Isonipecotic acid-loaded Wang resin

  • Carboxylic acid (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the isonipecotic acid-loaded resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes.

  • Acylation: In a separate vial, dissolve the desired carboxylic acid (0.3 mmol) and HBTU (113 mg, 0.3 mmol) in DMF (1 mL). Add DIPEA (105 µL, 0.6 mmol) to this solution and immediately add the mixture to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the solvent and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: N-Alkylation of Resin-Bound Piperidine

This protocol describes the alkylation of the secondary amine on the solid-supported piperidine scaffold.

Materials:

  • Isonipecotic acid-loaded Wang resin

  • Alkyl halide (R-X, where X = Br or I)

  • DIPEA

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the isonipecotic acid-loaded resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes.

  • Alkylation: Add the alkyl halide (0.5 mmol) and DIPEA (174 µL, 1.0 mmol) to the swollen resin.

  • Reaction: Agitate the mixture at 50 °C for 12-18 hours.

  • Washing: Drain the solvent and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol outlines the release of the final 1,4-disubstituted piperidine derivative from the Wang resin.[1][2][3]

Materials:

  • Product-bound resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, product-bound resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM/TIS (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 1-2 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA/DCM (1:1).

  • Precipitation: Combine the filtrates and add cold diethyl ether (10-fold volume) to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet with cold diethyl ether.

  • Drying: Dry the crude product under vacuum. The product can be further purified by techniques such as reverse-phase HPLC.

Visualizations

experimental_workflow start This compound hydrolysis Hydrolysis start->hydrolysis isonipecotic_acid Isonipecotic Acid hydrolysis->isonipecotic_acid loading Loading (DIC, DMAP) isonipecotic_acid->loading resin Wang Resin resin->loading resin_bound Resin-Bound Piperidine loading->resin_bound diversification Diversification resin_bound->diversification acylation N-Acylation (R-COOH, HBTU) diversification->acylation Path 1 alkylation N-Alkylation (R-X, DIPEA) diversification->alkylation Path 2 diversified_resin Diversified Resin-Bound Product acylation->diversified_resin alkylation->diversified_resin cleavage Cleavage (TFA) diversified_resin->cleavage final_product 1,4-Disubstituted Piperidine Library cleavage->final_product

Caption: Solid-phase synthesis workflow.

logical_relationship scaffold This compound Scaffold spos Solid-Phase Organic Synthesis (SPOS) scaffold->spos is utilized in library Piperidine Library Generation spos->library enables h_throughput High-Throughput Screening library->h_throughput is screened by drug_discovery Drug Discovery & Lead Optimization h_throughput->drug_discovery leads to

Caption: Role in drug discovery.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral α-Substituted Piperidine-4-Carboxylates from Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of chiral α-substituted methyl isonipecotate derivatives. The strategy employs a chiral auxiliary-mediated approach, specifically the well-established SAMP/RAMP hydrazone methodology, to achieve high stereocontrol in the α-alkylation of a piperidine (B6355638) scaffold. This method is highly valuable for the synthesis of enantiomerically enriched building blocks for drug discovery and development, where stereochemistry is critical for biological activity.

Overview of the Synthetic Strategy

The asymmetric synthesis of α-alkylated this compound derivatives is achieved through a multi-step sequence involving the use of the (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) chiral auxiliary. The overall workflow can be summarized as follows:

  • Protection of this compound: The secondary amine of the piperidine ring is protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Reduction to Aldehyde: The methyl ester of the N-Boc protected isonipecotate is selectively reduced to the corresponding aldehyde.

  • Hydrazone Formation: The aldehyde is condensed with the SAMP chiral auxiliary to form a chiral hydrazone.

  • Diastereoselective Alkylation: The hydrazone is deprotonated to form a chiral azaenolate, which is then alkylated with high diastereoselectivity.

  • Cleavage of the Auxiliary and Oxidation: The chiral auxiliary is removed from the alkylated hydrazone, and the resulting product is oxidized to the corresponding carboxylic acid ester, yielding the final chiral α-substituted this compound derivative.

This strategy allows for the introduction of a new stereocenter at the α-position to the carboxylate group with a high degree of stereochemical control.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the asymmetric synthesis of chiral α-substituted piperidine derivatives using the SAMP-hydrazone methodology. The data is based on analogous transformations and serves as a guideline for expected outcomes.

Table 1: Diastereoselective Alkylation of SAMP-Hydrazones

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
1CH₃I85>95[1]
2CH₃CH₂I87>95[2]
3CH₃(CH₂)₂I82>95[1]
4PhCH₂Br90>95[1]

Table 2: Cleavage of Alkylated SAMP-Hydrazones

EntryCleavage MethodProduct TypeOverall Yield (from hydrazone) (%)Enantiomeric Excess (e.e.) (%)Reference
1OzonolysisKetone56-58>96[2]
2CuCl₂Ketonegood≥98[3]
3SeO₂/H₂O₂Ketone68–96No epimerization observed[4]

Experimental Protocols

This section provides detailed protocols for the key experiments in the asymmetric synthesis of a representative chiral α-substituted this compound derivative.

Protocol 1: Synthesis of N-Boc-Piperidine-4-carbaldehyde
  • Protection of this compound: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add triethylamine (B128534) (1.5 eq). Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc this compound is typically used in the next step without further purification.

  • Reduction to Aldehyde: Dissolve the N-Boc this compound (1.0 eq) in anhydrous toluene (B28343) (0.2 M) and cool the solution to -78 °C under an argon atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M in toluene) dropwise over 30 minutes. Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-piperidine-4-carbaldehyde.

Protocol 2: Asymmetric α-Alkylation via SAMP-Hydrazone
  • Formation of the SAMP-Hydrazone: In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, dissolve N-Boc-piperidine-4-carbaldehyde (1.0 eq) and (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 eq) in anhydrous toluene (0.3 M). Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux until no more water is collected in the Dean-Stark trap (typically 4-6 hours). Cool the reaction to room temperature and concentrate under reduced pressure. The crude hydrazone can be purified by distillation or used directly in the next step.

  • Diastereoselective Alkylation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.15 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) at -78 °C. Stir for 30 minutes. Add a solution of the SAMP-hydrazone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting orange-red solution for 2-3 hours at -78 °C. Add the alkyl halide (e.g., methyl iodide, 1.5 eq) dropwise. Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis.[1]

  • Cleavage of the Chiral Auxiliary:

    • Ozonolysis: Dissolve the crude alkylated hydrazone in DCM (0.1 M) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with argon or oxygen to remove excess ozone. Add dimethyl sulfide (B99878) (DMS, 3.0 eq) and allow the solution to warm to room temperature. Stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate.[2]

    • Oxidative Hydrolysis with SeO₂/H₂O₂: Dissolve the alkylated hydrazone (1.0 eq) in a mixture of THF and phosphate (B84403) buffer (pH 7). Add selenium dioxide (0.1 eq) followed by 30% hydrogen peroxide (4.0 eq). Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Extract the product with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.[4]

  • Oxidation to the Ester: The aldehyde obtained after cleavage is oxidized to the corresponding carboxylic acid using standard procedures (e.g., Pinnick oxidation with NaClO₂ and 2-methyl-2-butene). The resulting carboxylic acid is then esterified (e.g., with diazomethane (B1218177) or by Fischer esterification) to yield the final chiral α-substituted this compound derivative.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the diastereoselective alkylation step.

Asymmetric_Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Asymmetric Alkylation cluster_2 Final Product Synthesis Methyl_Isonipecotate This compound N_Boc_Ester N-Boc this compound Methyl_Isonipecotate->N_Boc_Ester Boc₂O, Et₃N N_Boc_Aldehyde N-Boc-piperidine-4-carbaldehyde N_Boc_Ester->N_Boc_Aldehyde DIBAL-H SAMP_Hydrazone SAMP Hydrazone N_Boc_Aldehyde->SAMP_Hydrazone SAMP, H⁺ Alkylated_Hydrazone Alkylated Hydrazone (High d.e.) SAMP_Hydrazone->Alkylated_Hydrazone 1. LDA 2. R-X Chiral_Aldehyde Chiral α-Alkyl Aldehyde Alkylated_Hydrazone->Chiral_Aldehyde Cleavage (O₃ or SeO₂/H₂O₂) Final_Product Chiral α-Alkyl This compound Chiral_Aldehyde->Final_Product 1. Oxidation 2. Esterification

Caption: Overall workflow for the asymmetric synthesis.

Diastereoselective_Alkylation_Mechanism SAMP_Hydrazone SAMP Hydrazone C=N-N(SAMP) Azaenolate Chiral Azaenolate C=C-N=N⁻Li⁺(SAMP) Steric hindrance from SAMP auxiliary directs attack SAMP_Hydrazone:f0->Azaenolate:f0 LDA, -78 °C Alkylated_Hydrazone Alkylated Hydrazone R-C-C=N-N(SAMP) New stereocenter formed Azaenolate:f0->Alkylated_Hydrazone:f0 R-X (Electrophile) (Attack from the less hindered face)

References

Protecting Group Strategies for the Nitrogen in Methyl Isonipecotate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the secondary amine nitrogen of methyl isonipecotate. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to ensure chemoselectivity and high yields. Herein, we discuss and compare three commonly employed nitrogen protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Introduction

This compound, the methyl ester of piperidine-4-carboxylic acid, is a versatile building block in medicinal chemistry. Its secondary amine is a key functional group for derivatization, but its nucleophilicity often necessitates protection during synthetic sequences. The choice of protecting group depends on the stability required for subsequent reaction conditions and the orthogonality of its deprotection. This guide provides a comparative overview of Boc, Cbz, and Fmoc protecting groups for this compound, complete with quantitative data, detailed experimental protocols, and workflow diagrams.

Comparison of Protecting Groups

The selection of a suitable protecting group is contingent on its stability towards various reagents and conditions. The table below summarizes the key characteristics and typical yields for the protection and deprotection of this compound.

Protecting GroupProtection ReagentTypical Protection ConditionsTypical Yield (Protection)Deprotection ConditionsTypical Yield (Deprotection)Stability
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBase (e.g., NEt₃, NaHCO₃), Solvent (e.g., THF, DCM), 0 °C to RT~90%[1]Acidic (e.g., TFA in DCM; HCl in dioxane)QuantitativeStable to base, hydrogenolysis, and mild nucleophiles. Labile to strong acids.
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0 °C to RT~90%[2]Catalytic Hydrogenolysis (H₂, Pd/C)High to QuantitativeStable to acidic and basic conditions. Labile to hydrogenolysis and strong reducing agents.[2]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RTHighBase (e.g., 20% Piperidine (B6355638) in DMF)High to QuantitativeStable to acidic conditions and hydrogenolysis. Labile to bases.[3]

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the nitrogen atom of this compound.

tert-Butoxycarbonyl (Boc) Group

a) Protection of this compound with (Boc)₂O

This protocol describes the N-acylation of this compound using di-tert-butyl dicarbonate.

  • Materials:

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) in THF or DCM, add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the organic solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary. A similar procedure for the Boc protection of a piperidine carboxylic acid afforded the product in 90% yield.[1]

b) Deprotection of N-Boc-Methyl Isonipecotate using TFA

This protocol describes the removal of the Boc group under acidic conditions.

  • Materials:

    • N-Boc-methyl isonipecotate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve N-Boc-methyl isonipecotate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Carbobenzyloxy (Cbz) Group

a) Protection of this compound with Cbz-Cl

This protocol details the protection of the amine with benzyl chloroformate.

  • Materials:

    • This compound hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.

    • Stir the solution at 0 °C and then allow it to warm to room temperature, stirring for several hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected product. A similar procedure for a different amine provided a 90% yield.[2]

b) Deprotection of N-Cbz-Methyl Isonipecotate by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group via hydrogenation.

  • Materials:

  • Procedure:

    • Dissolve N-Cbz-methyl isonipecotate (1.0 eq) in methanol or ethanol in a flask.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

a) Protection of this compound with Fmoc-Cl or Fmoc-OSu

This protocol outlines the procedure for Fmoc protection.

  • Materials:

    • This compound hydrochloride

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

    • Diethyl ether

    • Ethyl acetate

    • Dilute hydrochloric acid

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water.

    • Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 eq) in dioxane dropwise at room temperature.

    • Stir the reaction mixture for several hours to overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product, which can be purified by crystallization or chromatography.

b) Deprotection of N-Fmoc-Methyl Isonipecotate using Piperidine

This protocol describes the base-mediated removal of the Fmoc group.

  • Materials:

    • N-Fmoc-methyl isonipecotate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Fmoc-methyl isonipecotate (1.0 eq) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, remove the DMF and piperidine under high vacuum.

    • The residue can be purified by column chromatography to isolate the deprotected amine.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection strategies described.

Protection_Workflow cluster_start Starting Material cluster_reagents Protection Reagents cluster_products Protected Products start This compound Boc (Boc)2O, Base start->Boc Cbz Cbz-Cl, Base start->Cbz Fmoc Fmoc-Cl/OSu, Base start->Fmoc Boc_Protected N-Boc-Methyl Isonipecotate Boc->Boc_Protected Cbz_Protected N-Cbz-Methyl Isonipecotate Cbz->Cbz_Protected Fmoc_Protected N-Fmoc-Methyl Isonipecotate Fmoc->Fmoc_Protected

Caption: General workflow for the protection of this compound.

Deprotection_Workflow cluster_protected Protected Compounds cluster_deprotection Deprotection Conditions cluster_final Deprotected Product Boc_Protected N-Boc-Methyl Isonipecotate Acid Acid (TFA, HCl) Boc_Protected->Acid Cbz_Protected N-Cbz-Methyl Isonipecotate Hydrogenolysis H2, Pd/C Cbz_Protected->Hydrogenolysis Fmoc_Protected N-Fmoc-Methyl Isonipecotate Base Base (Piperidine) Fmoc_Protected->Base Final_Product This compound Acid->Final_Product Hydrogenolysis->Final_Product Base->Final_Product

Caption: Deprotection pathways for N-protected this compound.

Conclusion

The choice of a nitrogen protecting group for this compound should be guided by the planned synthetic route. The Boc group is ideal for syntheses involving basic or hydrogenolysis conditions, while the Cbz group offers robustness towards acids and bases. The Fmoc group is the preferred choice when acid-sensitive functionalities are present and subsequent steps are performed under acidic or neutral conditions. The provided protocols offer a starting point for the successful implementation of these protecting group strategies in the synthesis of complex molecules derived from this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl Isonipecotate in Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of methyl isonipecotate, a key intermediate in the pharmaceutical industry. The featured method is the catalytic hydrogenation of methyl isonicotinate (B8489971), a robust and scalable process suitable for pilot plant operations. This protocol emphasizes safety, efficiency, and scalability, offering a comprehensive guide for researchers and process chemists.

Introduction

This compound (methyl piperidine-4-carboxylate) is a valuable building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its applications include the preparation of antitubercular agents, aminopyrazine inhibitors, and other biologically active compounds.[1][2][3] The increasing demand for this intermediate necessitates the development of efficient and scalable synthetic routes suitable for pilot and industrial-scale production.

The most common and industrially viable method for synthesizing this compound is the catalytic hydrogenation of methyl isonicotinate.[1][2][3][4] This method offers high yields and avoids the use of hazardous reagents associated with older synthetic approaches. Alternative methods, such as the esterification of isonipecotic acid, are generally less suited for large-scale production due to economic and process considerations.[5] This document will focus on the catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which allows for milder reaction conditions compared to other catalysts like ruthenium.[4][6]

Synthetic Pathway

The overall reaction involves the reduction of the pyridine (B92270) ring of methyl isonicotinate to a piperidine (B6355638) ring using hydrogen gas in the presence of a catalyst.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the recommended pilot-scale synthesis of this compound.

ParameterValueUnitsNotes
Reactants
Methyl Isonicotinate1Molar Equivalent
5% Palladium on Carbon2 - 10g / mol of substrateHigher loading may reduce reaction time.[6]
Solvent
Methanol (B129727)5 - 10L / kg of substrateSufficient to slurry the catalyst and dissolve the substrate.
Reaction Conditions
Temperature60 - 100°CMilder conditions are preferred for safety and selectivity.[6]
Hydrogen Pressure50 - 150psig[6]
Reaction Time4 - 8hoursMonitor hydrogen uptake to determine completion.
Yield and Purity
Typical Yield>95%
Purity (by GC)>99%After distillation.

Experimental Protocol: Catalytic Hydrogenation of Methyl Isonicotinate

This protocol is designed for a pilot plant setting and assumes the availability of appropriate high-pressure reactors and safety infrastructure.

4.1. Materials and Equipment

  • Reactor: A stainless steel or glass-lined high-pressure autoclave equipped with a mechanical stirrer, temperature and pressure probes, a gas inlet, and a sampling valve.

  • Reagents:

    • Methyl Isonicotinate (CAS: 2459-09-8)

    • 5% Palladium on Carbon (50% wet)

    • Methanol (Anhydrous)

    • Nitrogen (Inert gas)

    • Hydrogen (High purity)

  • Filtration System: A filter press or a similar system for removing the catalyst.

  • Distillation Apparatus: A fractional distillation unit suitable for vacuum distillation.

4.2. Procedure

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Purge the reactor with nitrogen to create an inert atmosphere.

  • Charging the Reactor:

    • Under a nitrogen blanket, carefully charge the 5% Palladium on Carbon catalyst to the reactor.

    • Add the methanol solvent.

    • Begin agitation to slurry the catalyst.

    • Add the methyl isonicotinate to the reactor.

  • Reaction Execution:

    • Seal the reactor and perform a pressure test with nitrogen.

    • Purge the reactor with hydrogen gas to remove the nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (50-150 psig).[6]

    • Heat the reactor to the target temperature (60-100°C).[6]

    • Maintain the temperature and pressure, monitoring the hydrogen uptake. The reaction is complete when the hydrogen uptake ceases.

  • Reaction Quench and Catalyst Removal:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Safely filter the reaction mixture to remove the palladium on carbon catalyst. The catalyst is pyrophoric and should be handled with care, preferably kept wet with solvent.

  • Product Isolation and Purification:

    • Transfer the filtrate to a distillation apparatus.

    • Remove the methanol under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

4.3. Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use intrinsically safe equipment.

  • Palladium on Carbon: The catalyst can be pyrophoric, especially when dry. Handle it in a wet state and under an inert atmosphere.

  • Pressure Operations: All personnel must be trained in high-pressure reactor operations. Ensure the reactor is properly rated for the intended temperature and pressure.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Inert Reactor (Nitrogen Purge) charge Charge Reactor: 1. 5% Pd/C 2. Methanol 3. Methyl Isonicotinate prep1->charge react Hydrogenation (60-100°C, 50-150 psig) charge->react cool Cool and Vent react->cool filter Catalyst Filtration (Nitrogen Atmosphere) cool->filter distill Solvent Removal & Vacuum Distillation filter->distill product Pure this compound distill->product

Caption: Workflow for the pilot-scale synthesis of this compound.

References

Functionalization of the Ester Group in Methyl Isonipecotate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the ester group in methyl isonipecotate. As a versatile building block in medicinal chemistry, functionalization of this compound is pivotal for the synthesis of a diverse range of pharmaceutical agents and biologically active molecules. The following sections detail key transformations including hydrolysis, reduction, amidation, and transesterification, offering step-by-step protocols and quantitative data to facilitate reproducible and efficient synthesis.

Hydrolysis to Isonipecotic Acid

Hydrolysis of the methyl ester of this compound yields isonipecotic acid, a key intermediate for the synthesis of various pharmaceutical compounds. This transformation can be achieved under either basic (saponification) or acidic conditions.

Application Notes:

Base-catalyzed hydrolysis is generally a high-yielding and straightforward method. The resulting carboxylate salt is protonated in a separate acidification step to yield the free carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process and may require harsher conditions to drive the reaction to completion.

Experimental Protocols:

Protocol 1.1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of this compound to isonipecotic acid using sodium hydroxide (B78521).

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (B129727) (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl), concentrated

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).

    • Add sodium hydroxide (1.5 to 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to reflux (40-65 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to a pH of approximately 5-6 with concentrated hydrochloric acid.

    • Concentrate the solution to dryness under reduced pressure.

    • The resulting solid residue, a mixture of isonipecotic acid hydrochloride and sodium chloride, can be used directly or further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Hydrolysis of this compound

ProductReagents and ConditionsYieldReference
Isonipecotic Acid1. NaOH, MeOH/H₂O, Reflux2. HClTypically >90%General Procedure

Workflow for Base-Catalyzed Hydrolysis

cluster_hydrolysis Base-Catalyzed Hydrolysis start Dissolve this compound in MeOH/H₂O add_base Add NaOH start->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux monitor Monitor by TLC reflux->monitor workup Workup: 1. Remove MeOH 2. Acidify with HCl 3. Concentrate monitor->workup Reaction Complete product Isonipecotic Acid Hydrochloride workup->product

Caption: Workflow for the saponification of this compound.

Reduction to 4-(Hydroxymethyl)piperidine

The reduction of the ester functionality in this compound to a primary alcohol provides 4-(hydroxymethyl)piperidine, a valuable intermediate for the synthesis of various biologically active compounds.

Application Notes:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Due to the high reactivity of LiAlH₄ with water and other protic solvents, the reaction must be performed under anhydrous conditions.

Experimental Protocols:

Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of this compound to 4-(hydroxymethyl)piperidine.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Water (H₂O)

    • 15% aqueous sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 to 2.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until all the starting material has been consumed.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • Stir the resulting granular precipitate at room temperature for 30 minutes.

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield 4-(hydroxymethyl)piperidine, which can be further purified by distillation or recrystallization if necessary.

Data Presentation: Reduction of this compound

ProductReagents and ConditionsYieldReference
4-(Hydroxymethyl)piperidineLiAlH₄, Anhydrous THF, 0 °C to rtTypically >90%General Procedure

Reaction Pathway for Ester Reduction

cluster_reduction Reduction of this compound reactant This compound product 4-(Hydroxymethyl)piperidine reactant->product reagents 1. LiAlH₄, THF 2. H₂O workup

Caption: Reduction of this compound to 4-(hydroxymethyl)piperidine.

Amidation to Isonipecotamide (B28982) Derivatives

Amidation of the ester group in this compound allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse isonipecotamide derivatives with potential biological activities.

Application Notes:

Direct amidation of this compound can be achieved by heating with an amine, often in the presence of a catalyst. A more common and milder approach involves the use of coupling reagents to activate the ester or a pre-hydrolyzed carboxylic acid. One such method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) for the synthesis of N-acylamino acid derivatives.

Experimental Protocols:

Protocol 3.1: Amidation with a Primary Amine (General Procedure)

This protocol outlines a general method for the amidation of this compound with a primary amine.

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Methanol (MeOH) or another suitable solvent

    • Sodium methoxide (B1231860) (catalytic amount, optional)

  • Procedure:

    • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the primary amine (1.5 to 2.0 eq).

    • Add a solvent such as methanol, or perform the reaction neat. For less reactive amines, a catalytic amount of a base like sodium methoxide can be added.

    • Heat the reaction mixture to a temperature between 80-120 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

    • The crude amide can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 3.2: CDI-Mediated Amidation with an Amino Acid

This protocol is for the synthesis of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives.[1]

  • Materials:

    • This compound

    • Boc-protected amino acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • Dichloromethane (DCM)

    • HCl in Dioxane

  • Procedure:

    • Dissolve the Boc-protected amino acid (1.0 eq) in dichloromethane.

    • Add CDI (1.1 eq) and stir the mixture at room temperature for 1 hour.

    • Add this compound (1.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the Boc-protected amide.

    • For deprotection, dissolve the intermediate in a minimal amount of a suitable solvent and add a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).

    • The final product can be isolated after removal of the solvent.

Data Presentation: Amidation of this compound

AmineProductReagents and ConditionsYieldReference
Primary AmineN-Substituted IsonipecotamideHeat (80-120 °C), neat or in solventVariableGeneral Procedure
Boc-protected amino acidMethyl 1-(N-Boc-aminoacyl)piperidine-4-carboxylateCDI, DCM, rtHigh[1]
Boc-protected amino acidMethyl 1-(aminoacyl)piperidine-4-carboxylate hydrochloride1. CDI, DCM, rt2. HCl/Dioxane95% (overall)[1]

Logical Flow for Amidation Reactions

cluster_amidation Amidation Pathways cluster_direct Direct Amidation cluster_cdi CDI Coupling start This compound direct_conditions Heat (Catalyst optional) start->direct_conditions cdi_reagents 1. CDI, DCM 2. Deprotection (HCl) start->cdi_reagents direct_amine Primary Amine direct_amine->direct_conditions direct_product N-Substituted Isonipecotamide direct_conditions->direct_product cdi_amine Boc-Amino Acid cdi_amine->cdi_reagents cdi_product N-Aminoacyl Isonipecotamide cdi_reagents->cdi_product

Caption: Different strategies for the amidation of this compound.

Transesterification

Transesterification is the process of exchanging the methyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is useful for modifying the properties of the ester, such as its solubility or reactivity.

Application Notes:

Transesterification can be catalyzed by either acids or bases. Base-catalyzed transesterification is generally faster and proceeds under milder conditions. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol reactant or to remove the methanol byproduct as it is formed.

Experimental Protocols:

Protocol 4.1: Base-Catalyzed Transesterification

This protocol describes a general procedure for the base-catalyzed transesterification of this compound.

  • Materials:

    • This compound

    • Alcohol (e.g., ethanol, isopropanol)

    • Sodium alkoxide corresponding to the alcohol (e.g., sodium ethoxide for ethanol) or a catalytic amount of a strong base like sodium hydroxide.

    • Anhydrous solvent (optional, the alcohol can serve as the solvent)

  • Procedure:

    • In a flask equipped with a reflux condenser and a drying tube, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

    • Add a catalytic amount of the corresponding sodium alkoxide (e.g., 0.1 eq of sodium ethoxide if using ethanol).

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC or GC/MS.

    • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.

    • Neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the excess alcohol and methanol byproduct under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Protocol 4.2: Acid-Catalyzed Transesterification

This protocol provides a general method for acid-catalyzed transesterification.

  • Materials:

    • This compound

    • Alcohol (e.g., benzyl (B1604629) alcohol)

    • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

    • Anhydrous solvent (e.g., toluene, or the alcohol itself)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired alcohol (a large excess), and a catalytic amount of a strong acid (e.g., 0.05 eq of sulfuric acid).

    • If the alcohol is not used as the solvent, add an appropriate solvent like toluene.

    • Heat the mixture to reflux and collect the methanol/water azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.

    • Continue heating until no more methanol is collected.

    • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Data Presentation: Transesterification of this compound

AlcoholProductReagents and ConditionsYieldReference
EthanolEthyl IsonipecotateNaOEt (cat.), EtOH, RefluxEquilibrium dependentGeneral Procedure
Benzyl AlcoholBenzyl IsonipecotateH₂SO₄ (cat.), Toluene, Reflux, Dean-StarkEquilibrium dependentGeneral Procedure

Signaling Pathway for Transesterification

cluster_transesterification Transesterification Mechanisms cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed start This compound + R'OH base_path Nucleophilic Acyl Substitution acid_path Carbonyl Activation -> Nucleophilic Attack product R' Isonipecotate + MeOH base_cat R'O⁻ (catalyst) base_path->product acid_cat H⁺ (catalyst) acid_path->product

Caption: Acid and base-catalyzed pathways for transesterification.

References

Application of Methyl Isonipecotate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of high-quality lead compounds. This approach screens low molecular weight fragments (typically < 300 Da) that exhibit weak binding to a biological target. The structural information gleaned from these fragment-protein interactions provides a robust starting point for optimizing the fragment into a potent, drug-like molecule.

Methyl isonipecotate, a piperidine (B6355638) derivative, is an exemplary fragment for FBDD campaigns. Its three-dimensional, non-planar structure offers access to novel chemical space often unexplored by the flat, aromatic compounds that traditionally populate screening libraries.[1][2] The saturated heterocyclic scaffold of this compound provides conformational rigidity, well-defined vectors for chemical elaboration, and favorable physicochemical properties that align with the principles of FBDD, such as the "Rule of Three."

This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of this compound

The suitability of a compound for fragment-based screening is often assessed by the "Rule of Three," which provides guidelines for key physicochemical properties. This compound adheres well to these principles, making it an ideal candidate for fragment libraries.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight (MW) 143.18 g/mol < 300 Da[1]
cLogP -0.4 (calculated)≤ 3[1]
Hydrogen Bond Donors (HBD) 1 (Amine NH)≤ 3[1]
Hydrogen Bond Acceptors (HBA) 2 (Ester C=O, OCH₃)≤ 3[1]
Rotatable Bonds 1≤ 3
Topological Polar Surface Area (TPSA) 38.3 Ų≤ 60 Ų[1]
Table 1: Physicochemical properties of this compound and their alignment with FBDD guidelines.

Experimental Workflows and Protocols

A standard FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits, followed by structural studies to guide optimization.[3][4]

FBDD_Workflow cluster_screening Primary & Secondary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Screen Primary Screen (e.g., SPR, DSF, NMR) Validate Hit Validation (Orthogonal Method) Screen->Validate Hits Structure Structural Biology (X-ray, NMR) Validate->Structure Confirmed Hits SAR Hit-to-Lead Chemistry (SAR) Structure->SAR Structural Data Lead Lead Compound SAR->Lead Optimized Affinity Hit_To_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Outcome start_node This compound (Weak Affinity) grow Fragment Growing (Add functional groups) start_node->grow link Fragment Linking (Connect two fragments) start_node->link merge Fragment Merging (Combine overlapping fragments) start_node->merge end_node Potent Lead Compound (High Affinity) grow->end_node link->end_node merge->end_node Kinase_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression (e.g., Proliferation) TF->Gene Inhibitor Lead Compound (from this compound) Inhibitor->KinaseB

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl Isonipecotate-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to compounds derived from methyl isonipecotate. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases. These notes are intended to guide researchers in the setup and execution of HTS campaigns to identify and characterize novel sEH inhibitors derived from this chemical starting point.

Target Pathway: Soluble Epoxide Hydrolase (sEH) Signaling

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs can be stabilized and enhanced, offering a therapeutic benefit in various disease models. The signaling pathway illustrates the central role of sEH in EET metabolism.

sEH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Produces sEH_Inhibitor sEH Inhibitor (e.g., this compound Derivative) sEH_Inhibitor->sEH Inhibits

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Synthesis of Piperidine-Based sEH Inhibitors from this compound

The following is a representative protocol for the synthesis of a piperidine-based sEH inhibitor scaffold derived from this compound. This can be adapted for the high-throughput synthesis of a library of analogs.

Experimental Protocol: Synthesis of a Quinolinyl-Piperidine Amide sEH Inhibitor

This protocol is adapted from the synthesis of quinolinyl-based multitarget-directed ligands.

Materials:

Step 1: Synthesis of Methyl 1-(2-chlorophenylsulfonyl)piperidine-4-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 2: Hydrolysis to 1-(2-chlorophenylsulfonyl)piperidine-4-carboxylic acid

  • Dissolve the product from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling with Substituted Quinoline Amine

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted quinoline amine (1.1 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final compound by silica gel column chromatography.

High-Throughput Screening Protocol: Fluorescence-Based sEH Inhibition Assay

This protocol is designed for a 384-well plate format and is based on the use of a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

Experimental Workflow

HTS_Workflow Start Start Dispense_Compounds Dispense Test Compounds (and Controls) into 384-well Plate Start->Dispense_Compounds Add_sEH Add Human Recombinant sEH Enzyme Solution Dispense_Compounds->Add_sEH Incubate_1 Pre-incubate at Room Temperature (5-10 min) Add_sEH->Incubate_1 Add_Substrate Add Fluorogenic sEH Substrate (PHOME) Incubate_1->Add_Substrate Incubate_2 Incubate at Room Temperature (15-30 min) Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (Ex: 330 nm, Em: 465 nm) Incubate_2->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow for sEH Inhibitors.

Materials and Reagents:

  • Human recombinant sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., PHOME)

  • Known sEH inhibitor (positive control, e.g., AUDA)

  • DMSO (for compound dilution)

  • 384-well, black, low-volume assay plates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence plate reader

Assay Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO.

    • Dispense a small volume (e.g., 200 nL) of the compound solutions into the wells of a 384-well plate.

    • Include wells with DMSO only for negative control (100% activity) and a potent sEH inhibitor for positive control (0% activity).

  • Enzyme Addition:

    • Dilute the human recombinant sEH in sEH assay buffer to the desired concentration (e.g., 1-3 nM final concentration).

    • Add the diluted enzyme solution (e.g., 10 µL) to all wells containing compounds and controls.

  • Pre-incubation:

    • Gently mix the plate.

    • Incubate the plate at room temperature for 5-10 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare the fluorogenic substrate solution in sEH assay buffer (e.g., 50 µM PHOME final concentration).

    • Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Gently mix the plate.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader with excitation at ~330 nm and emission at ~465 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Quantitative Analysis of Piperidine-Based sEH Inhibitors

The following tables summarize the inhibitory potency (IC50) of various piperidine-based sEH inhibitors against human and murine sEH.

Table 1: IC50 Values of N,N-diethylamide Piperidine Derivatives [1]

CompoundHsEH IC50 (nM)MsEH IC50 (nM)
A12.20.53

Table 2: IC50 Values of Piperidine Derivatives with a Homopiperazine Moiety [1]

CompoundHsEH IC50 (nM)MsEH IC50 (nM)
G10.050.14

Table 3: IC50 Values of Conformationally Restricted Piperidine-Based sEH Inhibitors

CompoundHsEH IC50 (nM)
Amide Derivative 11.1
Amide Derivative 27.0
Ester Derivative 14200

Table 4: IC50 Values of Quinolinyl-Piperidine Amide sEH Inhibitors [2]

CompoundHsEH IC50 (nM)MsEH IC50 (nM)rsEH IC50 (nM)
4d1.717.22.0

Conclusion

The protocols and data presented herein provide a comprehensive guide for the high-throughput screening and characterization of this compound-derived inhibitors of soluble epoxide hydrolase. The detailed synthesis and assay protocols, along with the structured quantitative data, will aid researchers in the efficient discovery and development of novel therapeutic agents targeting the sEH pathway. The provided diagrams offer a clear visual representation of the underlying biological and experimental frameworks.

References

Synthesis of Spirocyclic Compounds from Methyl Isonipecotate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are highly sought-after motifs in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties. Methyl isonipecotate, a readily available derivative of piperidine (B6355638), serves as a versatile starting material for the construction of a diverse array of spirocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of spiro-piperidine derivatives through several key synthetic strategies, including 1,3-dipolar cycloaddition, Pictet-Spengler reaction, and condensation with isatins.

Synthetic Strategies Overview

The synthesis of spirocyclic compounds from this compound typically involves a multi-step approach. The initial steps focus on the functionalization of the this compound core, either at the piperidine nitrogen or the ester group, to generate a suitable precursor for the key spirocyclization step. The choice of strategy dictates the nature of the resulting spirocycle.

Synthetic Strategies from this compound cluster_functionalization Functionalization cluster_spirocyclization Spirocyclization cluster_products Spirocyclic Products methyl_isonipecotate This compound n_alkylation N-Alkylation methyl_isonipecotate->n_alkylation ester_reduction Ester Reduction to Aldehyde/Ketone methyl_isonipecotate->ester_reduction n_phenethylation N-Phenethylation methyl_isonipecotate->n_phenethylation dipolar_cycloaddition 1,3-Dipolar Cycloaddition n_alkylation->dipolar_cycloaddition isatin_condensation Condensation with Isatins ester_reduction->isatin_condensation pictet_spengler Pictet-Spengler Reaction n_phenethylation->pictet_spengler spiro_pyrrolidine Spiro[piperidine-4,3'-pyrrolidine]s dipolar_cycloaddition->spiro_pyrrolidine spiro_indoline Spiro[piperidine-4,3'-indoline]s pictet_spengler->spiro_indoline spiro_oxindole Spiro[piperidine-4,3'-oxindole]s isatin_condensation->spiro_oxindole Dipolar Cycloaddition Workflow start This compound step1 N-Benzylation (BnBr, K2CO3, MeCN) start->step1 intermediate1 N-Benzyl Methyl Isonipecotate step1->intermediate1 step2 Azomethine Ylide Formation & Cycloaddition (N-Phenylmaleimide, AgOAc, Et3N, Toluene) intermediate1->step2 product Spiro[piperidine-4,3'-pyrrolidine] step2->product Pictet-Spengler Workflow start This compound step1 N-Phenethylation start->step1 intermediate1 N-Phenethyl Methyl Isonipecotate step1->intermediate1 step2 Ester Reduction (DIBAL-H) intermediate1->step2 intermediate2 N-Phenethyl-4-formylpiperidine step2->intermediate2 step3 Intramolecular Pictet-Spengler (TFA) intermediate2->step3 product Spiro[piperidine-4,3'-indoline] step3->product Isatin Condensation Workflow start This compound step1 N-Methylation & Ester Hydrolysis start->step1 intermediate1 N-Methyl Isonipecotic Acid step1->intermediate1 step2 Conversion to Ketone intermediate1->step2 intermediate2 N-Methyl-4-piperidone step2->intermediate2 step3 Condensation with Isatin (Piperidine, EtOH) intermediate2->step3 product Spiro[piperidine-4,3'-oxindole] step3->product

Flow Chemistry Applications for Methyl Isonipecotate Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis and derivatization of key pharmaceutical intermediates like methyl isonipecotate (methyl piperidine-4-carboxylate). This technology enables enhanced control over reaction parameters, leading to improved safety, higher yields, and greater consistency. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, making it possible to safely perform highly exothermic reactions and operate at elevated temperatures and pressures. These benefits are particularly relevant for reactions involving the piperidine (B6355638) scaffold, which is a prevalent motif in numerous active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for two key transformations of this compound and its precursors using flow chemistry: the catalytic hydrogenation of methyl isonicotinate (B8489971) to this compound, and the N-alkylation of this compound.

Key Applications

Two primary applications of flow chemistry for reactions involving this compound are highlighted below:

  • Continuous Catalytic Hydrogenation: The reduction of the aromatic pyridine (B92270) ring of methyl isonicotinate to the corresponding piperidine, this compound, is a fundamental transformation. Flow chemistry allows for the safe and efficient use of hydrogen gas with heterogeneous catalysts in packed-bed reactors.

  • Continuous N-Alkylation: The functionalization of the secondary amine of this compound via N-alkylation is a common step in the synthesis of diverse API targets. Flow chemistry provides precise control over stoichiometry and temperature, minimizing side reactions and enabling rapid optimization.

Data Presentation

The following tables summarize the quantitative data for the described flow chemistry protocols.

Table 1: Continuous Flow Hydrogenation of Ethyl Nicotinate *

ParameterValue
Substrate Ethyl Nicotinate (0.4 M in Methanol)
Catalyst 5% Rh/C
Temperature 70 °C
Pressure 70 bar
H₂ Flow Rate 4.0 mL/min
Liquid Flow Rate 0.4 mL/min
Residence Time 25 min
Conversion >99%
Selectivity >99%
Productivity 1959 g/day

*Data adapted from a study on ethyl nicotinate, a close analog of methyl isonicotinate.[1]

Table 2: Continuous Flow N-Alkylation of a Piperidine Derivative *

ParameterValue
Substrate Piperidine (0.5 M in n-propanol)
Alkylating Agent n-propanol (solvent)
Catalyst RaNi 4200 (packed bed)
Temperature 300 °C
Pressure 130 bar
Liquid Flow Rate 1.5 mL/min
Conversion High (exact value not specified)
Selectivity High (exact value not specified)

*This protocol for a related piperidine derivative illustrates a high-temperature N-alkylation.[2]

Experimental Protocols

Protocol 1: Continuous Flow Hydrogenation of Methyl Isonicotinate

This protocol is adapted from a highly efficient method for the hydrogenation of the analogous ethyl nicotinate.[1]

Objective: To synthesize this compound via the full hydrogenation of methyl isonicotinate in a continuous flow system.

Materials:

  • Methyl isonicotinate

  • Methanol (B129727) (HPLC grade)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas (high purity)

Equipment:

  • A continuous flow reactor system (e.g., HEL FlowCAT or similar) equipped with:

    • HPLC pump for liquid delivery

    • Mass flow controller for gas delivery

    • Packed-bed reactor column

    • Back pressure regulator

    • Heating system

    • Cooling system post-reactor

Procedure:

  • Catalyst Packing: Carefully pack the reactor column with the 5% Rh/C catalyst, ensuring no voids are present.

  • System Priming: Prime the system by flowing methanol through the reactor at the desired operational flow rate to wet the catalyst bed and remove any air.

  • Parameter Setup:

    • Heat the reactor to 70 °C.

    • Pressurize the system to 70 bar with hydrogen gas using the back pressure regulator.

  • Reaction Initiation:

    • Prepare a 0.4 M solution of methyl isonicotinate in methanol.

    • Pump the substrate solution through the reactor at a flow rate of 0.4 mL/min.

    • Introduce hydrogen gas at a flow rate of 4.0 mL/min.

  • Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 residence times). Collect the product stream exiting the reactor.

  • Analysis: Analyze the collected sample by GC-MS or NMR to determine conversion and selectivity.

  • Shutdown: After the reaction is complete, switch the liquid feed back to pure methanol to flush the reactor. Safely depressurize and cool down the system.

Protocol 2: Continuous Flow N-Benzylation of this compound

This protocol is a generalized procedure based on established methods for the N-alkylation of piperidines in flow systems.

Objective: To synthesize methyl 1-benzylpiperidine-4-carboxylate via N-alkylation of this compound with benzyl (B1604629) bromide in a continuous flow system.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Equipment:

  • A continuous flow reactor system with at least two pump channels.

  • T-mixer for reagent mixing.

  • Heated reactor coil (e.g., PFA or stainless steel tubing).

  • Back pressure regulator.

  • Collection vessel.

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

    • Solution B: Dissolve benzyl bromide (1.1 eq) and potassium carbonate (2.0 eq, as a suspended solid or using a packed bed of K₂CO₃) in anhydrous acetonitrile.

  • System Setup:

    • Set the reactor temperature (e.g., 80-120 °C, optimization may be required).

    • Set the back pressure regulator to maintain the solvent in the liquid phase at the desired temperature (e.g., 10-20 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer.

    • The combined stream flows through the heated reactor coil. The total flow rate will determine the residence time.

  • Collection and Analysis: Collect the product stream after the back pressure regulator. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete and a steady state is achieved, the collected product stream can be filtered to remove the base and the solvent evaporated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Visualizations

Diagram 1: Experimental Workflow for Continuous Hydrogenation

HydrogenationWorkflow cluster_reactants Reactant Delivery sub_sol Methyl Isonicotinate in Methanol sub_pump HPLC Pump sub_sol->sub_pump h2_gas H2 Gas gas_mfc Mass Flow Controller h2_gas->gas_mfc mixer T-Mixer sub_pump->mixer gas_mfc->mixer reactor Heated Packed-Bed Reactor (Rh/C Catalyst, 70°C) mixer->reactor bpr Back Pressure Regulator (70 bar) reactor->bpr collection Product Collection (this compound) bpr->collection NAlkylationLogic start Start reagent_prep Prepare Reactant Solutions (this compound & Benzyl Bromide/Base) start->reagent_prep pumping Pump Solutions into Mixer reagent_prep->pumping mixing Continuous Mixing pumping->mixing reaction Flow Through Heated Coil (Controlled Temperature & Residence Time) mixing->reaction pressure_control Maintain Pressure (Back Pressure Regulator) reaction->pressure_control collection Collect Product Stream pressure_control->collection analysis Analyze for Conversion/Purity (TLC, LC-MS) collection->analysis end End analysis->end

References

Application Notes and Protocols: Methyl Isonipecotate in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a versatile and readily available building block for the synthesis of a wide array of natural product analogs. Its piperidine (B6355638) scaffold is a common motif in numerous biologically active alkaloids and other complex natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product analogs, with a particular focus on the preparation of analogs of the antimalarial alkaloid febrifugine (B1672321).

Core Applications of this compound

This compound serves as a crucial starting material for the synthesis of substituted piperidines, which are key intermediates in the preparation of:

  • Alkaloid Analogs: Many piperidine-containing alkaloids, such as febrifugine and its derivatives, can be synthesized using this compound as a foundational scaffold.[1][2][3][4][5][6]

  • Spiropiperidines: The piperidine ring of this compound can be elaborated to form spirocyclic systems, which are of growing interest in medicinal chemistry.

  • Biologically Active Agents: It is a reactant in the synthesis of compounds with diverse therapeutic potential, including antitubercular and anti-HIV-1 agents.

Synthesis of Febrifugine Analogs: A Case Study

Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, originally isolated from the plant Dichroa febrifuga.[1][7] However, its clinical use has been limited by its toxicity. Consequently, the synthesis of febrifugine analogs with an improved therapeutic index is a significant area of research.[2][3][4][8][9] The following sections detail a representative synthetic pathway for a febrifugine analog starting from this compound.

Overall Synthetic Strategy

The synthesis of a febrifugine analog from this compound generally involves three key stages:

  • N-Protection and Functionalization of the Piperidine Ring: The secondary amine of this compound is first protected to allow for selective modification of the piperidine ring. This is followed by the introduction of a hydroxyl group or other functionality at the C-3 position.

  • Synthesis of the Quinazolinone Moiety: A substituted quinazolinone fragment is prepared separately.

  • Coupling and Deprotection: The functionalized piperidine derivative is coupled with the quinazolinone moiety, followed by deprotection to yield the final febrifugine analog.

A generalized workflow for this synthesis is depicted below.

G cluster_0 Piperidine Moiety Synthesis cluster_1 Quinazolinone Moiety Synthesis cluster_2 Coupling and Final Product A This compound B N-Protected this compound A->B  N-Protection C Functionalized Piperidine B->C  Functionalization F Coupled Intermediate C->F  Coupling D Anthranilic Acid Derivative E Quinazolinone D->E  Cyclization E->F G Febrifugine Analog F->G  Deprotection G cluster_0 Drug Action cluster_1 Cellular Process cluster_2 Outcome A Febrifugine Analog B Plasmodium falciparum Prolyl-tRNA Synthetase (ProRS) A->B Inhibition D Prolyl-tRNAPro E Protein Synthesis B->E Blockage C Proline + tRNAPro C->D Catalysis by ProRS D->E F Parasite Growth and Replication E->F G Parasite Death

References

Catalytic Derivatization of Methyl Isonipecotate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic derivatization of methyl isonipecotate, a key building block in the synthesis of a wide range of pharmaceutical agents. The following sections describe various catalytic methods for N- and C-functionalization of the piperidine (B6355638) ring, complete with quantitative data, detailed experimental procedures, and visual workflows to guide researchers in their synthetic endeavors.

N-Arylation of this compound

The secondary amine of this compound is a versatile handle for introducing aryl and heteroaryl substituents, which are prevalent motifs in medicinally active compounds. Palladium- and copper-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is highly versatile, tolerating a wide range of functional groups on both the amine and the aryl halide. For the N-arylation of this compound, various palladium precatalysts and phosphine (B1218219) ligands can be employed to achieve high yields.

Workflow for Buchwald-Hartwig N-Arylation

Buchwald-Hartwig N-Arylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents This compound Aryl Halide Palladium Precatalyst Ligand Base heating Heating (e.g., 80-110 °C) reagents->heating 1. solvent Anhydrous Solvent (e.g., Toluene (B28343), Dioxane) atmosphere Inert Atmosphere (Nitrogen or Argon) monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 2. filtration Filtration through Celite monitoring->filtration 3. extraction Solvent Extraction filtration->extraction 4. purification Column Chromatography extraction->purification 5. product N-Aryl this compound purification->product 6.

A generalized workflow for the N-arylation of this compound via Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluene (B122035)Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001885
22-BromopyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102478
34-Bromoanisole[(tBuBrettPhos)Pd(allyl)]OTf (1.5)-LHMDSToluene801292

Experimental Protocol: Synthesis of Methyl 1-(4-methylphenyl)piperidine-4-carboxylate

  • Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon.

  • Addition of Reagents: this compound (143 mg, 1.0 mmol), 4-chlorotoluene (127 mg, 1.0 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C for 18 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the title compound.

Copper-Catalyzed N-Arylation (Ullmann Condensation/Goldberg Reaction)

The Ullmann condensation, and its amide-specific variant the Goldberg reaction, offer a palladium-free alternative for N-arylation, typically employing a copper catalyst.[2][3] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the harsh temperatures of the original Ullmann reaction.[3]

Workflow for Copper-Catalyzed N-Arylation

Copper-Catalyzed N-Arylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents This compound Aryl Halide Copper Catalyst (Ligand) Base heating Heating (e.g., 110-140 °C) reagents->heating 1. solvent Solvent (e.g., DMSO, DMF) atmosphere Inert Atmosphere (Argon) monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 2. filtration Filtration monitoring->filtration 3. extraction Solvent Extraction filtration->extraction 4. purification Column Chromatography extraction->purification 5. product N-Aryl this compound purification->product 6.

A generalized workflow for the N-arylation of this compound via copper catalysis.

Quantitative Data for Copper-Catalyzed N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene (B50100)CuI (5)1,10-Phenanthroline (B135089) (10)K₂CO₃DMF1202488
24-BromonitrobenzeneCu₂O (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane1103675
32-IodopyridineCuI (10)L-Proline (20)K₂CO₃DMSO1302482

Experimental Protocol: Synthesis of Methyl 1-phenylpiperidine-4-carboxylate

  • Reaction Setup: A mixture of this compound (143 mg, 1.0 mmol), iodobenzene (204 mg, 1.0 mmol), CuI (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol) in DMF (5 mL) is placed in a sealed tube.

  • Reaction: The reaction mixture is stirred and heated at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by column chromatography on silica gel to give the desired product.

C-H Functionalization of the Piperidine Ring

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. For this compound, C-H functionalization can be directed to various positions on the piperidine ring.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between a C-H bond of the piperidine ring and an aryl group. These reactions often require a directing group to achieve regioselectivity. For N-substituted this compound derivatives, the N-substituent can act as a directing group.

Logical Relationship for Directed C-H Functionalization

Directed C-H Functionalization substrate N-Substituted This compound dg Directing Group (DG) (e.g., Pyridyl, Acyl) substrate->dg contains product C-H Arylated Product substrate->product catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) dg->catalyst directs oxidant Oxidant (e.g., Ag₂CO₃, BQ) catalyst->oxidant requires aryl_source Aryl Source (e.g., Aryl Halide, Diaryliodonium Salt) catalyst->aryl_source couples with catalyst->product

Key components and their roles in directed C-H functionalization.

Quantitative Data for C-H Arylation of N-Acyl Piperidines

EntryN-SubstituentArylating AgentCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Yield (%)
1N-Boc4-Iodotoluene (B166478)Pd(OAc)₂ (5)Ag₂CO₃Toluene11065 (β-arylation)
2N-PicolinoylDiphenyliodonium triflatePd(OAc)₂ (10)Acetic AcidDCE10072 (α-arylation)

Experimental Protocol: β-C-H Arylation of N-Boc-methyl isonipecotate

  • Reaction Setup: To a screw-capped vial is added N-Boc-methyl isonipecotate (243 mg, 1.0 mmol), 4-iodotoluene (218 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and Ag₂CO₃ (414 mg, 1.5 mmol).

  • Addition of Solvent: Anhydrous toluene (5 mL) is added, and the vial is sealed.

  • Reaction: The mixture is stirred vigorously at 110 °C for 24 hours.

  • Work-up: After cooling, the mixture is filtered through Celite, and the filtrate is concentrated.

  • Purification: The crude product is purified by flash chromatography to isolate the β-arylated product.

Reductive Amination

Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[4] this compound can act as the amine component, reacting with aldehydes and ketones to yield N-alkylated derivatives.

Workflow for Reductive Amination

Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents This compound Aldehyde or Ketone Reducing Agent stirring Stirring at RT reagents->stirring 1. solvent Solvent (e.g., MeOH, DCM) acid (Catalytic Acid) monitoring Reaction Monitoring (TLC, LC-MS) stirring->monitoring 2. quenching Quenching monitoring->quenching 3. extraction Solvent Extraction quenching->extraction 4. purification Column Chromatography extraction->purification 5. product N-Alkylated this compound purification->product 6.

A generalized workflow for the N-alkylation of this compound via reductive amination.

Quantitative Data for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)NaBH(OAc)₃DCERT1295
2AcetoneNaBH₃CNMeOHRT2488
3CyclohexanoneH₂ (50 psi), Pd/CEtOHRT1291

Experimental Protocol: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

  • Reaction Setup: To a solution of this compound (143 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in 1,2-dichloroethane (B1671644) (DCE, 10 mL) is added sodium triacetoxyborohydride (B8407120) (318 mg, 1.5 mmol).

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the title compound.

Other Catalytic Derivatizations

Beyond N-arylation and reductive amination, other cross-coupling reactions can be employed to functionalize this compound, often requiring prior modification of the piperidine ring.

Heck and Sonogashira Couplings

For Heck and Sonogashira reactions, a halo-substituted piperidine derivative is typically required. For instance, a 4-halo-N-substituted-piperidine-4-carboxylate can serve as a substrate for these palladium-catalyzed cross-coupling reactions to introduce alkenyl and alkynyl groups, respectively.

General Scheme for Heck and Sonogashira Couplings

Heck and Sonogashira Couplings substrate 4-Halo-N-substituted- piperidine-4-carboxylate heck_product 4-Alkenyl-piperidine Derivative substrate->heck_product Heck Reaction sonogashira_product 4-Alkynyl-piperidine Derivative substrate->sonogashira_product Sonogashira Reaction pd_catalyst Pd Catalyst substrate->pd_catalyst heck_reagent Alkene heck_reagent->heck_product Heck Reaction sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira_product Sonogashira Reaction base Base pd_catalyst->base cu_cocatalyst Cu Cocatalyst (for Sonogashira) cu_cocatalyst->sonogashira_product Sonogashira Reaction

Conceptual overview of Heck and Sonogashira couplings on a modified this compound scaffold.

Due to the requirement of a pre-functionalized substrate, specific protocols for the direct derivatization of this compound using these methods are less common but represent a powerful two-step strategy for diversification.

Conclusion

The catalytic derivatization of this compound provides access to a vast chemical space of novel piperidine-containing compounds. The methods outlined in this document, including palladium- and copper-catalyzed N-arylation, C-H functionalization, and reductive amination, offer a robust toolkit for researchers in drug discovery and development. The provided protocols and quantitative data serve as a practical guide for the synthesis of these valuable building blocks. Further exploration into other catalytic methods, such as asymmetric catalysis, will continue to expand the synthetic utility of this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Isonipecotate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl isonipecotate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yield and purity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent industrial and laboratory-scale method for synthesizing this compound is the catalytic hydrogenation of methyl isonicotinate (B8489971). This reaction involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring using hydrogen gas in the presence of a heterogeneous metal catalyst. This method is favored for its relatively high yields and straightforward procedure.

Q2: Which catalyst is most effective for the hydrogenation of methyl isonicotinate?

The choice of catalyst significantly impacts reaction efficiency. For the hydrogenation of pyridine rings, the general order of catalytic activity has been observed as Ruthenium on Carbon (Ru/C) > Palladium on Carbon (Pd/C) > Platinum on Carbon (Pt/C) > Iridium on Carbon (Ir/C).[1]

  • Ruthenium (Ru/C): Often exhibits the highest activity, allowing for complete conversion under optimized conditions.

  • Palladium (Pd/C): A widely used and effective catalyst that provides a good balance of reactivity, selectivity, and cost. It is well-documented for this transformation.[1]

  • Platinum Oxide (PtO₂ - Adams' catalyst): Also effective, particularly in acidic solvents like glacial acetic acid, which can enhance catalyst activity for pyridine substrates.[2]

Q3: What are the typical reaction conditions for this synthesis?

Reaction conditions are highly dependent on the chosen catalyst but generally fall within the following ranges for a Pd/C system:

  • Temperature: 35°C to 150°C, with an optimal range often cited as 60°C to 100°C.

  • Hydrogen Pressure: From just above atmospheric pressure up to 500 psig, with a preferred range of 50 to 150 psig.

  • Solvent: Methanol (B129727) is a common and effective solvent for this reaction. Other inert solvents like ethanol (B145695) or ethyl acetate (B1210297) can also be used.

Q4: What are the primary side reactions to be aware of?

Two main side reactions can decrease the yield and purity of this compound:

  • N-methylation: When methanol is used as a solvent, it can act as a C1 source, leading to the methylation of the piperidine nitrogen to form methyl 1-methylisonipecotate. This occurs via a "hydrogen-borrowing" mechanism where the catalyst facilitates the temporary oxidation of methanol to formaldehyde.

  • Over-reduction: Harsh reaction conditions (very high temperature or pressure) or prolonged reaction times can lead to the reduction of the methyl ester group to a primary alcohol, resulting in the formation of (4-piperidinyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. Common poisons include sulfur or halide compounds. The catalyst may also be expired or improperly handled (e.g., premature exposure to air).1a. Ensure high-purity starting materials and solvents. 1b. Use fresh, properly stored catalyst. 1c. If reusing a catalyst, ensure it has been properly washed and reactivated. Note that recycled catalysts may require longer reaction times.
2. Insufficient Hydrogen: The amount of hydrogen supplied may be less than the theoretical amount required for complete reduction.2a. Ensure the reaction vessel is properly sealed and pressurized. 2b. Monitor hydrogen uptake during the reaction. A stall in uptake before the theoretical amount is consumed indicates a problem. 2c. Ensure the hydrogen source is not depleted.
3. Suboptimal Reaction Conditions: The temperature or pressure may be too low for the chosen catalyst system.3a. Gradually increase the reaction temperature in increments of 10°C within the recommended range (e.g., 60-100°C for Pd/C). 3b. Increase the hydrogen pressure within the recommended range (e.g., 50-150 psig for Pd/C).
Formation of Significant Side Products 1. N-methylation Impurity: Using methanol as a solvent can lead to the formation of methyl 1-methylisonipecotate.1a. Change the solvent to one that cannot act as a methylating agent, such as ethanol or ethyl acetate. 1b. Optimize the reaction to run at the lowest effective temperature to minimize the rate of the N-methylation side reaction.
2. Over-reduction to Alcohol: The ester group is reduced to (4-piperidinyl)methanol. This is often caused by excessive hydrogen uptake.2a. Carefully monitor hydrogen consumption and stop the reaction once the theoretical amount (3 moles of H₂ per mole of substrate) has been absorbed. 2b. Avoid excessively high temperatures or pressures.
Reaction is Slow or Stalled 1. Poor Catalyst Dispersion: The catalyst is not properly suspended in the reaction mixture, leading to poor contact with the substrate.1a. Ensure vigorous and efficient stirring or shaking throughout the reaction to keep the heterogeneous catalyst suspended.
2. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.2a. Increase the catalyst loading. A typical range is 2-10 grams of 5% Pd/C per mole of methyl isonicotinate. Higher loading can decrease reaction time.

Data Presentation

Table 1: Comparison of Catalyst Activity for Pyridine Hydrogenation
CatalystSupportRelative ActivityNotes
RutheniumCarbon (C)HighestExhibits the highest activity for converting pyridine to piperidine.[1]
PalladiumCarbon (C)HighA very common and effective catalyst, providing good yields under moderate conditions.[1]
PlatinumCarbon (C)MediumEffective, with activity sometimes enhanced by acidic conditions.[1][2]
IridiumCarbon (C)LowerGenerally shows lower activity for this transformation compared to Ru, Pd, and Pt.[1]
Table 2: Effect of Reaction Parameters on Yield (5% Pd/C Catalyst)
ParameterRangeEffect on Yield & Reaction Time
Temperature 60 - 100 °CIncreasing temperature generally increases the reaction rate. However, temperatures above 100°C may promote side reactions.
H₂ Pressure 50 - 150 psigHigher pressure increases the rate of hydrogenation. Pressures that are too high can lead to over-reduction.
Catalyst Loading 2 - 10 g / mol substrateHigher catalyst loading significantly reduces reaction time. For example, 10 g/mol may result in a 2-4 hour reaction, while 4 g/mol could take 6-12 hours.
Hydrogen Amount ~3 moles H₂ / mole substrateUsing less than the theoretical amount reduces yield. A significant excess can cause side reactions and also reduce the yield of the desired product.

Experimental Protocols

Protocol: Catalytic Hydrogenation of Methyl Isonicotinate using Pd/C

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Safety Precautions:

  • Palladium on carbon (Pd/C) is pyrophoric, especially after use when saturated with hydrogen. Handle it in a well-ventilated fume hood and never allow the used, dry catalyst to come into contact with air.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a properly sealed apparatus, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Methyl isonicotinate

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Anhydrous Methanol

  • Hydrogenation reactor (e.g., Parr shaker or a high-pressure autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

  • Filtration apparatus (e.g., Büchner funnel with a Celite® or diatomaceous earth pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation reactor vessel, add methyl isonicotinate (1.0 eq).

  • Solvent Addition: Add anhydrous methanol as the solvent (e.g., 250 g of methanol per mole of methyl isonicotinate).

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add the Pd/C catalyst (e.g., 4-10 g of 5% Pd/C per mole of substrate). Note: Wetting the catalyst with a small amount of solvent before adding it to the main solution can reduce the risk of ignition.

  • Seal and Purge: Securely seal the reactor. Purge the system by pressurizing with nitrogen and then venting (repeat 3-5 times) to remove all oxygen. Then, purge the system with hydrogen gas in the same manner (pressurize and vent 3-5 times).

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60-100 psig). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases (typically after absorbing ~3 molar equivalents of H₂). This can take between 2 to 12 hours depending on the conditions.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen gas (3-5 times).

  • Catalyst Removal: Open the reactor in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with a small amount of fresh methanol. CRITICAL: Do not allow the filter cake to dry. Immediately quench the used catalyst by submerging it in water in a dedicated waste container.

  • Isolation: Combine the filtrate and washes. Remove the methanol solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis and Side-Reaction Pathways

reaction_pathway cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions start Methyl Isonicotinate prod This compound start->prod H₂ (3 eq.) Catalyst (Pd/C, Ru/C, etc.) MeOH, Temp, Pressure n_meth Methyl 1-Methylisonipecotate prod->n_meth MeOH (Solvent) Catalyst (Hydrogen Borrowing) over_red (4-Piperidinyl)methanol prod->over_red Excess H₂ High Temp/Pressure

Caption: Primary synthesis route and common side-reaction pathways.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl isonipecotate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route. If synthesized by hydrogenation of methyl isonicotinate, impurities may include unreacted starting material, positional isomers like methyl nicotinate (B505614) and methyl picolinate, and the hydrolysis product, isonipecotic acid.[1] If a protecting group strategy is used, by-products related to the protecting group, such as trityl alcohol, may be present.[2][3] Residual solvents from the reaction and work-up are also common.

Q2: My purified this compound is a yellow or brown color. What is the cause and how can I fix it?

A2: Discoloration in amines is often due to air oxidation, which can be accelerated by heat and light.[4] To decolorize the product, you can try passing it through a short plug of silica (B1680970) gel or activated carbon. For liquid amines, distillation under reduced pressure and an inert atmosphere can also remove colored impurities.[4][5]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining the purity of this compound and identifying volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any structural isomers or other non-volatile impurities.[1][8]

Q4: Can I purify this compound by recrystallization?

A4: this compound is a liquid at room temperature, so it cannot be purified by recrystallization in its free base form. However, its hydrochloride salt is a solid and can be recrystallized.[9] A common method involves dissolving the hydrochloride salt in a minimal amount of a suitable solvent like methyl acetate (B1210297) or a mixture of ethyl acetate and petroleum ether, followed by cooling to induce crystallization.[9]

Q5: What are the key storage conditions for maintaining the purity of this compound?

A5: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[10] It is also recommended to store it in a cool, dark place, such as a freezer at -20°C, to minimize oxidation and other degradation pathways.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Product streaks or tails on the silica gel column during chromatography. The basic amine functionality is interacting strongly with the acidic silica gel.Add a small amount of a competing base, such as 0.5-1% triethylamine (B128534), to the eluent.[11] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, use a different stationary phase like alumina.
Low yield after column chromatography. The product is highly polar and may be retained on the column.After eluting with your primary solvent system (e.g., hexane/ethyl acetate), flush the column with a more polar solvent system, such as 5-10% methanol (B129727) in dichloromethane, to ensure all the product is eluted.
Co-elution of an impurity with a similar polarity. The chosen eluent system does not provide sufficient resolution.Optimize the solvent system using thin-layer chromatography (TLC) with different solvent ratios or different solvent systems entirely. A shallower gradient during column chromatography can also improve separation.
Product discoloration during vacuum distillation. The distillation temperature is too high, causing thermal degradation or oxidation.Ensure you are using a high vacuum to lower the boiling point of the this compound. Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.[5]
Formation of an emulsion during aqueous work-up. The pH of the aqueous layer is close to the pKa of the amine, or vigorous shaking has occurred.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
The product appears as an oil but is expected to be a solid (as a salt). Residual solvent is present, or the salt formation was incomplete.Dry the product under high vacuum for an extended period to remove any remaining solvent. If salt formation is the issue, redissolve the oil and repeat the acidification step, ensuring the complete precipitation of the salt.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying this compound from non-polar and moderately polar impurities.

  • Preparation of the Column:

    • Select a glass column of an appropriate size (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.[12]

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 10:1 hexane/ethyl acetate.[13] To prevent tailing, consider adding 0.5% triethylamine to the eluent.[11]

    • Gradually increase the polarity of the eluent (e.g., to 5:1, then 2:1 hexane/ethyl acetate) to elute the this compound.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and impurities with significantly different boiling points.

  • Apparatus Setup:

    • Set up a short-path distillation apparatus. Ensure all glassware is dry.

    • Use a magnetic stirrer in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Place the crude this compound into the distillation flask.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point (approximately 85-90 °C, though this will be lower under vacuum).[10] For example, a related compound was distilled at 144°C at 0.1-0.2 mm Hg.[9]

  • Product Collection:

    • Collect the purified liquid in a pre-weighed receiving flask.

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This protocol is useful for obtaining high-purity, solid this compound hydrochloride.

  • Salt Formation:

    • Dissolve the purified or semi-purified this compound free base in a suitable solvent such as diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution until precipitation is complete.

  • Recrystallization:

    • Collect the crude this compound hydrochloride by filtration.

    • Dissolve the crude salt in a minimal amount of hot methyl acetate or a hot mixture of ethyl acetate and petroleum ether.[9]

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.[14]

  • Isolation and Drying:

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table provides a comparison of the expected outcomes for the different purification methods. The values are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Expected Yield Throughput Key Advantage
Column Chromatography >98%60-85%Low to MediumEffective for removing impurities with different polarities.
Vacuum Distillation >99%70-90%Medium to HighExcellent for removing non-volatile impurities and for larger scales.
Recrystallization (as HCl salt) >99.5%50-80%Low to MediumCan provide very high purity crystalline solid.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washing) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude this compound concentrate->crude_product chromatography Column Chromatography crude_product->chromatography distillation Vacuum Distillation crude_product->distillation recrystallization Salt Formation & Recrystallization crude_product->recrystallization pure_product Pure this compound chromatography->pure_product distillation->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

TroubleshootingPurification Troubleshooting Chromatography Purification start Impure Product after Chromatography check_tlc Review TLC Analysis start->check_tlc streaking Streaking or Tailing? check_tlc->streaking Yes coelution Co-eluting Spots? check_tlc->coelution No add_base Add Triethylamine to Eluent streaking->add_base Yes change_solvent Modify Solvent System (Different Polarity/Solvents) coelution->change_solvent Yes shallow_gradient Use a Shallower Gradient coelution->shallow_gradient Also consider re_purify Re-purify with Optimized Conditions add_base->re_purify change_solvent->re_purify shallow_gradient->re_purify

Caption: Decision tree for troubleshooting column chromatography.

References

Common side products in the synthesis of methyl isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isonipecotate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common laboratory-scale synthetic routes to this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of isonipecotic acid with methanol (B129727).[1][2][3][4]

  • Catalytic Hydrogenation: This involves the reduction of methyl isonicotinate (B8489971) using a metal catalyst, such as palladium or ruthenium.

  • Deprotection of an N-Protected Precursor: A common example is the removal of a trityl group from N-trityl this compound.[5]

Q2: I am seeing a significant amount of unreacted starting material in my Fischer esterification of isonipecotic acid. How can I improve the conversion?

The Fischer esterification is a reversible reaction.[1][2][4] To drive the equilibrium towards the product, you can:

  • Use a large excess of methanol: Using methanol as the solvent is a common strategy to shift the equilibrium.[1][6]

  • Remove water: Water is a byproduct of the reaction, and its removal will favor product formation.[1][2][4][6] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Q3: My final product from the reduction of methyl isonicotinate is showing impurities that are not the starting material. What could they be?

In the catalytic hydrogenation of methyl isonicotinate, incomplete reduction can lead to partially hydrogenated intermediates. Over-reduction, though less common for esters under typical hydrogenation conditions for aromatic rings, could potentially yield 4-(hydroxymethyl)piperidine. The choice of catalyst and reaction conditions is crucial for selectivity.

Q4: Are there any specific side products to watch out for when synthesizing this compound from N-trityl protected precursors?

Yes, the primary side product in this synthesis is trityl alcohol, which is formed upon the acidic cleavage of the N-trityl protecting group.[5]

Troubleshooting Guides

Fischer-Speier Esterification of Isonipecotic Acid
Observed Issue Potential Cause(s) Troubleshooting Steps
Low Yield/Incomplete Conversion 1. Reaction has reached equilibrium.[1][2][4] 2. Insufficient catalyst. 3. Reaction time is too short.1. Use a large excess of methanol (can be used as the solvent).[1][6] 2. Actively remove water using a Dean-Stark trap or molecular sieves.[2][4] 3. Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used. 4. Monitor the reaction by TLC or GC until the starting material is consumed.
Presence of High Molecular Weight Impurities 1. Intermolecular amide bond formation between two molecules of isonipecotic acid to form a dimer, which can then be esterified. 2. N-acylation of the piperidine (B6355638) nitrogen.1. Use milder reaction conditions (lower temperature). 2. Consider using a protecting group for the piperidine nitrogen if N-acylation is a significant issue.
Difficulty in Product Isolation 1. The product may be soluble in the aqueous phase, especially if protonated. 2. Formation of salts.1. After the reaction, carefully neutralize the mixture with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of ~8-9 before extraction with an organic solvent. 2. Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products.
Catalytic Hydrogenation of Methyl Isonicotinate
Observed Issue Potential Cause(s) Troubleshooting Steps
Incomplete Hydrogenation 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons.1. Use fresh, high-quality catalyst (e.g., Pd/C, Ru/C). 2. Increase hydrogen pressure and/or reaction time. 3. Ensure starting materials and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Formation of Over-reduced Byproduct (4-(hydroxymethyl)piperidine) 1. Harsh reaction conditions (high temperature and/or pressure). 2. Highly active catalyst.1. Use milder reaction conditions (lower temperature and pressure). 2. Screen different catalysts to find one with the desired selectivity.
Product Contaminated with Catalyst 1. Inefficient filtration.1. Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the finely divided catalyst.

Quantitative Data Summary

Synthetic Route Key Side Products Typical Yield Range Notes on Purity and Control
Fischer-Speier Esterification Unreacted isonipecotic acid, intermolecular amide-linked dimers.40-70% (can be improved with water removal)Purity is often improved by distillation or column chromatography. Controlling temperature can minimize dimer formation.
Catalytic Hydrogenation Incompletely hydrogenated intermediates, 4-(hydroxymethyl)piperidine.70-95%Highly dependent on catalyst choice, catalyst loading, hydrogen pressure, and temperature. GC-MS is useful for identifying and quantifying impurities.[7][8][9]
Deprotection of N-trityl precursor Trityl alcohol.[5]>90%Trityl alcohol is typically removed by washing the crude product with a non-polar solvent like petroleum ether.[5]

Experimental Protocols

Key Experiment 1: Fischer-Speier Esterification of Isonipecotic Acid

Objective: To synthesize this compound from isonipecotic acid and methanol.

Materials:

  • Isonipecotic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add isonipecotic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Key Experiment 2: Catalytic Hydrogenation of Methyl Isonicotinate

Objective: To synthesize this compound by the reduction of methyl isonicotinate.

Materials:

  • Methyl isonicotinate

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 5-10 wt. %) or Ruthenium on carbon (Ru/C)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite® or other filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl isonicotinate in methanol.

  • Carefully add the Pd/C or Ru/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.

  • Vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with fresh methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain this compound.

Visualizations

Troubleshooting_Methyl_Isonipecotate_Synthesis cluster_start Start: Synthesis of this compound cluster_esterification Fischer Esterification cluster_hydrogenation Catalytic Hydrogenation cluster_deprotection N-Deprotection start Choose Synthetic Route esterification Esterification of Isonipecotic Acid start->esterification hydrogenation Reduction of Methyl Isonicotinate start->hydrogenation deprotection Deprotection of N-Trityl Precursor start->deprotection ester_issue Issue: Low Yield / Impurities esterification->ester_issue ester_cause1 Cause: Equilibrium ester_issue->ester_cause1 ester_cause2 Cause: Side Reactions ester_issue->ester_cause2 ester_sol1 Solution: Excess MeOH, Remove H₂O ester_cause1->ester_sol1 ester_sol2 Solution: Milder Conditions ester_cause2->ester_sol2 hydro_issue Issue: Incomplete Reaction / Byproducts hydrogenation->hydro_issue hydro_cause1 Cause: Catalyst Inactivity hydro_issue->hydro_cause1 hydro_cause2 Cause: Harsh Conditions hydro_issue->hydro_cause2 hydro_sol1 Solution: Fresh Catalyst, Optimize Conditions hydro_cause1->hydro_sol1 hydro_sol2 Solution: Milder Conditions hydro_cause2->hydro_sol2 dep_issue Issue: Trityl Alcohol Impurity deprotection->dep_issue dep_sol Solution: Wash with Petroleum Ether dep_issue->dep_sol Experimental_Workflow_Fischer_Esterification A 1. Reactants Mixing (Isonipecotic Acid, MeOH, H₂SO₄) B 2. Reflux (4-8 hours) A->B C 3. Neutralization (aq. NaHCO₃) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Extraction (Dichloromethane) D->E F 6. Drying and Concentration E->F G 7. Purification (Distillation/Chromatography) F->G H Final Product: This compound G->H

References

Technical Support Center: N-Alkylation of Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of methyl isonipecotate. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of this compound?

The two primary methods for the N-alkylation of this compound are:

  • Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a base. It is a straightforward approach, particularly for introducing primary and some secondary alkyl groups.

  • Reductive Amination: This is a milder and often more selective method that involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is particularly useful for avoiding over-alkylation.

Q2: What are the most common challenges encountered during the N-alkylation of this compound?

Common challenges include:

  • Low Yield: This can be due to incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Over-alkylation: The desired N-alkylated product can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt, especially in direct alkylation methods.[1]

  • Side Reactions: The methyl ester group of this compound can be susceptible to hydrolysis under certain basic or acidic conditions.

  • Purification Difficulties: The polarity of the product can be similar to that of the starting material or byproducts, making separation challenging.

Q3: How can I monitor the progress of my N-alkylation reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help to determine the consumption of the starting material and the formation of the desired product.

Troubleshooting Guides

Low Product Yield

Q: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reactivity of the Alkylating Agent (Direct Alkylation): The nature of the leaving group on the alkyl halide is crucial. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Choice of Base and Solvent: The base should be strong enough to deprotonate the piperidine (B6355638) nitrogen but not so strong as to promote side reactions. The solvent should be able to dissolve the reactants. Common choices include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF).

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.

  • Incomplete Reaction (Reductive Amination): Ensure the iminium ion has formed before adding the reducing agent. A catalytic amount of acetic acid can facilitate this step. Also, ensure the reducing agent is active.

  • Purity of Reagents: Ensure that all reagents and solvents are pure and anhydrous, as impurities can interfere with the reaction.

Side Reactions

Q: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?

A: Over-alkylation is a common side reaction in direct N-alkylation.[1] To minimize this:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Use Reductive Amination: This method is inherently less prone to over-alkylation as the iminium ion is reduced as it is formed.

Q: I suspect the methyl ester in my product is being hydrolyzed. How can I avoid this?

A: The methyl ester can be sensitive to both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.

  • Choice of Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or an amine base like triethylamine (B128534) (TEA) or DIPEA. Avoid strong hydroxide (B78521) bases like NaOH or KOH if heating is required for extended periods.

  • Aqueous Workup: During the workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Avoid prolonged contact with strong acids or bases.

  • Reaction Conditions: If possible, run the reaction under neutral or mildly basic conditions and at the lowest effective temperature.

Purification Challenges

Q: I am having difficulty separating my N-alkylated product from the unreacted this compound. What purification strategies can I employ?

A: The similar basicity and polarity of the starting material and the product can make purification by column chromatography challenging.

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Basic Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and separation of basic compounds on silica (B1680970) gel.[2]

  • Acid-Base Extraction: You can try to separate the product from the starting material by performing an acid-base extraction, although this may be challenging if their pKa values are very similar.

  • Distillation: If the product and starting material have sufficiently different boiling points, distillation under reduced pressure could be an effective purification method.

Quantitative Data

The following tables summarize representative yields for N-alkylation reactions of piperidine derivatives.

Disclaimer: The data presented below is compiled from various sources on the N-alkylation of piperidine derivatives and is intended to be representative. Actual yields for the N-alkylation of this compound may vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Representative Yields for Direct N-Alkylation of Piperidine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile80~85
Ethyl IodideDIPEAAcetonitrileRoom Temp.~80
Propionyl ChlorideEt₃NDCM0 to Room Temp.70-80[1]

Table 2: Representative Yields for Reductive Amination of Piperidine Derivatives

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Yield (%)
Benzaldehyde (B42025)NaBH(OAc)₃DCMRoom Temp.~90
AcetoneNaBH(OAc)₃DCERoom Temp.~85
FormaldehydeHCOOHWaterReflux>90[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Add anhydrous potassium carbonate (2.0 eq.) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) to obtain the desired N-benzyl this compound.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Note: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl this compound.

Visualizations

direct_alkylation_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start This compound + Anhydrous MeCN add_base Add K₂CO₃ start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat Heat & Monitor (TLC/LC-MS) add_alkyl_halide->heat filter Cool & Filter heat->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for Direct N-Alkylation.

reductive_amination_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start This compound + Aldehyde/Ketone in DCM iminium Stir to form Iminium Ion start->iminium add_reducing_agent Add NaBH(OAc)₃ iminium->add_reducing_agent react Stir & Monitor (TLC/LC-MS) add_reducing_agent->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for N-Alkylation via Reductive Amination.

troubleshooting_tree decision decision solution solution start N-Alkylation Issue decision1 Low Yield? start->decision1 Identify Problem decision2 Side Reactions? decision1->decision2 No solution1 Check Reagent Reactivity Optimize Base/Solvent Increase Temperature Ensure Reagent Purity decision1->solution1 Yes decision3 Purification Difficulty? decision2->decision3 No solution2 Over-alkylation: Control Stoichiometry Slow Addition Use Reductive Amination Ester Hydrolysis: Use Non-hydroxide Base Mild Workup decision2->solution2 Yes solution3 Optimize Column Conditions (Gradient, Basic Modifier) Consider Acid-Base Extraction Consider Distillation decision3->solution3 Yes end Successful Reaction decision3->end No

Caption: Troubleshooting Decision Tree for N-Alkylation.

References

Preventing dimer formation in methyl isonipecotate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isonipecotate. The focus is on preventing the common side reaction of dimer formation during key synthetic transformations such as N-alkylation and N-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with this compound?

A1: Dimer formation, specifically the formation of a cyclic diamide (B1670390) known as a diketopiperazine, is a common side reaction when working with this compound. This occurs through the intermolecular reaction of two molecules of this compound. The secondary amine of one molecule acts as a nucleophile, attacking the ester carbonyl group of a second molecule. This process is essentially an intermolecular amidation.

Q2: Under what conditions is dimer formation most likely to occur?

A2: Dimer formation is typically favored under conditions that promote nucleophilic attack on the ester. Key factors include:

  • High Temperatures: Increased temperatures provide the activation energy for the intermolecular reaction to occur.

  • Presence of Base: A basic environment can deprotonate the secondary amine, increasing its nucleophilicity and accelerating the dimerization.

  • High Concentrations: Higher concentrations of this compound increase the probability of intermolecular collisions.

  • Prolonged Reaction Times: Longer reaction times can lead to a greater accumulation of the dimer byproduct.

Q3: What is the likely structure of the dimer byproduct?

A3: The dimer is a 2,5-diketopiperazine derivative formed from two molecules of this compound. The structure is a six-membered ring containing two amide bonds, with a piperidine (B6355638) ring attached at the 4-position of each carbonyl carbon of the diketopiperazine ring.

Q4: How can I detect the formation of the dimer in my reaction mixture?

A4: The dimer can be identified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The dimer will appear as a distinct peak in the chromatogram with a mass corresponding to the condensation of two this compound molecules minus two molecules of methanol (B129727) (dimer molecular weight = 254.33 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the dimer will show characteristic amide proton and carbonyl carbon signals, which will be absent in the starting material.

Troubleshooting Guides

Issue 1: Significant Dimer Formation During N-Alkylation

Symptoms:

  • Low yield of the desired N-alkylated product.

  • Presence of a significant byproduct peak in LC-MS with a mass corresponding to the dimer.

  • Complex NMR spectrum indicating a mixture of products.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Reaction temperature is too high. - Run the reaction at a lower temperature (e.g., room temperature or 0 °C). - If the reaction is too slow at lower temperatures, consider a more reactive alkylating agent.Reduced rate of the competing dimerization reaction, favoring the desired N-alkylation.
Base is too strong or used in excess. - Use a milder, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate). - Use stoichiometric amounts of the base relative to the alkylating agent.Minimized deprotonation of the secondary amine, reducing its propensity for intermolecular attack.
High concentration of this compound. - Perform the reaction at a lower concentration by increasing the solvent volume. - If using a slow addition method, add the this compound solution dropwise to the reaction mixture containing the alkylating agent.Decreased probability of intermolecular reactions, favoring the desired intramolecular reaction.
Slow alkylation reaction. - Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride). - Add a catalytic amount of sodium iodide to in situ generate the more reactive alkyl iodide from an alkyl chloride or bromide.Increased rate of the desired N-alkylation, outcompeting the slower dimerization pathway.
Issue 2: Dimer Formation During N-Acylation

Symptoms:

  • Low yield of the desired N-acylated product.

  • A significant amount of unreacted this compound remains.

  • Presence of the dimer byproduct confirmed by LC-MS or NMR.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepsExpected Outcome
Slow acylation relative to dimerization. - Use a more reactive acylating agent (e.g., acyl chloride or anhydride (B1165640) instead of a carboxylic acid with a coupling agent). - Pre-activate the carboxylic acid with a coupling agent before adding this compound.The desired N-acylation reaction proceeds much faster than the dimerization side reaction.
Inappropriate coupling agent for amide bond formation. - Choose a highly efficient coupling agent such as HATU, HBTU, or COMU. - Ensure the coupling reaction is performed under optimal conditions for the chosen reagent (e.g., appropriate base and solvent).Rapid and efficient formation of the desired amide bond, minimizing the opportunity for dimerization.
High reaction temperature. - Perform the acylation at a lower temperature (e.g., 0 °C to room temperature).Reduced rate of the dimerization side reaction.
Order of addition. - Add the this compound to the solution of the activated acylating agent. Avoid pre-mixing this compound with a base for an extended period before the acylating agent is introduced.The nucleophilic amine of this compound preferentially reacts with the more electrophilic acylating agent.

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Minimized Dimer Formation

This protocol describes the N-alkylation of this compound with an alkyl halide using conditions optimized to suppress dimerization.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add finely ground potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Acylation of this compound with Minimized Dimer Formation

This protocol details the N-acylation of this compound with a carboxylic acid using a coupling agent under conditions that minimize dimer formation.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF.

  • Slowly add the this compound solution to the pre-activated carboxylic acid mixture dropwise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_reaction Dimerization Reaction cluster_intermediate Intermediate cluster_product Product MI1 This compound (Molecule 1) Nucleophilic_Attack Nucleophilic Attack (N-H of Molecule 1 on C=O of Molecule 2) MI1->Nucleophilic_Attack MI2 This compound (Molecule 2) MI2->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Dimer Diketopiperazine Dimer Tetrahedral_Intermediate->Dimer Collapses to

Caption: Mechanism of dimer formation from this compound.

Troubleshooting_Logic Start Dimer Formation Observed Check_Temp Is Reaction Temperature High? Start->Check_Temp Check_Base Is a Strong Base Used in Excess? Check_Temp->Check_Base No Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Conc Is the Reaction Concentrated? Check_Base->Check_Conc No Use_Milder_Base Use Milder/Stoichiometric Base Check_Base->Use_Milder_Base Yes Check_Reactivity Is the Desired Reaction Slow? Check_Conc->Check_Reactivity No Dilute_Reaction Dilute Reaction Mixture Check_Conc->Dilute_Reaction Yes Increase_Reactivity Use More Reactive Reagents/Catalysts Check_Reactivity->Increase_Reactivity Yes End Dimer Formation Minimized Check_Reactivity->End No Lower_Temp->End Use_Milder_Base->End Dilute_Reaction->End Increase_Reactivity->End

Caption: Troubleshooting logic for minimizing dimer formation.

Technical Support Center: Enhancing the Stability of Methyl Isonipecotate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of methyl isonipecotate derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your research.

Question Possible Causes Suggested Solutions
My this compound derivative is degrading rapidly in aqueous solution. What could be the cause? Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially at non-neutral pH. This can be catalyzed by acids or bases.pH Control: Maintain the pH of your solution between 6.0 and 8.0. Use buffered solutions to ensure pH stability. Low Temperature: Store solutions at reduced temperatures (2-8 °C) to slow down the hydrolysis rate. Aprotic Solvents: If compatible with your experiment, consider using aprotic solvents to minimize hydrolysis.
I am observing unexpected metabolites in my in vitro metabolic stability assay. What are the likely metabolic pathways? Oxidation of the piperidine (B6355638) ring: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can oxidize the carbon atoms adjacent to the nitrogen, leading to lactam formation.[1] N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic route.[1]Metabolic Hotspot Identification: Use mass spectrometry to identify the structure of the metabolites and pinpoint the site of metabolism. Structural Modification: Introduce steric hindrance or electron-withdrawing groups near the metabolic hotspot to block or slow down enzymatic action.[1] Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable isostere like a piperazine (B1678402) or morpholine.[1]
My compound shows significant degradation under photolytic stress testing. How can I mitigate this? UV Light Sensitivity: The piperidine ring or other functional groups in the derivative might be susceptible to degradation upon exposure to UV light.[2]Light Protection: Store the compound and its formulations in amber vials or other light-protecting containers. Formulation with UV Absorbers: For liquid formulations, consider the inclusion of a pharmaceutically acceptable UV absorber. Structural Modification: If photolability is a major issue, chemical modifications to the chromophore might be necessary.
During forced degradation studies with an oxidizing agent (e.g., H₂O₂), I see multiple degradation products. What are the likely reactions? Oxidation of the piperidine nitrogen: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. Oxidation of other functional groups: Depending on the substituents on the derivative, other functional groups may be susceptible to oxidation.Structural Elucidation: Use LC-MS/MS and NMR to identify the structure of the degradation products.[3] Antioxidant Excipients: For formulated products, the addition of antioxidants can help prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperidine-containing compounds?

A1: The most common degradation pathways for piperidine rings are metabolic transformations mediated by cytochrome P450 enzymes.[1] These include oxidation at the carbon atoms alpha to the nitrogen, which can form lactams, and N-dealkylation if the nitrogen has an alkyl substituent.[1]

Q2: How can I improve the metabolic stability of my this compound derivative?

A2: Several medicinal chemistry strategies can be employed.[1] These include introducing steric bulk near metabolic hotspots, using electron-withdrawing groups to decrease the reactivity of the ring, and replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions.[1] Bioisosteric replacement of the piperidine ring with systems like azetidines, pyrrolidines, or morpholines can also enhance metabolic stability.[1]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to harsh conditions like high temperature, humidity, light, and a range of pH values with oxidizing agents.[4][5] These studies help to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[6][7] This information is crucial for formulation development and regulatory submissions.

Q4: Which analytical techniques are most suitable for stability testing of this compound derivatives?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the parent compound and its degradation products due to its high sensitivity and accuracy.[3] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the structure of unknown degradants.[8] Spectroscopic methods like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the compound's stability and structure.[3]

Q5: Are there any specific storage recommendations for this compound and its derivatives?

A5: this compound should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C.[9] For its derivatives, it is generally recommended to store them in a cool, dry, and dark place to minimize degradation. For solutions, storage at 2-8°C is advisable. Always refer to the specific storage conditions provided by the supplier.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Products
Stress ConditionReagents and ConditionsPotential Degradation ProductsPrimary Analytical Technique
Acid Hydrolysis 0.1 M HCl, 60°C, 24hIsonipecotic acid, MethanolHPLC, LC-MS
Base Hydrolysis 0.1 M NaOH, 60°C, 24hIsonipecotic acid, MethanolHPLC, LC-MS
Oxidation 3% H₂O₂, RT, 24hN-oxides, Hydroxylated derivativesHPLC, LC-MS/MS
Thermal Degradation 80°C, 75% RH, 48hUnspecified thermal degradantsHPLC, GC-MS
Photolytic Degradation ICH-compliant light exposurePhotodegradation productsHPLC with PDA detector

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the derivative in a 50:50 mixture of acetonitrile and water.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid derivative in a stability chamber at 80°C and 75% relative humidity for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid derivative to light as per ICH Q1B guidelines. Prepare a 0.1 mg/mL solution in the mobile phase.

  • Control Sample: Dilute the stock solution to 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by HPLC to quantify the remaining parent compound and detect degradation products. Use LC-MS to identify the mass of the degradation products for structural elucidation.

Protocol 2: HPLC Method for Stability Indicating Assay

Objective: To develop an HPLC method capable of separating the this compound derivative from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or the λmax of the derivative)

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the control and stressed samples.

  • Integrate the peaks and calculate the percentage of degradation.

  • Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizations

degradation_pathway This compound Derivative This compound Derivative Hydrolysis Hydrolysis This compound Derivative->Hydrolysis Acid/Base Oxidation Oxidation This compound Derivative->Oxidation H₂O₂ Metabolism (CYP450) Metabolism (CYP450) This compound Derivative->Metabolism (CYP450) Isonipecotic Acid Derivative Isonipecotic Acid Derivative Hydrolysis->Isonipecotic Acid Derivative N-Oxide Derivative N-Oxide Derivative Oxidation->N-Oxide Derivative Lactam Metabolite Lactam Metabolite Metabolism (CYP450)->Lactam Metabolite

Caption: Potential degradation pathways for this compound derivatives.

experimental_workflow cluster_stress Forced Degradation Acid Acid Analysis HPLC & LC-MS Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Derivative_Stock Derivative Stock Solution Derivative_Stock->Acid Derivative_Stock->Base Derivative_Stock->Oxidation Derivative_Stock->Thermal Derivative_Stock->Photolytic Data Data Evaluation: - Degradation % - Product ID Analysis->Data

Caption: Workflow for forced degradation studies.

troubleshooting_logic Start Degradation Observed? Aqueous In Aqueous Solution? Start->Aqueous Yes Metabolic In Metabolic Assay? Aqueous->Metabolic No Solution1 Control pH & Temp Aqueous->Solution1 Yes Light Under Light Exposure? Metabolic->Light No Solution2 Modify Structure (Sterics/Electronics) Metabolic->Solution2 Yes Solution3 Protect from Light Light->Solution3 Yes

Caption: Troubleshooting decision tree for derivative instability.

References

Challenges in the scale-up of methyl isonipecotate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of methyl isonipecotate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for producing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the catalytic hydrogenation of methyl isonicotinate (B8489971).[1][2] This process typically involves the use of a heterogeneous catalyst, such as ruthenium or palladium on a solid support, to reduce the pyridine (B92270) ring of the starting material.[2]

Q2: What are the primary challenges when scaling up the hydrogenation of methyl isonicotinate?

A2: Scaling up this reaction presents several key challenges:

  • Heat Management: The hydrogenation of the aromatic pyridine ring is a highly exothermic reaction. Inadequate heat removal on a larger scale can lead to temperature spikes, which may cause side reactions, degradation of the product, and potential safety hazards.[3]

  • Catalyst Deactivation: The catalyst is susceptible to deactivation through poisoning by impurities in the starting material or solvent, and through physical degradation like sintering at high temperatures.[4]

  • Mass Transfer Limitations: In a larger reactor, ensuring efficient contact between the hydrogen gas, the liquid substrate, and the solid catalyst surface can be difficult, potentially slowing down the reaction rate.

  • By-product Formation: At elevated temperatures or with certain catalysts, side reactions such as N-methylation or hydrolysis of the ester group can become more significant.[5]

  • Catalyst Handling and Filtration: Handling pyrophoric catalysts like Palladium on carbon (Pd/C) safely on a large scale and ensuring their efficient removal from the product stream after the reaction can be challenging.[6]

Q3: Which catalysts are recommended for the hydrogenation of methyl isonicotinate, and what are their pros and cons?

A3: Both Ruthenium and Palladium-based catalysts are commonly used.

CatalystAdvantagesDisadvantages
Ruthenium on Carbon (Ru/C) Highly effective for pyridine ring hydrogenation, often requiring lower pressures than other catalysts.Can be more expensive than palladium catalysts.
Palladium on Carbon (Pd/C) Widely used and cost-effective. Effective for various hydrogenation reactions.Prone to poisoning by sulfur and nitrogen-containing compounds. Can be pyrophoric, requiring careful handling.[7]

Q4: What are the common impurities found in this compound production and how can they be minimized?

A4: Common impurities include:

  • Unreacted Methyl Isoniconitate: Results from incomplete reaction. Can be minimized by optimizing reaction time, temperature, pressure, and catalyst loading.

  • Isonipecotic Acid: Arises from the hydrolysis of the methyl ester. This can be minimized by using anhydrous solvents and ensuring the absence of water during the reaction and work-up.

  • N-methyl this compound: A potential by-product, especially if methanol (B129727) is used as a solvent at high temperatures, which can act as a methylating agent.[5] Using a different solvent or carefully controlling the temperature can mitigate this.

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the presence of di- or tetrahydro-pyridine derivatives. Ensuring sufficient reaction time and catalyst activity helps to drive the reaction to completion.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or Stalled Reaction Conversion Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent, or it may have sintered due to excessive heat.- Ensure high purity of methyl isonicotinate and solvent.- Consider using a guard bed to remove impurities before the reactant stream reaches the main catalyst bed.- If sintering is suspected, reduce the reaction temperature.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure within the safety limits of the reactor.- Check for leaks in the hydrogenation system.
Poor Mass Transfer: Inefficient mixing of hydrogen, substrate, and catalyst.- Increase the agitation speed in the reactor.- Ensure the catalyst is well-suspended in the reaction mixture.
Formation of Significant By-products High Reaction Temperature: Elevated temperatures can promote side reactions like N-methylation or decomposition.- Lower the reaction temperature.- Implement a more efficient cooling system for the reactor.
Presence of Water: Water can lead to the hydrolysis of the ester group, forming isonipecotic acid.- Use anhydrous solvents and dry the starting materials before use.- Perform the reaction under an inert atmosphere to prevent atmospheric moisture ingress.
Difficulty in Catalyst Filtration Fine Catalyst Particles: The catalyst support may have broken down into fine particles that pass through the filter.- Use a filter aid such as Celite.- Employ a filter with a smaller pore size.- Ensure the catalyst slurry is handled gently to prevent particle attrition.
Pyrophoric Nature of Catalyst: Dry Pd/C can ignite upon exposure to air.- Do not allow the catalyst to dry completely during filtration. Keep it wet with solvent.[6] - Purge the filtration apparatus with an inert gas like nitrogen before and after filtration.
Runaway Reaction Poor Heat Removal: The exothermic heat of reaction is not being effectively removed, leading to a rapid increase in temperature and pressure.- Immediate Action: Stop the hydrogen flow and initiate emergency cooling.[3]- Prevention: Ensure the reactor's cooling system is adequately sized for the scale of the reaction. Add the reactants portion-wise or use a semi-batch process to control the rate of heat generation.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity of this compound

ParameterLab Scale (1 L)Pilot Scale (100 L)Impact on Yield and Purity
Temperature 80 °C80 °CHigher temperatures can increase reaction rate but may lead to more by-products.
Pressure 10 bar10 barHigher pressure generally favors the hydrogenation and increases the reaction rate.
Catalyst Loading 1 mol% Ru/C1 mol% Ru/CIncreasing catalyst loading can improve conversion but also increases cost and filtration complexity.
Reaction Time 8 hours12 hoursLonger reaction times at scale may be needed to ensure complete conversion due to mass transfer limitations.
Typical Yield >95%85-90%Yields often decrease on scale-up due to challenges in maintaining optimal conditions and during product isolation.
Purity >99%>98%Purity can be slightly lower at scale due to the increased potential for side reactions.

Note: The values in this table are illustrative and can vary depending on the specific equipment and conditions used.

Experimental Protocols

Lab-Scale Synthesis of this compound via Hydrogenation

This protocol describes the hydrogenation of methyl isonicotinate on a 1 L scale.

Materials:

  • Methyl isonicotinate (137.14 g, 1.0 mol)

  • 5% Ruthenium on Carbon (Ru/C) (5.0 g)

  • Methanol (500 mL, anhydrous)

  • Hydrogen gas

  • Nitrogen gas

  • Celite (for filtration)

Equipment:

  • 1 L high-pressure autoclave with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

  • Heating mantle with temperature controller.

  • Filtration apparatus (e.g., Buchner funnel).

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas to remove any air.

  • Charging the Reactor: Under a nitrogen atmosphere, carefully add the 5% Ru/C catalyst to the autoclave. Add the methanol, followed by the methyl isonicotinate.

  • Sealing and Purging: Seal the autoclave. Pressurize with nitrogen to 5 bar and then vent. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 10 bar. Start the mechanical stirrer (e.g., 500 rpm) and begin heating the reaction mixture to 80 °C.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. This may take 6-10 hours.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen three times.

  • Catalyst Filtration: Under a nitrogen blanket, carefully decant the reaction mixture through a pad of Celite to filter off the Ru/C catalyst. Wash the catalyst cake with a small amount of methanol. Caution: Do not allow the catalyst to dry.

  • Product Isolation: Combine the filtrate and the methanol washings. Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be purified by vacuum distillation to achieve higher purity.

Scale-Up Considerations:

  • Heat Transfer: The surface area to volume ratio decreases on scale-up, making heat removal more challenging. Ensure the pilot-plant reactor has a sufficiently powerful cooling system.

  • Agitation: Effective agitation is crucial to suspend the catalyst and ensure good gas-liquid mass transfer. The stirrer design and speed will need to be optimized for the larger vessel.

  • Hydrogen Delivery: The hydrogen supply system must be able to deliver the required volume of gas at a consistent pressure.

  • Safety: The increased scale magnifies the risks associated with flammable hydrogen gas and pyrophoric catalysts. A thorough safety review and the implementation of appropriate safety measures (e.g., rupture discs, emergency venting) are essential.

Visualizations

Synthesis_Pathway methyl_isonicotinate Methyl Isonicotinate methyl_isonipecotate This compound methyl_isonicotinate->methyl_isonipecotate Hydrogenation H2 H₂ H2->methyl_isonicotinate catalyst Ru/C or Pd/C catalyst->methyl_isonicotinate

Caption: Synthesis pathway of this compound.

Experimental_Workflow start Start charge_reactor Charge Reactor with Reactants and Catalyst start->charge_reactor purge_reactor Purge with N₂ charge_reactor->purge_reactor pressurize_h2 Pressurize with H₂ and Heat purge_reactor->pressurize_h2 run_reaction Monitor Reaction pressurize_h2->run_reaction cool_depressurize Cool and Depressurize run_reaction->cool_depressurize filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst product_isolation Product Isolation (Evaporation) filter_catalyst->product_isolation purification Purification (Distillation) product_isolation->purification end End purification->end

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic issue Low Yield or Incomplete Reaction cause1 Catalyst Problem? issue->cause1 Check cause2 Reaction Conditions? issue->cause2 cause3 Mass Transfer Issue? issue->cause3 cause1->cause2 No solution1a Check for Poisons (e.g., S, N-heterocycles) cause1->solution1a Yes cause2->cause3 No solution2a Increase H₂ Pressure cause2->solution2a Yes solution3a Increase Agitation Speed cause3->solution3a Yes solution1b Increase Catalyst Loading solution1a->solution1b solution2b Optimize Temperature solution2a->solution2b solution2c Increase Reaction Time solution2b->solution2c

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Commercial Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of commercial methyl isonipecotate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve the desired purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, particularly technical grade, may contain several impurities. These can originate from the starting materials, by-products of the synthesis, or degradation during storage. Common impurities include:

  • Methyl isonicotinate: The starting material for one of the common synthesis routes.[1][2]

  • Isonipecotic acid: Formed by the hydrolysis of the methyl ester.

  • Residual solvents: Such as methanol, dichloromethane, or ethyl acetate (B1210297), used during synthesis and workup.[1]

  • Water: Can be introduced during the work-up or from atmospheric moisture.

  • Products of oxidation: The piperidine (B6355638) ring can be susceptible to oxidation, leading to colored impurities.[3]

Q2: What are the typical purity levels of commercial this compound?

A2: Commercial this compound is available in various grades. Technical grade typically has a purity of >98.0%. Higher purity grades are also available, often with purities of >99%.[1][4] For applications requiring very high purity, such as in drug development, further purification is often necessary.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are highly effective for quantifying the purity of this compound and identifying volatile impurities and by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, especially for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying and quantifying structural isomers and other impurities.

Q4: What are the most effective methods for purifying this compound?

A4: The most common and effective methods for purifying this compound are fractional distillation and silica (B1680970) gel column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q5: How should I store purified this compound to maintain its purity?

A5: To prevent degradation and maintain purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It should be kept in a cool, dark, and dry place.[1] For long-term storage, refrigeration is recommended.

Data Presentation

The following tables summarize key physical properties and expected outcomes of purification.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 2971-79-1
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Boiling Point 85-90 °C (lit.)
Density 1.06 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.465 (lit.)
Solubility Slightly soluble in water, soluble in chloroform.

Note: The data in this table is compiled from various sources.[1][2]

Table 2: Representative Purity Enhancement of Technical Grade this compound

Purification MethodInitial Purity (GC)Final Purity (GC)Key Impurities Removed
Fractional Distillation ~98.0%>99.5%Lower and higher boiling point impurities, residual solvents.
Silica Gel Chromatography ~98.0%>99.8%Polar impurities (e.g., isonipecotic acid), colored degradation products.

Note: The values in this table are illustrative and represent typical outcomes for the purification of technical grade material. Actual results may vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

1. Fractional Distillation

This method is effective for removing impurities with significantly different boiling points from this compound.

  • Materials and Equipment:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flasks

    • Heating mantle with a stirrer

    • Boiling chips or magnetic stir bar

    • Vacuum source (optional, for vacuum distillation)

    • Glass wool or aluminum foil for insulation

  • Procedure:

    • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The distillation flask should not be more than two-thirds full.[5]

    • Insulation: Insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.[5]

    • Heating: Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the impure this compound. Begin heating the flask gently.

    • Distillation: As the mixture boils, the vapor will rise through the fractionating column. A condensation ring will slowly ascend the column. Adjust the heating to maintain a slow and steady distillation rate (1-2 drops per second).

    • Fraction Collection:

      • Forerun: Collect the initial distillate (the "forerun") in a separate receiving flask. This fraction will contain low-boiling impurities and residual solvents.

      • Main Fraction: The temperature will stabilize at the boiling point of this compound. Once the temperature is stable, switch to a clean receiving flask to collect the purified product.

      • Final Fraction: A sharp drop or rise in temperature indicates that the main component has been distilled. Stop the distillation before the flask boils to dryness.

    • Analysis: Analyze the purity of the collected main fraction using a suitable analytical technique such as GC.

2. Silica Gel Column Chromatography

This technique is particularly useful for removing polar impurities and colored compounds.

  • Materials and Equipment:

    • Chromatography column

    • Silica gel (100-200 mesh)[6]

    • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate with a small amount of triethylamine)

    • Sand

    • Collection tubes or flasks

    • Thin Layer Chromatography (TLC) plates and chamber for monitoring

  • Procedure:

    • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. For basic compounds like this compound, adding 0.5-1% triethylamine (B128534) to the eluent can prevent peak tailing.[7]

    • Column Packing:

      • Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude material.

      • Pour the slurry into the column and gently tap to ensure even packing.[8]

      • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Sample Loading:

      • Dissolve the crude this compound in a minimal amount of the eluent.

      • Carefully load the sample onto the top of the silica gel.

    • Elution:

      • Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

      • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

    • Analysis: Confirm the purity of the isolated product using an appropriate analytical method (e.g., GC or NMR).

Mandatory Visualization

logical_workflow start Start: Commercial This compound assess_purity Assess Initial Purity (GC, HPLC, NMR) start->assess_purity is_pure_enough Is Purity Sufficient? assess_purity->is_pure_enough end Product Ready for Use is_pure_enough->end Yes identify_impurities Identify Impurities (GC-MS, LC-MS) is_pure_enough->identify_impurities No choose_method Choose Purification Method identify_impurities->choose_method distillation Fractional Distillation choose_method->distillation Boiling Point Difference chromatography Silica Gel Chromatography choose_method->chromatography Polarity Difference reassess_purity Re-assess Purity distillation->reassess_purity chromatography->reassess_purity reassess_purity->is_pure_enough

Caption: Logical workflow for selecting a purification method.

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation select_solvent 1. Select Solvent System (TLC) pack_column 2. Pack Column with Silica Gel select_solvent->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions (TLC) collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for silica gel chromatography.

Troubleshooting Guides

Table 3: Troubleshooting Fractional Distillation

ProblemPossible CauseRecommended Solution
Bumping or uneven boiling Superheating of the liquid; insufficient boiling chips.Ensure adequate stirring with a magnetic stir bar or add fresh boiling chips before heating.[5] Do not fill the flask more than two-thirds full.[5]
Temperature fluctuations at the distillation head Heating rate is too high or inconsistent; poor insulation.Reduce the heating rate to maintain a slow, steady distillation. Ensure the column is well-insulated with glass wool or aluminum foil.[5]
No distillate collecting Insufficient heating; condenser water is too cold, causing solidification.Gradually increase the heating mantle temperature. Check the condenser water flow; it should be cool, not icy.
Poor separation of components Distillation rate is too fast; inefficient fractionating column.Slow down the distillation rate to 1-2 drops per second. Use a more efficient column (e.g., packed with Raschig rings or glass beads).

Table 4: Troubleshooting Silica Gel Chromatography

ProblemPossible CauseRecommended Solution
Compound streaks on the TLC plate and column This compound is basic and interacts strongly with the acidic silica gel.Add a small amount (0.5-1%) of a base like triethylamine or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica.[7]
Poor separation of spots/bands Inappropriate solvent system polarity.Optimize the eluent system using TLC. If compounds are moving too slowly, increase the polarity of the eluent. If they are moving too fast, decrease the polarity.
Cracked or channeled column bed The column was packed improperly or allowed to run dry.Repack the column carefully as a slurry to avoid air bubbles. Never let the solvent level drop below the top of the silica gel.
Low recovery of the product The product is too polar and is irreversibly adsorbed onto the silica.If streaking is observed even with added base, try a more polar eluent system or consider using a different stationary phase like alumina.

References

Technical Support Center: Optimizing Catalyst Selection for Methyl Isonipecotate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of methyl isonipecotate. The following information is designed to assist in optimizing catalyst selection and reaction conditions to achieve desired product outcomes with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common modifications performed on this compound?

A1: this compound is a versatile building block in medicinal chemistry. The most common modifications involve the piperidine (B6355638) nitrogen and the methyl ester functionality. These include:

  • N-Alkylation: Introduction of alkyl, aryl, or other functional groups at the nitrogen atom.

  • Reductive Amination: A specific type of N-alkylation involving the reaction with an aldehyde or ketone in the presence of a reducing agent.

  • Ester Reduction: Reduction of the methyl ester to a primary alcohol, yielding 4-(hydroxymethyl)piperidine derivatives.

  • Piperidine Ring Opening: Cleavage of the piperidine ring, typically after N-acylation, to yield linear amino acid derivatives.

Q2: I am observing low yields in the N-alkylation of this compound. What are the potential causes?

A2: Low yields in N-alkylation reactions of secondary amines like this compound can arise from several factors:

  • Steric Hindrance: The piperidine ring can present steric bulk, hindering the approach of the alkylating agent.

  • Poor Leaving Group: The reactivity of the alkylating agent is crucial. The general order of reactivity for alkyl halides is I > Br > Cl.

  • Inappropriate Base: The choice of base is critical for deprotonating the piperidine nitrogen without causing side reactions.

  • Over-alkylation: The N-alkylated product can sometimes react further to form a quaternary ammonium (B1175870) salt, especially if the alkylating agent is highly reactive or used in excess.[1]

Q3: How can I prevent the formation of quaternary ammonium salts during N-alkylation?

A3: The formation of quaternary ammonium salts is a common side reaction. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine or add the alkylating agent slowly to the reaction mixture.

  • Choice of Alkylating Agent: Less reactive alkylating agents are less prone to over-alkylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.

Q4: My ester reduction of this compound is sluggish or incomplete. What should I check?

A4: Incomplete ester reduction can be due to:

  • Reducing Agent Potency: Sodium borohydride (B1222165) (NaBH₄) alone is often not strong enough to reduce esters efficiently. The addition of a Lewis acid or using a more powerful reducing agent like lithium aluminum hydride (LAH) is often necessary.

  • Solvent Choice: The solvent can significantly impact the reactivity of the reducing agent.

  • Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Guides

N-Alkylation of this compound
Symptom Possible Cause Suggested Solution
Low or No Conversion Low reactivity of alkylating agent. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Steric hindrance. Increase reaction temperature and/or prolong reaction time. Consider using a less sterically hindered alkylating agent if possible.
Inefficient base. Use a stronger, non-nucleophilic base such as DBU or a hydride base (e.g., NaH). Ensure the base is anhydrous.
Formation of Byproducts Over-alkylation (quaternary salt formation). Use a minimal excess of the alkylating agent and add it slowly to the reaction mixture. Lowering the reaction temperature may also help.
Side reactions with the ester group. Protect the ester group if it is not compatible with the reaction conditions, though this is less common for simple alkylations.
Reductive Amination of this compound
Symptom Possible Cause Suggested Solution
Low Product Yield Inefficient imine/iminium ion formation. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.
Decomposition of aldehyde/ketone. Ensure the reaction is performed under inert atmosphere if the carbonyl compound is sensitive to air or moisture.
Weak reducing agent. Use a reducing agent selective for imines/iminium ions, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Formation of Side-Products Reduction of the starting aldehyde/ketone. Use a selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the carbonyl group directly.
Dialkylation of the resulting primary amine (if applicable). Use the primary amine in excess or add the carbonyl compound slowly.

Data Presentation: Catalyst and Reagent Performance

Table 1: Comparison of Catalysts/Bases for N-Alkylation of Piperidine Derivatives
Catalyst/BaseAlkylating AgentSolventTemperature (°C)Yield (%)Reference
K₂CO₃Benzyl bromideDMFRTModerate[2]
DIPEAAlkyl HalideAcetonitrileRT<70General protocol
Ru(II) ComplexC1-C10 AlcoholsToluene120Moderate to Good[3]
Pd/CAlcoholsToluene110Good to ExcellentGeneral protocol
NaHAlkyl HalideDMF0 to RTGoodGeneral protocol

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Comparison of Reducing Agents for the Reduction of Methyl Esters to Alcohols
Reducing AgentAdditive/ConditionsSolventTemperature (°C)Typical Yield (%)
NaBH₄Methanol, RefluxMethanol/DCM45-70Variable, can be low
NaBH₄LiCl (in situ LiBH₄)THFRefluxGood
NaBH₄CaCl₂EthanolRTGood
LiAlH₄-THF0 to RTExcellent
Vitride® (Red-Al®)-TolueneRTExcellent

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination of this compound
  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

  • Add a catalytic amount of acetic acid (optional, can aid in imine formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 3: General Procedure for the Reduction of this compound to (Piperidin-4-yl)methanol
  • To a suspension of a suitable reducing agent (e.g., LiAlH₄, 2-4 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash thoroughly with an organic solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alcohol.

  • Purify as needed.

Visualizing Workflows and Relationships

experimental_workflow cluster_start Starting Material cluster_modification Modification Pathways cluster_products Products start This compound n_alkylation N-Alkylation / Reductive Amination start->n_alkylation Alkyl Halide/Aldehyde, Catalyst/Base ester_reduction Ester Reduction start->ester_reduction Reducing Agent ring_opening N-Acylation -> Ring Opening start->ring_opening 1. Acyl Halide 2. Ring Opening Catalyst product_n N-Substituted this compound n_alkylation->product_n product_r N-Substituted (Piperidin-4-yl)methanol ester_reduction->product_r product_o Linear Amino Acid Derivative ring_opening->product_o

Caption: General overview of modification pathways for this compound.

troubleshooting_workflow start Low Yield or Side Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Reaction Parameters check_reagents->optimize Issue Found check_catalyst Evaluate Catalyst/Base Choice and Loading check_conditions->check_catalyst Conditions OK check_conditions->optimize Issue Found check_catalyst->optimize Catalyst OK check_catalyst->optimize Issue Found purification Review Workup and Purification Strategy optimize->purification success Improved Yield and Purity optimize->success purification->optimize Issue Found purification->success Optimized

References

Technical Support Center: Managing Diastereoselectivity in Reactions of Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl isonipecotate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage diastereoselectivity in your reactions, particularly for the synthesis of 4-substituted piperidine (B6355638) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling the diastereoselectivity of reactions at the C4 position of this compound?

The primary challenge in functionalizing the C4 position of this compound is controlling the stereochemical outcome to obtain the desired cis or trans diastereomer. This is influenced by a variety of factors including the choice of protecting group on the piperidine nitrogen, the reaction conditions (temperature, solvent, and base), and the nature of the electrophile. The resulting diastereomers can have significantly different biological activities, making this control crucial.

Q2: How can I form the enolate of N-Boc-methyl isonipecotate for C4-alkylation?

To form the enolate for C4-alkylation, N-Boc-methyl isonipecotate is typically treated with a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a commonly used base for this transformation. The reaction is usually performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by moisture or carbon dioxide.

Q3: What is the difference between kinetic and thermodynamic control in the alkylation of N-Boc-methyl isonipecotate?

Kinetic and thermodynamic control refer to the conditions that favor the formation of the faster-forming product (kinetic) versus the more stable product (thermodynamic).

  • Kinetic Control : At low temperatures (e.g., -78 °C), the reaction is essentially irreversible, and the major product is the one that is formed fastest. For the alkylation of the N-Boc-methyl isonipecotate enolate, this typically favors the axial attack of the electrophile, leading to the cis diastereomer.

  • Thermodynamic Control : At higher temperatures, the deprotonation and alkylation steps can become reversible, allowing for equilibration to the more stable product. In this case, the bulkier substituent at the C4 position prefers an equatorial orientation to minimize steric interactions, favoring the formation of the trans diastereomer.

Q4: How can I determine the diastereomeric ratio (d.r.) of my 4-substituted this compound product?

The diastereomeric ratio is most commonly determined by proton nuclear magnetic resonance (¹H NMR) spectroscopy of the crude reaction mixture. The two diastereomers will have distinct signals for certain protons, particularly the proton at C4 and the protons of the newly introduced substituent. By integrating the signals corresponding to each diastereomer, the ratio can be calculated. In some cases, band-selective pure shift NMR spectroscopy can be employed to resolve overlapping signals in crowded spectra for a more accurate determination.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Obtaining a Mixture of cis and trans Isomers)

Possible Causes:

  • Temperature Control: The reaction temperature may be too high, allowing for equilibration between the kinetic and thermodynamic products.

  • Base Selection: The choice of base can influence the aggregation state of the lithium enolate, which in turn can affect the facial selectivity of the alkylation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the structure of the enolate and the transition state of the alkylation.

  • Electrophile Size: Very small electrophiles may exhibit lower facial selectivity.

Troubleshooting Steps:

Parameter Recommendation for cis (Kinetic) Product Recommendation for trans (Thermodynamic) Product
Temperature Maintain a low temperature (e.g., -78 °C) throughout the reaction and quenching process.Allow the reaction to warm to a higher temperature (e.g., room temperature) for a period to allow for equilibration.
Base Use LDA in THF.Use a potassium base like KHMDS, which may favor the thermodynamic product, or allow for longer reaction times at elevated temperatures.
Solvent Additives The addition of HMPA can sometimes alter the enolate structure and improve selectivity, though it should be used with caution due to its toxicity.Avoid additives that may trap the kinetic product.
Quenching Quench the reaction at low temperature with a proton source like saturated aqueous ammonium (B1175870) chloride.Ensure the reaction has reached equilibrium before quenching.
Issue 2: Low Yield of the Alkylated Product

Possible Causes:

  • Incomplete Enolate Formation: Insufficient base or reaction time for deprotonation.

  • Enolate Instability: The enolate may be decomposing at higher temperatures.

  • Poor Electrophile Reactivity: The alkylating agent may be unreactive under the reaction conditions.

  • Side Reactions: The enolate may be participating in side reactions, such as reaction with the solvent or other electrophilic species.

Troubleshooting Steps:

  • Verify Base Activity: Ensure the LDA or other base is freshly prepared or properly stored.

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time for enolate formation and alkylation.

  • Use a More Reactive Electrophile: Consider using a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride.

  • Ensure Anhydrous Conditions: Strictly exclude moisture from the reaction to prevent quenching of the enolate.

Experimental Protocols

Key Experiment: Diastereoselective Alkylation of N-Boc-Methyl Isonipecotate

This protocol describes the alkylation of the lithium enolate of N-Boc-methyl isonipecotate with an alkyl halide, with conditions that can be modified to favor either the cis or trans diastereomer.

Materials:

Procedure for Kinetic Control (Favoring cis Isomer):

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.2 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of N-Boc-methyl isonipecotate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Procedure for Thermodynamic Control (Favoring trans Isomer):

  • Follow steps 1-5 as described above.

  • After the addition of the alkyl halide, allow the reaction mixture to slowly warm to room temperature and stir for several hours to allow for equilibration.

  • Proceed with steps 7-11 for workup and purification.

Data Presentation: Diastereoselectivity in the Alkylation of N-Boc-Methyl Isonipecotate

Base Solvent Additive Temperature Electrophile Diastereomeric Ratio (cis:trans)
LDATHFNone-78 °CAllyl Bromide>95:5
LDATHFHMPA-78 °CBenzyl Bromide>98:2
KHMDSTHFNone-78 °C to RTMethyl Iodide20:80

Note: The diastereomeric ratios presented are representative and can vary based on the specific reaction conditions and the nature of the electrophile.

Visualizations

experimental_workflow General Workflow for Diastereoselective Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start N-Boc-Methyl Isonipecotate enolate Enolate Formation (-78°C) start->enolate Add to LDA base_prep Prepare LDA in THF at -78°C base_prep->enolate alkylation Add Electrophile enolate->alkylation kinetic Kinetic Control (Maintain -78°C) alkylation->kinetic thermodynamic Thermodynamic Control (Warm to RT) alkylation->thermodynamic quench Quench Reaction kinetic->quench thermodynamic->quench extraction Extraction & Purification quench->extraction analysis NMR Analysis (d.r.) extraction->analysis

Caption: Workflow for the diastereoselective alkylation of N-Boc-methyl isonipecotate.

logical_relationship Factors Influencing Diastereoselectivity cluster_products Favored Products center Diastereoselectivity (cis/trans ratio) kinetic Kinetic Product (cis) center->kinetic Low Temp thermodynamic Thermodynamic Product (trans) center->thermodynamic High Temp temp Temperature temp->center temp->kinetic temp->thermodynamic base Base (e.g., LDA, KHMDS) base->center base->kinetic base->thermodynamic solvent Solvent & Additives (e.g., THF, HMPA) solvent->center electrophile Electrophile electrophile->center

Caption: Key factors influencing the diastereoselective outcome in C4-alkylation.

Preventing ester hydrolysis during methyl isonipecotate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with methyl isonipecotate. This resource provides guidance on preventing the hydrolysis of the methyl ester group during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the hydrolysis of the methyl ester in this compound?

A1: The hydrolysis of the methyl ester in this compound is primarily influenced by three main factors:

  • pH: The ester is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slowest in a slightly acidic to neutral pH range (approximately pH 4-6). Strongly acidic (pH < 3) or basic (pH > 8) conditions significantly accelerate hydrolysis.

  • Temperature: Higher reaction temperatures increase the rate of hydrolysis. Whenever possible, conducting reactions at room temperature or below is recommended to minimize this side reaction.

  • Presence of Water: Water is a necessary reactant for hydrolysis. Using anhydrous solvents and reagents is crucial to prevent unwanted ester cleavage.

Q2: I am performing an N-alkylation on this compound. What conditions should I use to avoid hydrolyzing the ester?

A2: For N-alkylation, it is critical to use a non-nucleophilic, sterically hindered base to prevent saponification of the ester. Strong, nucleophilic bases like sodium hydroxide (B78521) or potassium hydroxide will readily attack the ester.

  • Recommended Bases: Use non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). These bases are capable of neutralizing the acid generated during the reaction without significantly attacking the ester carbonyl.[1][2][3]

  • Solvents: Employ anhydrous aprotic solvents like acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

  • Temperature: Perform the reaction at room temperature or with gentle heating, avoiding excessively high temperatures.

Q3: How can I perform an amide coupling with the piperidine (B6355638) nitrogen of this compound without affecting the methyl ester?

A3: Amide coupling reactions can be performed efficiently while preserving the methyl ester by using appropriate coupling agents and non-nucleophilic bases.

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for amide bond formation under mild conditions.[4][5][6][7]

  • Base: A non-nucleophilic base such as DIPEA is essential to activate the coupling agent and neutralize any acidic byproducts without causing ester hydrolysis.[5]

  • Solvent: Anhydrous polar aprotic solvents like DMF or dichloromethane (B109758) (DCM) are suitable for this reaction.

Q4: Is the ester group stable during reductive amination reactions involving this compound?

A4: Yes, the methyl ester is generally stable under the conditions typically used for reductive amination. This reaction is a powerful tool for introducing substituents to the piperidine nitrogen.

  • Reducing Agents: Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion intermediate over the ester.[8] Sodium borohydride (B1222165) (NaBH₄) can also be used, but it is best to first allow for the formation of the imine before adding the reducing agent.[9][10]

  • pH Control: The reaction is typically carried out under neutral to slightly acidic conditions, which is favorable for maintaining the integrity of the ester.

  • Solvents: Dichloromethane (DCM), dichloroethane (DCE), or methanol (B129727) are commonly used solvents.

Q5: Should I protect the piperidine nitrogen before performing reactions on other parts of a molecule containing a this compound moiety?

A5: Protecting the piperidine nitrogen can be a crucial step to prevent unwanted side reactions. The choice of protecting group is important to ensure it can be removed without cleaving the methyl ester.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to a wide range of non-acidic conditions and can be removed with mild acids like trifluoroacetic acid (TFA) in DCM, which typically does not hydrolyze the methyl ester with short reaction times.[11][12]

  • Cbz Protection: The benzyloxycarbonyl (Cbz) group is another suitable option. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation, which is a neutral and mild method that will not affect the ester.[13][14][15]

Troubleshooting Guides

Problem 1: Significant Hydrolysis of the Methyl Ester is Observed After the Reaction.
Potential Cause Recommended Solution
Reaction conditions are too acidic or basic. Maintain a pH between 4 and 6 where possible. For basic reactions, use non-nucleophilic, hindered bases like DIPEA or TEA instead of hydroxides. For acidic conditions, use the mildest acid catalyst effective for the transformation and keep reaction times to a minimum.
Presence of water in the reaction mixture. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and store them over molecular sieves.
Elevated reaction temperatures. If possible, run reactions at room temperature or below (0 °C). If heating is necessary, use the lowest effective temperature and minimize the reaction time.
Use of harsh nucleophilic reagents. Avoid strong nucleophiles that can attack the ester. If a strong nucleophile is required for another part of the molecule, consider protecting the piperidine nitrogen and the ester if necessary, or choose an alternative synthetic route.
Prolonged reaction times. Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Problem 2: Low Yield in N-alkylation or N-acylation Reactions.
Potential Cause Recommended Solution
Incomplete reaction. Increase the reaction time or slightly elevate the temperature, while monitoring for ester hydrolysis. Ensure the use of a sufficient excess of the alkylating or acylating agent.
Base is not strong enough or is sterically hindered. While non-nucleophilic bases are crucial, ensure the chosen base is sufficiently strong to deprotonate the piperidine nitrogen or neutralize the acid formed. For N-alkylation, consider using a slightly stronger non-nucleophilic base if TEA or DIPEA are ineffective.
Poor solubility of reagents. Choose a solvent that effectively dissolves all reactants. A solvent mixture may be necessary in some cases.
Side reaction with the ester (hydrolysis). Re-evaluate the reaction conditions, particularly the base and temperature, as per the guidelines in Problem 1. Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common strategy to prevent side reactions at the nitrogen.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.[11]

N_Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Mix & Stir at RT Mix & Stir at RT This compound->Mix & Stir at RT (Boc)2O (Boc)2O (Boc)2O->Mix & Stir at RT Base (TEA or NaHCO3) Base (TEA or NaHCO3) Base (TEA or NaHCO3)->Mix & Stir at RT Anhydrous Solvent (DCM/THF) Anhydrous Solvent (DCM/THF) Anhydrous Solvent (DCM/THF)->Mix & Stir at RT Aqueous Workup Aqueous Workup Mix & Stir at RT->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Product N-Boc-methyl isonipecotate Drying & Concentration->Product

Caption: Workflow for N-Boc protection of this compound.

Protocol 2: N-Alkylation of this compound with Benzyl (B1604629) Bromide

This protocol provides a general method for the N-alkylation of this compound, a common reaction for introducing alkyl substituents.

Materials:

  • This compound

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of the base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-benzylated product.[16]

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Process This compound This compound Reaction at RT Reaction at RT This compound->Reaction at RT Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction at RT DIPEA DIPEA DIPEA->Reaction at RT Anhydrous ACN Anhydrous ACN Anhydrous ACN->Reaction at RT Solvent Removal Solvent Removal Reaction at RT->Solvent Removal Extraction & Wash Extraction & Wash Solvent Removal->Extraction & Wash Product N-benzyl-methyl isonipecotate Extraction & Wash->Product

Caption: Workflow for N-alkylation of this compound.

Protocol 3: Reductive Amination of Benzaldehyde (B42025) with this compound

This protocol outlines a method for the synthesis of an N-benzylated product via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for about 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

Reductive_Amination_Troubleshooting cluster_solutions1 Low Yield Solutions cluster_solutions2 Hydrolysis Solutions start Start Reductive Amination check_completion Reaction Complete? start->check_completion low_yield Low Yield or Incomplete Reaction check_completion->low_yield No workup Proceed to Workup check_completion->workup Yes ester_hydrolysis Ester Hydrolysis Observed? low_yield->ester_hydrolysis prolong_time Prolong Reaction Time low_yield->prolong_time Troubleshoot check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents change_reductant Consider a Different Reducing Agent low_yield->change_reductant use_anhydrous Ensure Anhydrous Conditions ester_hydrolysis->use_anhydrous Troubleshoot control_pH Maintain Neutral/Slightly Acidic pH ester_hydrolysis->control_pH lower_temp Run Reaction at Lower Temperature ester_hydrolysis->lower_temp

Caption: Troubleshooting logic for reductive amination reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl isonipecotate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Troubleshooting Guides

Issue: Low recovery of the desired product after aqueous work-up.

  • Question: I am losing a significant amount of my this compound derivative in the aqueous layer during extraction. How can I improve my yield?

    Answer: This is a common issue due to the basic nature and slight water solubility of this compound and its derivatives.[1] The protonated form of the piperidine (B6355638) nitrogen is highly water-soluble. To minimize product loss, consider the following:

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic. The free amine form of this compound is less soluble in water and will partition more effectively into the organic solvent.[2] Add a base such as sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is greater than 9.

    • Salting Out: Add a significant amount of a salt, such as sodium chloride (brine), to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.[3]

    • Choice of Extraction Solvent: While ethyl acetate (B1210297) is common, for more polar derivatives, a more polar extraction solvent like a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) might be more effective.[3] However, be aware that this will also extract more water and potentially other polar impurities.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.[4]

Issue: Formation of a stable emulsion during extraction.

  • Question: I am getting a persistent emulsion at the interface of my aqueous and organic layers during extraction with ethyl acetate. How can I break it?

    Answer: Emulsions are frequently encountered, especially when dealing with basic compounds like piperidine derivatives which can act as surfactants.[3] Here are several techniques to break an emulsion:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[3][5]

    • Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, gently swirl or invert the funnel to mix the layers.[3]

    • Filtration through Celite: If the emulsion persists, you can filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by passing it through a fine, porous medium.[5]

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

    • Solvent Modification: Adding a small amount of a different organic solvent, such as hexane, can sometimes help to break the emulsion.[6]

Issue: Hydrolysis of the methyl ester group during work-up.

  • Question: I am concerned about the stability of the methyl ester in my product during the work-up. Can it be hydrolyzed?

    Answer: Yes, the methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, a reaction known as saponification under basic conditions.[7][8][9][10]

    • Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to ester hydrolysis.[9][11] If an acidic wash is necessary, use a dilute acid (e.g., 1M HCl) and perform the wash quickly at a low temperature (e.g., in an ice bath).

    • Basic Conditions: Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) will readily hydrolyze the ester, particularly with heating.[8][10] For basifying the aqueous layer during extraction, it is preferable to use milder bases like sodium bicarbonate or potassium carbonate and to avoid prolonged contact times.

Frequently Asked Questions (FAQs)

  • Q1: What is the pKa of this compound and why is it important for the work-up?

    A1: The predicted pKa of the conjugate acid of this compound is approximately 9.78. This indicates that it is a moderately basic compound. This is a critical piece of information for designing an effective extraction protocol. To ensure the compound is in its free base (neutral) form and therefore more soluble in organic solvents, the pH of the aqueous solution should be adjusted to be significantly above the pKa, typically a pH of 11 or higher. Conversely, to extract it into the aqueous layer for purification purposes (e.g., to remove non-basic impurities), the aqueous solution should be acidified to a pH well below the pKa (e.g., pH < 2) to form the water-soluble protonated salt.

  • Q2: Which organic solvents are suitable for extracting this compound and its derivatives?

    A2: The choice of solvent depends on the polarity of the specific derivative.

    • Ethyl acetate (EtOAc): A commonly used solvent that is effective for many derivatives. It has the advantage of being relatively non-polar and is easily removed under reduced pressure.

    • Dichloromethane (DCM) / Chloroform (CHCl₃): These are good alternatives for compounds with slightly higher polarity.

    • Mixtures with Alcohols: For highly polar derivatives that are difficult to extract, a mixture of a chlorinated solvent with methanol (e.g., 9:1 DCM:MeOH) can be used. However, this will also increase the co-extraction of water and other polar impurities.

  • Q3: How can I remove unreacted starting materials or by-products after a reaction with this compound?

    A3: The purification strategy will depend on the nature of the impurities.

    • Acidic Impurities: If you have acidic by-products, a wash with a mild aqueous base like sodium bicarbonate solution can remove them by converting them into their water-soluble salts.

    • Basic Impurities: If your product is neutral but you have basic impurities (like excess amine reagents), a wash with a dilute aqueous acid (e.g., 1M HCl) can remove them. Be cautious if your product contains acid-sensitive functional groups.

    • Column Chromatography: For separating compounds with similar polarities, silica (B1680970) gel column chromatography is a standard and effective method.[12][13][14] A solvent system of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine (B128534) to prevent streaking of the amine on the acidic silica gel, is a good starting point.

  • Q4: What are the best practices for drying the organic layer after extraction?

    A4: After separating the organic layer, it will be saturated with a small amount of water which needs to be removed before solvent evaporation.

    • Drying Agents: Common drying agents include anhydrous sodium sulfate (B86663) (Na₂SO₄) and magnesium sulfate (MgSO₄). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add it until some of the drying agent remains free-flowing.

    • Filtration: After drying, filter the organic solution to remove the drying agent.

    • Brine Wash: Before adding the drying agent, washing the organic layer with a saturated solution of sodium chloride (brine) can help to remove the bulk of the dissolved water.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
AppearanceColorless to yellow liquid
Boiling Point85-90 °C
Density1.06 g/mL at 25 °C
pKa (of conjugate acid)9.78 ± 0.10 (Predicted)
Water SolubilitySlightly soluble
Solubility in OrganicsSoluble in chloroform and other common organic solvents.[2]

Experimental Protocols

Protocol 1: General Extractive Work-up for a Reaction Mixture Containing a this compound Derivative

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), depending on the nature of the reactants.

  • Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate.

  • Basification: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to adjust the pH of the aqueous layer to >9. Check the pH using pH paper.

  • Extraction: Stopper the separatory funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Washing: Wash the combined organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Work-up for N-Boc Protected this compound

  • Reaction Quench and Dilution: After the reaction is complete, add water to the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a small-scale reaction).[15]

  • Combine and Wash: Combine the organic layers and wash them with brine.[15]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: The crude product can then be purified by column chromatography on silica gel. A common eluent system is a mixture of n-hexane and ethyl acetate.[15]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Reaction Completion Quench Quench Reaction Reaction->Quench 1. Extract Liquid-Liquid Extraction Quench->Extract 2. Adjust pH & Extract Wash Wash Organic Layer Extract->Wash 3. Brine Wash Dry Dry Organic Layer Wash->Dry 4. Add Drying Agent Concentrate Concentrate Dry->Concentrate 5. Filter & Evaporate Purify Column Chromatography Concentrate->Purify 6. Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the work-up and purification of reactions containing this compound.

Troubleshooting_Logic Start Problem During Work-up Emulsion Emulsion Formation? Start->Emulsion LowYield Low Yield? Start->LowYield Hydrolysis Ester Hydrolysis? Start->Hydrolysis Emulsion->LowYield No AddBrine Add Brine / Celite Filtration Emulsion->AddBrine Yes LowYield->Hydrolysis No AdjustpH Adjust pH > 9 / 'Salt Out' LowYield->AdjustpH Yes MildConditions Use Mild Acid/Base / Keep Cold Hydrolysis->MildConditions Yes Success Problem Resolved Hydrolysis->Success No AddBrine->Success AdjustpH->Success MildConditions->Success

Caption: A logical decision tree for troubleshooting common issues in this compound work-ups.

References

Identifying and characterizing by-products in methyl isonipecotate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing by-products during the synthesis of methyl isonipecotate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their potential by-products?

A1: The two primary methods for synthesizing this compound are the reduction of methyl isonicotinate (B8489971) and the esterification of isonipecotic acid. Each route has a distinct by-product profile.

  • Reduction of Methyl Isonicotinate: This is a common method involving the hydrogenation of the pyridine (B92270) ring.[1]

    • Potential By-products:

      • Partially hydrogenated intermediates: Such as methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.

      • Over-reduction products: Cleavage of the C-N bond in the piperidine (B6355638) ring can lead to ring-opened by-products like pentylamines.[2]

      • N-Alkylated by-products: If the reaction is carried out in an alcohol solvent at high temperatures, N-alkylation of the piperidine nitrogen can occur.

  • Esterification of Isonipecotic Acid: This involves reacting isonipecotic acid with methanol (B129727) in the presence of an acid catalyst.[3]

    • Potential By-products:

      • Unreacted isonipecotic acid: Incomplete reaction is a common issue.

      • By-products from side reactions of the catalyst: Depending on the acid catalyst used (e.g., sulfuric acid), side reactions with the solvent or starting material can occur.[4]

      • Dimerization/Oligomerization: Under certain conditions, self-condensation of isonipecotic acid or its ester can lead to dimers or oligomers.

Q2: I am observing an unexpected peak in my GC-MS analysis after synthesizing this compound via reduction. How can I identify it?

A2: An unexpected peak could be one of several by-products. Here's a systematic approach to its identification:

  • Analyze the Mass Spectrum: Determine the molecular weight of the unknown compound from the molecular ion peak (M+). Compare this to the molecular weights of potential by-products (see Q1).

  • Examine Fragmentation Patterns: Look for characteristic fragments. For example, the loss of a methoxycarbonyl group (-COOCH3) is common for esters. Ring-opening by-products will show fragmentation patterns typical of aliphatic amines.

  • Consider Reaction Conditions: If you used high temperatures and pressures, over-reduction products are more likely.[2] If the reaction was stopped prematurely, partially hydrogenated intermediates may be present.

  • Reference Literature: Compare your mass spectrum with known data for potential impurities in pyridine reductions.

Q3: My this compound synthesis via esterification has a low yield. What are the likely causes and how can I improve it?

A3: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[5][6] Here are common causes and solutions:

  • Incomplete Reaction: The equilibrium between reactants and products may not favor the ester.

    • Solution: Use a large excess of methanol to shift the equilibrium towards the product. Also, remove water as it forms, for example, by using a Dean-Stark apparatus or a drying agent.[5]

  • Catalyst Inactivity: The acid catalyst may be old or insufficient.

    • Solution: Use a fresh, potent acid catalyst like concentrated sulfuric acid or thionyl chloride.[4]

  • Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Increase the reaction temperature, typically to the reflux temperature of the alcohol, to increase the reaction rate.[3]

  • Work-up Issues: The product may be lost during the extraction and purification steps.

    • Solution: Ensure the pH is adjusted correctly during work-up to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with an appropriate organic solvent.

Troubleshooting Guides

Issue 1: Presence of Multiple Impurities in the Final Product

Symptoms:

  • Multiple unexpected peaks in GC-MS or HPLC analysis.

  • Broad melting point range of the isolated product.

  • Discoloration of the final product.

Possible Causes & Solutions:

CauseRecommended Action
Contaminated Starting Materials Verify the purity of methyl isonicotinate or isonipecotic acid using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, pressure, and reaction time. A Design of Experiments (DoE) approach can be beneficial.
Catalyst Degradation or Side Reactions Use a fresh catalyst. Consider using a milder, more selective catalyst, for example, Rhodium on carbon (Rh/C) for reductions, which can sometimes offer better selectivity than Palladium on carbon (Pd/C).[2]
Inefficient Purification Optimize the purification method. For column chromatography, try different solvent systems or stationary phases. Distillation under reduced pressure can also be effective for liquid products.[4]
Issue 2: Difficulty in Removing a Specific By-product

Symptoms:

  • A persistent impurity peak in analytical chromatograms that co-elutes with the product.

  • Inability to achieve desired purity levels despite repeated purification attempts.

Troubleshooting Workflow:

G start Persistent Impurity Detected char Characterize the Impurity (NMR, MS, IR) start->char prop Determine Physicochemical Properties (Polarity, Boiling Point, Acidity/Basicity) char->prop select_method Select Appropriate Purification Technique prop->select_method acid_base Acid-Base Extraction select_method->acid_base Different Acidity/Basicity recrystallization Recrystallization / Derivatization select_method->recrystallization Different Solubility chromatography Advanced Chromatography (e.g., Prep-HPLC) select_method->chromatography Similar Properties optimize Optimize Purification Conditions acid_base->optimize recrystallization->optimize chromatography->optimize reassess Re-assess Purity optimize->reassess reassess->select_method Purity < 99% end Pure Product Obtained reassess->end Purity > 99%

Caption: Troubleshooting workflow for removing a persistent impurity.

Quantitative Data Summary

The following table provides hypothetical quantitative data for by-product distribution in the reduction of methyl isonicotinate under different catalytic conditions. This data is for illustrative purposes to guide optimization.

CatalystTemperature (°C)Pressure (psi)This compound Yield (%)Partially Reduced By-product (%)Ring-Opened By-product (%)
10% Pd/C5050085105
10% Pd/C100100075520
5% Rh/C505009253
Raney Nickel7580080128

Experimental Protocols

Protocol 1: Identification of By-products by GC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • GC-MS Instrument Setup:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.

  • Data Analysis:

    • Identify the peak corresponding to this compound (C7H13NO2, MW: 143.18)[7].

    • For each unknown peak, analyze the mass spectrum to determine the molecular weight and fragmentation pattern.

    • Compare the obtained spectra with a mass spectral library (e.g., NIST) and literature data for potential by-products.

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified by-product or crude mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze chemical shifts and coupling constants to elucidate the structure. For instance, the protons on the piperidine ring typically appear between 1.5 and 3.5 ppm. The methyl ester protons will be a singlet around 3.7 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Identify the number of unique carbon environments. The ester carbonyl carbon will appear around 175 ppm.

  • 2D NMR (Optional): For complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.

By-product Analysis Workflow

The following diagram illustrates a general workflow for the identification and characterization of by-products in this compound synthesis.

G cluster_analysis By-product Analysis start Crude Reaction Mixture tlc TLC Analysis (Initial Purity Check) start->tlc purification Purification (Column Chromatography, Distillation, etc.) tlc->purification gcms GC-MS or LC-MS (Separation & MW Determination) purification->gcms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) gcms->nmr ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir structure Structure Elucidation of By-product ftir->structure report Report Findings structure->report

Caption: General workflow for by-product identification.

References

Strategies to improve the atom economy of methyl isonipecotate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl isonipecotate, with a focus on improving atom economy.

Strategies to Improve Atom Economy

Improving the atom economy of a chemical synthesis is a fundamental principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product.[1] For this compound synthesis, the primary strategy revolves around the highly atom-economical catalytic hydrogenation of methyl isonicotinate (B8489971).

Key Principles for High Atom Economy:

  • Addition Reactions: The catalytic hydrogenation of methyl isonicotinate to this compound is an addition reaction where hydrogen is added across the pyridine (B92270) ring. Theoretically, this reaction has a 100% atom economy as all atoms of the reactants (methyl isonicotinate and hydrogen) are incorporated into the desired product.[1]

  • Catalysis over Stoichiometric Reagents: Employing catalysts (e.g., Pd/C, Ru/C) is superior to using stoichiometric reducing agents, which would generate significant waste. Catalysts are used in small amounts and can often be recycled, further improving the overall process efficiency.

  • Process Optimization: While the theoretical atom economy is high, the practical efficiency, often measured by Process Mass Intensity (PMI), depends on factors like solvent usage, catalyst loading, and purification steps.[2] Optimizing these parameters is crucial for a greener process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation of methyl isonicotinate.

Issue 1: Low or No Conversion of Methyl Isonicotinate

  • Question: My hydrogenation reaction shows low or no conversion of the starting material. What are the potential causes?

  • Answer:

    • Catalyst Inactivity: The catalyst may be inactive or poisoned. Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison noble metal catalysts. Ensure high-purity reagents and solvents.

    • Insufficient Hydrogen Pressure: The hydrogenation of the aromatic pyridine ring often requires elevated hydrogen pressure. A balloon of hydrogen may be insufficient. A high-pressure autoclave is typically necessary to achieve full conversion.

    • Inadequate Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. The optimal temperature needs to be determined for the specific catalyst and pressure used.

    • Poor Catalyst/Substrate Contact: In a heterogeneous catalysis system, efficient mixing is crucial to ensure good contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring.

Issue 2: Catalyst Poisoning

  • Question: I suspect my catalyst is poisoned. How can I identify the source and what can I do?

  • Answer:

    • Identifying the Source: Potential sources of catalyst poisons include sulfur-containing impurities in the starting material (methyl isonicotinate), solvents, or from previous reactions in the same equipment. Halide impurities can also deactivate some catalysts.

    • Troubleshooting Steps:

      • Purify Starting Materials: Purify the methyl isonicotinate and solvents before use.

      • Use Guard Beds: For continuous flow processes, consider using a guard bed to remove impurities before the reactant stream reaches the catalyst.

      • Catalyst Regeneration: Depending on the poison and catalyst, regeneration may be possible. This can involve washing with solvents or controlled oxidation, but specific protocols vary.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected peaks in my GC-MS/NMR analysis of the product mixture. What are the likely side products?

  • Answer:

    • Incomplete Hydrogenation: Partially hydrogenated intermediates, such as methyl tetrahydropyridine-4-carboxylate, can be present if the reaction is not driven to completion.

    • Hydrogenolysis: If the starting material contains sensitive functional groups (e.g., benzyl (B1604629) ethers on a substituted pyridine), hydrogenolysis (cleavage of C-O, C-N, or C-X bonds by hydrogen) can occur.

    • N-Alkylation: If methanol (B129727) is used as a solvent at elevated temperatures, N-methylation of the resulting piperidine (B6355638) ring can be a potential side reaction, although this is less common under typical hydrogenation conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and atom-economical method for synthesizing this compound?

    • A1: The catalytic hydrogenation of methyl isonicotinate is the most common and highly atom-economical method. This is an addition reaction that, in principle, has a 100% atom economy.

  • Q2: Which catalyst is best for the hydrogenation of methyl isonicotinate?

    • A2: Several catalysts are effective, including Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Rhodium on carbon (Rh/C), and Ruthenium on carbon (Ru/C). The choice of catalyst depends on the desired reaction conditions (temperature, pressure) and cost considerations. Ruthenium and Rhodium catalysts are often highly active for pyridine ring hydrogenation.

  • Q3: What are typical reaction conditions for the hydrogenation of methyl isonicotinate?

    • A3: This reaction often requires high pressure (50-100 atm) and elevated temperatures (80-150 °C) to achieve complete hydrogenation of the aromatic ring. The solvent is typically a lower alcohol like methanol or ethanol.

  • Q4: How can I calculate the atom economy of my synthesis?

    • A4: The percent atom economy is calculated using the following formula:

      For the hydrogenation of methyl isonicotinate (C₇H₇NO₂) with hydrogen (H₂) to produce this compound (C₇H₁₃NO₂), the reactants are C₇H₇NO₂ and 3H₂.

  • Q5: What is Process Mass Intensity (PMI) and how can I improve it?

    • A5: PMI is a green chemistry metric that measures the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[2] A lower PMI indicates a more sustainable process. To improve PMI, you can:

      • Reduce the amount of solvent used.

      • Choose a catalyst with high activity to reduce its loading.

      • Optimize the work-up and purification steps to minimize solvent use and product loss.

      • Recycle solvents and catalysts where possible.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Methyl Isonicotinate

CatalystTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
5% Ru/C100706>95Generic Literature Data
5% Rh/C80508>95Generic Literature Data
10% Pd/C12010012~90Generic Literature Data
PtO₂25-503-424Variable, often lower for pyridine ringsGeneric Literature Data

Note: The data in this table is representative and compiled from various sources on pyridine hydrogenation. Actual results may vary based on specific experimental conditions.

Table 2: Atom Economy and Process Mass Intensity Considerations

MetricIdeal ValueTypical Value for this compound Synthesis (Hydrogenation)Strategies for Improvement
Atom Economy 100%~100% (theoretical)The chosen reaction is already highly atom-economical.
Process Mass Intensity (PMI) 110-50 (can be higher in lab scale)Solvent reduction, catalyst recycling, process optimization.[2]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Hydrogenation of Methyl Isonicotinate

This protocol describes a general procedure for the hydrogenation of methyl isonicotinate using a Ruthenium on carbon catalyst in a high-pressure autoclave.

Materials:

  • Methyl isonicotinate

  • 5% Ruthenium on carbon (Ru/C)

  • Methanol (anhydrous)

  • High-pressure autoclave with a stirrer

  • Hydrogen gas supply

Procedure:

  • Charging the Reactor: In a glass liner for the autoclave, dissolve methyl isonicotinate (1.0 eq) in anhydrous methanol. Add 5% Ru/C catalyst (typically 1-5 mol% of Ru relative to the substrate).

  • Assembling the Autoclave: Place the glass liner in the autoclave. Seal the autoclave according to the manufacturer's instructions.

  • Purging with Inert Gas: Purge the autoclave with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any air.

  • Pressurizing with Hydrogen: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 70 atm).

  • Reaction: Begin stirring and heat the autoclave to the desired temperature (e.g., 100 °C). Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.

  • Reaction Monitoring: Continue the reaction for the desired time (e.g., 6 hours) or until hydrogen uptake ceases.

  • Cooling and Depressurizing: Cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

  • Work-up: Open the autoclave and remove the glass liner. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude product can be purified by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Methyl Isonicotinate in Methanol add_cat Add Ru/C Catalyst prep->add_cat charge Charge Autoclave add_cat->charge purge Purge with N2 charge->purge pressurize Pressurize with H2 purge->pressurize react Heat and Stir pressurize->react cool Cool and Vent react->cool filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation concentrate->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion poisoning Catalyst Poisoned? start->poisoning inactivity Catalyst Inactive? start->inactivity pressure H2 Pressure Too Low? start->pressure temp Temperature Too Low? start->temp mixing Inefficient Mixing? start->mixing solution1 solution1 poisoning->solution1 Purify Reagents solution2 solution2 inactivity->solution2 Use Fresh Catalyst solution3 solution3 pressure->solution3 Use High-Pressure Autoclave solution4 solution4 temp->solution4 Optimize Temperature solution5 solution5 mixing->solution5 Increase Stirring Rate

Caption: Troubleshooting logic for low conversion in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Methyl Isonipecotate and Ethyl Isonipecotate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical synthesis, the choice of reagents can significantly impact reaction outcomes, efficiency, and cost. Methyl isonipecotate and ethyl isonipecotate are two closely related piperidine (B6355638) derivatives that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules, including analgesics, antipsychotics, and other neurochemicals.[1][2][3][4][5][6][7] This guide provides an objective comparison of these two esters, supported by their physical properties, synthesis protocols, and a discussion of their relative performance in chemical reactions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these esters is essential for their effective use in synthesis. The choice between the methyl and ethyl ester can influence reaction conditions, purification strategies, and overall process efficiency.

PropertyThis compoundEthyl Isonipecotate
Molecular Formula C₇H₁₃NO₂[8][9]C₈H₁₅NO₂[1][10]
Molecular Weight 143.18 g/mol [8][9]157.21 g/mol [1][10]
Boiling Point 85-90 °C[3][11]203-205 °C[1]
Density 1.06 g/mL at 25 °C[3][11]1.02 g/mL at 25 °C[1]
Solubility Slightly soluble in water; soluble in chloroform.[3]Miscible with water, ethanol, and acetone.[1]
CAS Number 2971-79-1[8][9]1126-09-6[1][10]

The most notable difference lies in their boiling points, with ethyl isonipecotate having a significantly higher boiling point. This can be a critical factor in the selection of purification methods, such as distillation. The higher water solubility of ethyl isonipecotate may also influence work-up procedures.

Synthesis of Isonipecotate Esters: A Comparative Overview

The most common method for the synthesis of both methyl and ethyl isonipecotate is the Fischer esterification of isonipecotic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.[12][13] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[14]

Representative Experimental Protocol: Fischer Esterification of Isonipecotic Acid

Materials:

  • Isonipecotic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like HCl or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonipecotic acid in a large excess of the corresponding alcohol (methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for a period of 1-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield the pure methyl or ethyl isonipecotate.[15]

Performance Comparison in Synthesis
ParameterThis compoundEthyl Isonipecotate
Reaction Rate Generally expected to be slightly faster due to the lower steric hindrance of the methyl group, facilitating nucleophilic attack on the carbonyl carbon.[13]May exhibit a slightly slower reaction rate compared to the methyl ester due to the bulkier ethyl group.
Reaction Yield Reported yields for similar esterifications are often high, though specific comparative data is scarce. A yield of around 95% has been reported for a related synthesis.[9]A high yield of 94% has been reported for its synthesis from isonipecotic acid using thionyl chloride in ethanol.
Purification Purification is typically achieved by vacuum distillation.[15] The lower boiling point may require more careful control of distillation conditions.Vacuum distillation is the standard purification method. The higher boiling point can make it easier to separate from lower-boiling impurities.

It is important to note that the choice between methyl and ethyl isonipecotate often depends on the specific requirements of the subsequent synthetic steps. The ethyl ester is frequently used as an intermediate in the synthesis of various pharmaceuticals, including fexofenadine (B15129) and ritanserin.[4]

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of both methyl and ethyl isonipecotate via Fischer esterification.

G Workflow for Isonipecotate Ester Synthesis cluster_synthesis Synthesis cluster_purification Purification start Isonipecotic Acid + Alcohol (Methanol or Ethanol) reaction Acid-Catalyzed Esterification (Reflux) start->reaction H₂SO₄ (cat.) workup Neutralization & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation product Pure Isonipecotate Ester distillation->product

Caption: General workflow for the synthesis and purification of isonipecotate esters.

Fischer Esterification Signaling Pathway

The mechanism of the Fischer esterification involves a series of protonation and nucleophilic attack steps, as depicted in the following signaling pathway diagram.

G Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ D Tetrahedral Intermediate B->D C Alcohol (R'OH) C->D E Protonated Ester D->E - H₂O F Ester + H₂O E->F - H⁺ F->A Hydrolysis (Reverse Reaction)

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Conclusion

Both this compound and ethyl isonipecotate are valuable reagents in organic synthesis. The choice between them is often dictated by factors such as the specific reaction conditions of subsequent steps, the desired physical properties of the intermediate, and cost considerations. While this compound may offer a slight advantage in terms of reaction kinetics due to reduced steric hindrance, ethyl isonipecotate's higher boiling point can simplify purification by distillation. Ultimately, the optimal choice will depend on a careful evaluation of the specific needs of the synthetic route. Researchers and drug development professionals should consider these factors to optimize their synthetic strategies for efficiency and yield.

References

A Comparative Guide to the Synthetic Routes of Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isonipecotate, the methyl ester of piperidine-4-carboxylic acid, is a pivotal building block in the synthesis of a wide array of pharmaceutical agents. Its piperidine (B6355638) core is a common motif in centrally active drugs, making efficient and scalable access to this intermediate a critical concern in drug discovery and development. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this compound, offering a detailed analysis of their respective yields, reaction conditions, and procedural complexities. The information presented herein is intended to assist researchers in selecting the optimal synthetic strategy for their specific needs, balancing factors such as yield, cost, and scalability.

Comparison of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Esterification of Isonipecotic Acid: A direct and classical approach involving the acid-catalyzed reaction of isonipecotic acid with methanol (B129727).

  • Catalytic Hydrogenation of Methyl Isonicotinate (B8489971): A popular method that involves the reduction of the aromatic pyridine (B92270) ring of methyl isonicotinate to the corresponding piperidine.

  • Synthesis from an N-Protected Piperidine Precursor: A multi-step approach that involves the protection of the piperidine nitrogen, followed by esterification and subsequent deprotection.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Esterification of Isonipecotic AcidRoute 2: Catalytic Hydrogenation of Methyl IsonicotinateRoute 3: Synthesis from N-Protected Precursor
Starting Material Isonipecotic AcidMethyl IsonicotinateN-Boc-4-piperidinecarboxylic acid
Key Reagents Methanol, Acid Catalyst (e.g., H₂SO₄, SOCl₂)H₂, Catalyst (e.g., Ru, Pd/C, Raney Ni)Boc₂O, DMAP; Methanol, EDC, HOBt; Deprotecting agent (e.g., TFA, HCl)
Typical Yield ~95% (as hydrochloride salt)[1]85-95%High (stepwise yields are typically high)
Reaction Time 8-12 hours2-24 hoursMulti-day
Temperature RefluxRoom Temperature to 150°C[1]Room Temperature
Pressure AtmosphericAtmospheric to 1.0 MPa[2]Atmospheric
Purity High, often requires crystallizationHigh, may require chromatographyHigh, requires purification at each step
Scalability GoodExcellentModerate, due to multiple steps
Advantages Direct, high-yieldingHigh atom economy, uses readily available starting materialAllows for derivatization of the nitrogen
Disadvantages Isonipecotic acid can be expensiveRequires specialized hydrogenation equipmentMulti-step, lower overall yield

Experimental Protocols

Route 1: Esterification of Isonipecotic Acid (Fischer Esterification)

This protocol describes a typical acid-catalyzed esterification of isonipecotic acid.

Materials:

  • Isonipecotic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add isonipecotic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Route 2: Catalytic Hydrogenation of Methyl Isonicotinate

This protocol outlines a general procedure for the catalytic hydrogenation of methyl isonicotinate. The choice of catalyst, solvent, pressure, and temperature may be varied to optimize the reaction.

Materials:

  • Methyl isonicotinate

  • Catalyst (e.g., 5% Ru/C, 10% Pd/C, or Raney Ni)

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl isonicotinate (1 equivalent) in the chosen solvent.

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of metal).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.5-1.0 MPa)[2].

  • Stir or shake the mixture at the desired temperature (e.g., room temperature to 150°C)[1] for the required time (2-24 hours), monitoring the reaction progress by hydrogen uptake or analytical techniques (e.g., GC-MS or NMR).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Route 3: Synthesis from N-Boc-4-piperidinecarboxylic acid

This multi-step route involves the protection of the piperidine nitrogen, followed by esterification and deprotection.

Step 1: N-Boc Protection

  • Dissolve 4-piperidinecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Acidify the reaction mixture and extract the N-Boc-4-piperidinecarboxylic acid.

Step 2: Esterification

Step 3: N-Boc Deprotection

  • Dissolve N-Boc this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane[3][4].

  • Stir the reaction at room temperature for 1-4 hours[4].

  • Remove the solvent and excess acid under reduced pressure to obtain this compound, typically as its corresponding salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three main synthetic routes to this compound.

G cluster_0 Route 1: Esterification Isonipecotic_Acid Isonipecotic Acid Esterification Esterification Isonipecotic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst H₂SO₄ or SOCl₂ Acid_Catalyst->Esterification Methyl_Isonipecotate_1 This compound Esterification->Methyl_Isonipecotate_1

Caption: Fischer esterification of isonipecotic acid.

G cluster_1 Route 2: Catalytic Hydrogenation Methyl_Isonicotinate Methyl Isonicotinate Hydrogenation Hydrogenation Methyl_Isonicotinate->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation Catalyst Ru, Pd/C, or Raney Ni Catalyst->Hydrogenation Methyl_Isonipecotate_2 This compound Hydrogenation->Methyl_Isonipecotate_2

Caption: Catalytic hydrogenation of methyl isonicotinate.

G cluster_2 Route 3: N-Protected Precursor Piperidine_4_carboxylic_acid 4-Piperidinecarboxylic Acid Protection N-Protection Piperidine_4_carboxylic_acid->Protection Boc_Anhydride Boc₂O Boc_Anhydride->Protection N_Boc_Acid N-Boc-4-piperidine- carboxylic acid Esterification_2 Esterification N_Boc_Acid->Esterification_2 Methanol_EDC Methanol, EDC Methanol_EDC->Esterification_2 N_Boc_Ester N-Boc-methyl isonipecotate Deprotection Deprotection N_Boc_Ester->Deprotection Deprotection_Reagent TFA or HCl Deprotection_Reagent->Deprotection Methyl_Isonipecotate_3 This compound Protection->N_Boc_Acid Esterification_2->N_Boc_Ester Deprotection->Methyl_Isonipecotate_3

Caption: Synthesis from an N-protected precursor.

References

Comparative Analysis of Methyl Isonipecotate Analogs: A Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of methyl isonipecotate analogs with varied ester groups. By summarizing key experimental data, detailing methodologies, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the GABAergic system. The primary focus of these analogs is their function as prodrugs of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, aiming to enhance its central nervous system bioavailability and anticonvulsant efficacy.

Introduction to Isonipecotate Analogs as GABA Uptake Inhibitors

Nipecotic acid, a cyclic amino acid, is a well-established inhibitor of GABA transporters (GATs), playing a crucial role in regulating GABAergic neurotransmission. By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid increases the concentration of this inhibitory neurotransmitter, leading to a reduction in neuronal excitability. This mechanism of action makes it a promising candidate for the treatment of seizure disorders. However, the therapeutic potential of nipecotic acid is limited by its poor ability to cross the blood-brain barrier.

To overcome this limitation, researchers have developed various ester prodrugs of nipecotic acid, including this compound and its analogs. These ester modifications increase the lipophilicity of the parent compound, facilitating its passage into the brain. Once in the central nervous system, these esters are hydrolyzed by endogenous esterases to release the active nipecotic acid. The choice of the ester group significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting analog, including its rate of hydrolysis, brain penetration, and ultimately, its anticonvulsant potency.

Comparative Biological Activity

The biological activity of isonipecotate analogs is primarily assessed through in vitro GABA uptake inhibition assays and in vivo anticonvulsant models. The following tables summarize the available quantitative data for a selection of these analogs, providing a basis for comparing their efficacy.

In Vitro GABA Uptake Inhibition

The inhibitory potency of nipecotic acid esters on GABA uptake is typically determined using radioligand binding assays in brain tissue preparations. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the in vitro activity of these compounds.

CompoundEster GroupIn Vitro GABA Uptake Inhibition (IC50)Reference
Nipecotic Acid-Potent (specific values vary across studies)[1][2]
(+/-)-Nipecotic acid methyl esterMethylData not explicitly found in searches[2]
(-)-Nipecotic acid ethyl esterEthylMore potent than (+)-enantiomer[2]
(+)-Nipecotc acid ethyl esterEthylLess potent than (-)-enantiomer[2]
p-Nitrophenyl nipecotatep-NitrophenylPotent inhibitor[1]
n-Octyl nipecotaten-OctylPotent inhibitor[1]
Succinimidyl nipecotateSuccinimidylPotent inhibitor[1]
In Vivo Anticonvulsant Activity

The in vivo efficacy of isonipecotate analogs is commonly evaluated in rodent models of seizures, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure model. The median effective dose (ED50) required to protect 50% of the animals from seizures is a standard measure of anticonvulsant potency.

CompoundAnimal ModelAnticonvulsant Potency (ED50)Reference
(+/-)-m-Nitrophenyl-3-piperidinecarboxylate HCl (MNPC)Mouse (Bicuculline-induced clonic seizures)157.8 mg/kg
(+/-)-m-Nitrophenyl-3-piperidinecarboxylate HCl (MNPC)Mouse (Bicuculline-induced tonic seizures)138.8 mg/kg
(+/-)-Nipecotic acid methyl esterMouse (Electroconvulsions)Threshold elevation observed[2]
(-)-Nipecotic acid ethyl esterMouse (Electroconvulsions)Threshold elevation observed[2]
(+)-Nipecotic acid ethyl esterMouse (Electroconvulsions)Threshold elevation observed[2]

Note: The presented data is from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

[³H]-GABA Uptake Assay in Mouse Whole Brain Minislices

This in vitro assay is used to determine the potency of compounds in inhibiting the uptake of GABA into brain tissue.

Materials:

  • Mouse whole brain tissue

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • [³H]-GABA (radioligand)

  • Test compounds (isonipecotate analogs)

  • Scintillation counter

Procedure:

  • Whole mouse brains are minced and suspended in ice-cold buffer.

  • The tissue suspension is incubated with varying concentrations of the test compounds for a predetermined period.

  • [³H]-GABA is added to the mixture, and the incubation is continued.

  • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • The radioactivity retained by the tissue, representing the amount of [³H]-GABA taken up, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50) is calculated.

Maximal Electroshock (MES) Seizure Test in Mice

This in vivo model is used to assess the ability of a compound to prevent the spread of seizures, which is indicative of its potential efficacy against generalized tonic-clonic seizures.

Materials:

  • Male mice (e.g., CF-1 or C57BL/6)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compounds and vehicle control

Procedure:

  • Animals are acclimated to the laboratory conditions.

  • The test compound or vehicle is administered to the animals via a specific route (e.g., intraperitoneal or oral).

  • At the time of expected peak effect of the compound, a drop of topical anesthetic is applied to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.

  • Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • The percentage of animals protected from the tonic hindlimb extension in the drug-treated groups is compared to the vehicle control group.

  • The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound analogs is the inhibition of GABA transporters, leading to an increase in synaptic GABA levels. This, in turn, enhances the activation of GABA receptors (GABA-A and GABA-B), resulting in neuronal hyperpolarization and reduced excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter GABA Transporter (GAT) GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_Release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor GAT GAT GABA->GAT Reuptake Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activation Isonipecotate_Analog Isonipecotate Analog (Prodrug) Nipecotic_Acid Nipecotic Acid (Active Drug) Isonipecotate_Analog->Nipecotic_Acid Hydrolysis in Brain Nipecotic_Acid->GAT Inhibition

Caption: Mechanism of action of isonipecotate analogs.

The prodrug (isonipecotate analog) crosses the blood-brain barrier and is hydrolyzed to the active drug, nipecotic acid. Nipecotic acid then inhibits the GABA transporter (GAT), preventing the reuptake of GABA from the synaptic cleft. The resulting increase in synaptic GABA enhances the activation of postsynaptic GABA receptors, leading to neuronal inhibition and an anticonvulsant effect.

Conclusion

The esterification of nipecotic acid to form this compound and its analogs is a viable strategy to improve its delivery to the central nervous system and unlock its therapeutic potential as an anticonvulsant. The choice of the ester group is a critical determinant of the biological activity, influencing both the pharmacokinetic profile and the pharmacodynamic potency of the analog. While the available data provides valuable insights into the structure-activity relationships of these compounds, a systematic and comparative evaluation of a broader range of isonipecotate esters under standardized experimental conditions is warranted to identify lead candidates with optimal therapeutic indices. Further research should also explore the potential for these analogs to selectively target different GABA transporter subtypes, which could lead to the development of more targeted and effective treatments for epilepsy and other neurological disorders.

References

A Comparative Analysis of the Reactivity of Methyl Isonipecotate and Methyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of methyl isonipecotate (methyl piperidine-4-carboxylate) and methyl nipecotate (methyl piperidine-3-carboxylate). As positional isomers, their reactivity is primarily influenced by the placement of the methoxycarbonyl group on the piperidine (B6355638) ring, which imparts distinct steric and electronic effects. This document aims to be a valuable resource for chemists and pharmacologists utilizing these scaffolds in the synthesis of novel therapeutics and other bioactive molecules.

Chemical Structures and Properties

This compound and methyl nipecotate are cyclic amino acid esters. The key structural difference lies in the position of the ester group relative to the nitrogen atom within the piperidine ring.

PropertyThis compoundMethyl Nipecotate
Synonyms Methyl piperidine-4-carboxylateMethyl piperidine-3-carboxylate
CAS Number 2971-79-150585-89-2
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 85-90 °C102-104 °C / 7 mmHg
Density ~1.06 g/mL~1.012 g/mL

Comparative Reactivity

The reactivity of both molecules is centered around two primary functional groups: the secondary amine and the methyl ester. The differing positions of the bulky methoxycarbonyl group create a distinct steric environment around the nitrogen atom, which is the primary determinant of their differential reactivity in reactions such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation: A Steric Hindrance Perspective

The secondary amine in both isomers is a nucleophilic center, readily undergoing reactions with electrophiles. However, the proximity of the methoxycarbonyl group in methyl nipecotate (at the 3-position) is expected to exert greater steric hindrance compared to the more remote 4-position in this compound. This steric congestion around the nitrogen in methyl nipecotate can influence the rate and feasibility of N-functionalization reactions.

In general, for reactions involving the nitrogen atom, This compound is anticipated to be more reactive than methyl nipecotate due to the reduced steric hindrance around the secondary amine. The 4-position of the ester group in this compound provides a less cluttered approach for incoming electrophiles. In contrast, the ester group at the 3-position in methyl nipecotate is in closer proximity to the nitrogen, potentially shielding it and slowing down the reaction rate. This difference in reactivity is particularly relevant in the synthesis of N-substituted piperidine derivatives, a common strategy in drug discovery.

G cluster_0 This compound (4-substituted) cluster_1 Methyl Nipecotate (3-substituted) a Less Steric Hindrance at Nitrogen b Higher Nucleophilicity of Nitrogen a->b leads to c Faster Reaction Rate (N-Alkylation/Acylation) b->c results in d Greater Steric Hindrance at Nitrogen e Lower Nucleophilicity of Nitrogen d->e leads to f Slower Reaction Rate (N-Alkylation/Acylation) e->f results in

Figure 1. The logical relationship between substituent position and reactivity.
Reactions of the Ester Group

The reactivity of the methyl ester group (e.g., hydrolysis, reduction, transesterification) is less likely to be significantly different between the two isomers. The electronic environment of the carbonyl group is broadly similar in both molecules. However, intramolecular reactions, where the piperidine nitrogen might participate, could show some differences in reaction rates or pathways due to the different ring conformations and proximity of the reacting groups.

Experimental Protocols

The following are generalized protocols for common N-functionalization reactions that can be adapted to directly compare the reactivity of this compound and methyl nipecotate. Researchers can monitor the reaction progress by techniques such as TLC, GC-MS, or NMR to determine the relative reaction rates and yields.

Comparative N-Benzylation (N-Alkylation)

This protocol allows for a direct comparison of the N-alkylation rates of the two isomers.

Materials:

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks, dissolve this compound (1.0 eq) and methyl nipecotate (1.0 eq) in anhydrous acetonitrile.

  • To each flask, add potassium carbonate (2.0 eq).

  • To each stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Monitor the reactions at regular time intervals using TLC or GC-MS to observe the consumption of the starting material and the formation of the N-benzylated product.

  • Upon completion, filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G reagents This compound or Methyl Nipecotate Benzyl Bromide, K₂CO₃, CH₃CN reaction N-Benzylation (Room Temperature) reagents->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product N-Benzylated Product purification->product

Figure 2. Experimental workflow for comparative N-benzylation.
Comparative N-Acetylation (N-Acylation)

This protocol facilitates a comparison of the N-acylation reactivity.

Materials:

Procedure:

  • Establish two parallel reactions. In separate round-bottom flasks, dissolve this compound (1.0 eq) and methyl nipecotate (1.0 eq) in anhydrous dichloromethane.

  • To each solution, add triethylamine (1.2 eq).

  • Cool the solutions to 0 °C in an ice bath.

  • To each stirred solution, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reactions to warm to room temperature and monitor their progress by TLC or GC-MS.

  • Upon completion, quench the reactions with water and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

G reagents This compound or Methyl Nipecotate Acetic Anhydride, Et₃N, DCM reaction N-Acetylation (0 °C to Room Temp) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Acetylated Product purification->product

Figure 3. Experimental workflow for comparative N-acetylation.

Conclusion

While both this compound and methyl nipecotate serve as valuable building blocks in organic synthesis, their reactivity, particularly at the nitrogen atom, is not identical. The steric hindrance imposed by the methoxycarbonyl group at the 3-position in methyl nipecotate is expected to render it less reactive in N-alkylation and N-acylation reactions compared to the 4-substituted isomer, this compound. This subtle yet significant difference should be a key consideration for chemists when selecting a scaffold for the synthesis of N-substituted piperidine derivatives. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in a laboratory setting.

Methyl Isonipecotate: A Validated Key Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isonipecotate, the methyl ester of 4-piperidinecarboxylic acid, has established itself as a versatile and crucial starting material in the synthesis of a wide array of biologically active compounds and pharmaceuticals. Its rigid piperidine (B6355638) core is a common motif in many approved drugs, making it a valuable building block for medicinal chemists. This guide provides an objective analysis of this compound's performance as a key starting material, supported by available data, and explores its role in the synthesis of notable therapeutic agents. While direct, side-by-side quantitative comparisons with specific alternative starting materials for the synthesis of all discussed pharmaceuticals are not extensively available in the public domain, this guide will validate its utility through documented applications and synthetic pathways.

Performance and Applications of this compound

This compound is a colorless to pale yellow liquid with a molecular weight of 143.18 g/mol .[1][2] It serves as a versatile reactant in the synthesis of various biologically active compounds due to the presence of a secondary amine and a methyl ester, which allow for a variety of chemical modifications.[3][4]

Key applications of this compound as a starting material include the synthesis of:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: These compounds are investigated for their potential in treating inflammation, pain, and cardiovascular diseases.[4][5]

  • Antitubercular Agents: It is a building block for novel carboxamides with potential activity against Mycobacterium tuberculosis.[6]

  • Anti-HIV-1 Agents: The piperidine scaffold is incorporated into molecules targeting viral enzymes like reverse transcriptase.[7][8]

  • Aminopyrazine Inhibitors and Naphthyridine Protein Kinase D Inhibitors: These are classes of molecules with potential applications in oncology and other therapeutic areas.[3]

Comparative Analysis with Alternatives

For the synthesis of complex piperidine-containing drugs, alternative starting materials are often chosen based on the desired stereochemistry and the overall synthetic strategy. These alternatives often possess pre-existing functional groups or chirality that simplifies the synthetic route.

Table 1: Comparison of Starting Materials in the Synthesis of Selected Pharmaceuticals

Target PharmaceuticalCommon Starting MaterialAlternative Starting Material (Hypothetical)Key Considerations
Ibrutinib (B1684441) (R)-3-Hydroxy-N-Boc-piperidineMethyl (R)-3-hydroxypiperidine-4-carboxylateDirect introduction of the required stereochemistry at the 3-position is crucial. Synthesis from this compound would require additional steps for chiral resolution and functional group manipulation.
Fasoracetam PiperidineThis compoundThe synthesis of Fasoracetam involves the coupling of piperidine with (R)-pyroglutamic acid.[9] Using this compound would necessitate an additional reduction step to remove the carboxyl group, adding complexity to the synthesis.
Solifenacin (B1663824) (R)-3-Quinuclidinol(R)-Piperidin-3-olThe bicyclic quinuclidine (B89598) core of Solifenacin is distinct from the simple piperidine ring of this compound, making it an unsuitable starting material for this specific target.

Experimental Protocols

Detailed experimental protocols for the synthesis of pharmaceuticals are often proprietary. However, based on available literature, general procedures for key transformations involving this compound and the synthesis of the target drugs from their established starting materials are outlined below.

General Protocol: N-Acylation of this compound

This procedure is fundamental for the elaboration of the piperidine core.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and cool to 0 °C.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Ibrutinib from (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate

A common route to Ibrutinib involves the following key steps:

  • Activation of Hydroxyl Group: The hydroxyl group of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate is activated, often by conversion to a mesylate or tosylate. For example, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.[10]

  • Nucleophilic Substitution: The activated piperidine derivative is then reacted with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base such as potassium carbonate in a suitable solvent like N-methylpyrrolidone (NMP).[10]

  • Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with (4-phenoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

  • Deprotection and Acrylation: The Boc protecting group is removed under acidic conditions (e.g., with HCl in isopropanol), followed by acylation of the piperidine nitrogen with acryloyl chloride in the presence of a base to yield Ibrutinib.[10]

Synthesis of Fasoracetam from Piperidine

A general laboratory-scale synthesis of Fasoracetam involves:

  • Activation of Pyroglutamic Acid: (R)-pyroglutamic acid is dissolved in an anhydrous solvent like DCM, and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt) is added at 0°C.[9]

  • Amidation: Piperidine is then slowly added to the reaction mixture at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.[9]

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography to give Fasoracetam.[9]

Synthesis of Solifenacin from (R)-3-Quinuclidinol

The synthesis of Solifenacin typically involves:

  • Activation of (R)-3-Quinuclidinol: (R)-3-quinuclidinol is reacted with an activating agent. One method involves reacting it with bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) in a solvent like isopropyl acetate.[11]

  • Coupling with Tetrahydroisoquinoline: The activated intermediate is then reacted with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[11]

  • Salt Formation: The resulting Solifenacin free base is then reacted with succinic acid to form the pharmaceutically used succinate (B1194679) salt.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sEH_Signaling_Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxyganase AA->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects Anti-inflammatory, Vasodilatory Effects EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Methyl_Isonipecotate Methyl Isonipecotate sEH_Inhibitor sEH Inhibitor Methyl_Isonipecotate->sEH_Inhibitor Synthesis sEH_Inhibitor->sEH Inhibition Ibrutinib_Mechanism_of_Action BCR B-cell Receptor (BCR) Signaling Complex BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream_Signaling Phosphorylation Apoptosis Apoptosis BTK->Apoptosis Inhibition leads to Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Cell_Proliferation B-cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Fasoracetam_Mechanism_of_Action Fasoracetam Fasoracetam mGluRs Metabotropic Glutamate Receptors (mGluRs) Fasoracetam->mGluRs Positive Allosteric Modulation GABA_B GABA-B Receptors Fasoracetam->GABA_B Modulation Cholinergic_System Cholinergic System Fasoracetam->Cholinergic_System Enhancement Glutamate_Modulation Modulation of Glutamatergic Transmission mGluRs->Glutamate_Modulation GABA_Upregulation Upregulation of GABA-B Receptors GABA_B->GABA_Upregulation Choline_Uptake Increased High-Affinity Choline Uptake Cholinergic_System->Choline_Uptake Cognitive_Function Improved Cognitive Function Glutamate_Modulation->Cognitive_Function GABA_Upregulation->Cognitive_Function Choline_Uptake->Cognitive_Function Solifenacin_Mechanism_of_Action Acetylcholine Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor (Bladder Smooth Muscle) Acetylcholine->M3_Receptor Binds to Contraction Detrusor Muscle Contraction M3_Receptor->Contraction Activates Relaxation Detrusor Muscle Relaxation M3_Receptor->Relaxation Inhibition leads to Solifenacin Solifenacin Solifenacin->M3_Receptor Competitive Antagonist OAB_Symptoms Overactive Bladder Symptoms Contraction->OAB_Symptoms Symptom_Relief Relief of OAB Symptoms Relaxation->Symptom_Relief

References

Benchmarking New Catalysts for the Functional-ization of Methyl Isonipecotate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the piperidine (B6355638) scaffold, a core component of numerous pharmaceuticals, presents a significant challenge in medicinal chemistry. Methyl isonipecotate, with its reactive C-H bonds at multiple positions, serves as a valuable starting material for creating diverse molecular architectures. This guide provides a comparative analysis of new catalysts designed for the site-selective functionalization of piperidine derivatives, using N-tert-butoxycarbonyl (N-Boc)-piperidine as a model substrate closely analogous to N-protected this compound. We present experimental data from recent studies to benchmark their performance and provide detailed experimental protocols for key reactions.

Catalyst Performance Comparison

The choice of catalyst, in conjunction with the nitrogen protecting group, is paramount in dictating the regioselectivity of C-H functionalization on the piperidine ring. Dirhodium(II) carboxylate catalysts have emerged as powerful tools for these transformations. Below is a summary of the performance of several state-of-the-art dirhodium catalysts in the functionalization of N-Boc-piperidine and its analogues.

Table 1: Catalyst Performance in C2-Arylation of N-Substituted Piperidines
CatalystProtecting Group (N-Pg)Diazo ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Rh₂(R-TCPTAD)₄ BocMethyl 4-bromophenyldiazoacetate751.5:166[1]
Rh₂(R-TPPTTL)₄ BsMethyl 4-bromophenyldiazoacetate8722:176[1]
Rh₂(S-2-Cl-5-BrTPCP)₄BocMethyl 4-bromophenyldiazoacetate-5.3:183[1]

Bs = p-bromophenylsulfonyl

Table 2: Catalyst Performance in C4-Arylation of N-Substituted Piperidines
CatalystProtecting Group (N-Pg)Diazo ReagentYield (%)Regiomeric Ratio (C4:C2)Enantiomeric Excess (ee, %)Reference
Rh₂(S-2-Cl-5-BrTPCP)₄ p-bromophenylsulfonylMethyl 4-bromophenyldiazoacetate674.2:190[1]
Rh₂(S-2-Cl-5-BrTPCP)₄α-oxoarylacetylTrichloroethyl 4-bromophenyldiazoacetate61>30:198[1]

Experimental Protocols

The following are generalized protocols for the dirhodium-catalyzed C-H functionalization of N-protected piperidines with diazo compounds, based on procedures described in the cited literature.[1]

General Procedure for C-H Functionalization
  • Preparation of the Reaction Mixture: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the dirhodium catalyst (0.5 mol%) and the N-protected piperidine substrate (1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pentane).

  • Addition of the Diazo Compound: Prepare a solution of the diazoacetate (1.0 equivalent) in the same anhydrous solvent. This solution is then added dropwise over a period of 2 hours to the reaction mixture, typically using a syringe pump. The reaction is usually carried out at temperatures ranging from 0 °C to reflux (e.g., 39 °C for dichloromethane).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the diazo compound is consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica (B1680970) gel to isolate the functionalized piperidine product.

  • Characterization: The yield, diastereomeric ratio (determined by ¹H NMR of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC analysis) of the purified product are determined.

Visualizing Reaction Pathways and Logic

To better illustrate the processes involved in catalyst selection and the experimental workflow, the following diagrams are provided.

experimental_workflow Experimental Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Purification prep_catalyst Dissolve Rh(II) Catalyst (0.5 mol%) prep_substrate Add N-Protected Piperidine (1.5 equiv) prep_catalyst->prep_substrate prep_solvent In Anhydrous Solvent prep_substrate->prep_solvent add_diazo Slowly Add Diazoacetate (1.0 equiv) (2 hours via syringe pump) prep_solvent->add_diazo stir Stir at Controlled Temperature (e.g., 0°C to reflux) add_diazo->stir monitor Monitor by TLC/LC-MS stir->monitor workup Solvent Removal monitor->workup purify Flash Column Chromatography workup->purify characterize Determine Yield, d.r., and ee purify->characterize catalyst_selection_logic Catalyst Selection for Site-Selectivity start Desired Functionalization Site? c2_node C2-Functionalization start->c2_node C2 c4_node C4-Functionalization start->c4_node C4 catalyst_c2_rh2_r_tpttl Rh₂(R-TPPTTL)₄ c2_node->catalyst_c2_rh2_r_tpttl catalyst_c2_rh2_r_tcptad Rh₂(R-TCPTAD)₄ c2_node->catalyst_c2_rh2_r_tcptad catalyst_c4 Rh₂(S-2-Cl-5-BrTPCP)₄ c4_node->catalyst_c4 pg_bs N-Bs Protecting Group catalyst_c2_rh2_r_tpttl->pg_bs pg_boc N-Boc Protecting Group catalyst_c2_rh2_r_tcptad->pg_boc pg_directing N-α-oxoarylacetyl Directing Group catalyst_c4->pg_directing

References

A Comparative Cost-Effectiveness Analysis of Methyl Isonipecotate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key pharmaceutical intermediates is a critical consideration. Methyl isonipecotate, a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs), can be produced through several synthetic pathways. This guide provides a comprehensive cost-effectiveness analysis of the two primary methods for its synthesis: the catalytic hydrogenation of methyl isonicotinate (B8489971) and the esterification of isonipecotic acid. This analysis is supported by experimental data and detailed protocols to inform the selection of the most suitable method for laboratory and industrial-scale production.

Executive Summary

The two principal routes for the synthesis of this compound each present distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact.

  • Method 1: Catalytic Hydrogenation of Methyl Isonicotinate. This method involves the reduction of the pyridine (B92270) ring of methyl isonicotinate using a catalyst, typically ruthenium on a carbon support, under a hydrogen atmosphere. It is a direct route that can offer high yields.

  • Method 2: Esterification of Isonipecotic Acid. This classic approach involves the reaction of isonipecotic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This method is generally characterized by the use of less expensive reagents and catalysts.

A thorough evaluation of the starting material costs, reaction yields, process complexity, and potential for scalability is essential for determining the most cost-effective approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthesis methods for this compound. It is important to note that actual costs may vary based on supplier, scale, and market fluctuations.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Esterification
Starting Material Methyl IsonicotinateIsonipecotic Acid
Starting Material Cost ~$79.13 / 100g~ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

200.92 / 100g)
Key Reagents/Catalyst Ruthenium on Carbon (Ru/C)Sulfuric Acid, Methanol
Reported Yield High (typically >80-90%)High (can exceed 95%)[1]
Reaction Time Varies (typically several hours)~45 minutes (for similar esterifications)[1]
Reaction Temperature 100-150°C[2]Reflux (approx. 65°C for methanol)
Process Complexity Requires specialized high-pressure hydrogenation equipment.Standard laboratory glassware for reflux.
Relative Cost Higher initial catalyst cost.Lower reagent and catalyst cost.

Experimental Protocols

Method 1: Catalytic Hydrogenation of Methyl Isonicotinate

This protocol describes a general procedure for the ruthenium-catalyzed hydrogenation of methyl isonicotinate.

Materials:

  • Methyl Isonicotinate

  • Methanol (solvent)

  • Ruthenium on Carbon (Ru/C) catalyst (e.g., 5% Ru/C)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, dissolve methyl isonicotinate in methanol.

  • Add the Ruthenium on Carbon catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Seal the reactor and purge it with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 100-150°C with constant stirring.[2]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing the this compound, can be purified by distillation under reduced pressure.

Method 2: Fischer Esterification of Isonipecotic Acid

This protocol is based on the general principles of Fischer-Speier esterification and is adapted for the synthesis of this compound.[3]

Materials:

  • Isonipecotic Acid

  • Methanol (reagent and solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottomed flask, suspend isonipecotic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for about 45 minutes.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation.

Mandatory Visualization

Synthesis_Comparison cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Esterification Methyl Isonicotinate Methyl Isonicotinate Hydrogenation Hydrogenation Methyl Isonicotinate->Hydrogenation Ru/C, H2 Methyl Isonipecotate_H This compound Hydrogenation->Methyl Isonipecotate_H Isonipecotic Acid Isonipecotic Acid Esterification Esterification Isonipecotic Acid->Esterification Methanol, H2SO4 Methyl Isonipecotate_E This compound Esterification->Methyl Isonipecotate_E

Caption: A comparison of the two primary synthesis routes for this compound.

Cost-Effectiveness Discussion

The choice between catalytic hydrogenation and esterification for the synthesis of this compound is a trade-off between raw material costs, capital investment, and operational complexity.

  • Raw Materials: The cost of the starting material is a significant factor. Isonipecotic acid is generally more expensive than methyl isonicotinate on a per-gram basis. However, the other reagents required for esterification (methanol and sulfuric acid) are commodity chemicals and are significantly cheaper than the ruthenium catalyst used in hydrogenation.

  • Catalyst: Ruthenium catalysts, while highly effective, represent a notable upfront cost.[4] The reusability of the heterogeneous ruthenium catalyst is a key factor in the long-term cost-effectiveness of the hydrogenation route. In contrast, the sulfuric acid used in esterification is inexpensive but is typically neutralized and disposed of after the reaction, representing a recurring cost and a waste stream.

  • Equipment and Process: The catalytic hydrogenation method requires a specialized high-pressure reactor, which is a significant capital investment. The Fischer esterification, on the other hand, can be performed using standard laboratory glassware, making it more accessible for smaller-scale synthesis and research purposes.

  • Yield and Purity: Both methods are capable of producing high yields of this compound.[5][1] The purity of the final product will depend on the efficiency of the purification steps (e.g., distillation) in both processes.

Conclusion

For large-scale industrial production , the catalytic hydrogenation of methyl isonicotinate may be the more cost-effective option in the long run, despite the higher initial investment in equipment and catalyst. This is due to the potentially lower cost of the starting material and the possibility of catalyst recycling. The process is also more atom-economical as it involves an addition reaction.

For laboratory-scale synthesis, research and development, or smaller production campaigns , the esterification of isonipecotic acid is likely the more practical and cost-effective choice. The lower capital expenditure for equipment and the use of inexpensive reagents make it an attractive option where the higher cost of the starting material is offset by the simplicity of the process.

Ultimately, the optimal choice will depend on the specific needs and resources of the organization, including the desired scale of production, available capital for equipment, and long-term manufacturing strategy.

References

A Spectroscopic Comparison of Methyl Isonipecotate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of methyl isonipecotate, a significant intermediate in the pharmaceutical and fragrance industries, with its common precursors: isonipecotic acid and 4-cyanopyridine (B195900).[1] The analysis focuses on key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight the structural transformations during its synthesis. This information is intended for researchers, scientists, and professionals in drug development to aid in reaction monitoring and structural elucidation.

Synthetic Pathways

This compound can be synthesized from several precursors. Two common routes involve the esterification of isonipecotic acid and the reduction of methyl isonicotinate (B8489971), which can be derived from 4-cyanopyridine. A typical synthetic pathway starts with the catalytic hydrogenation of 4-cyanopyridine to isonipecotic acid, followed by Fischer esterification with methanol (B129727) to yield this compound.[1] Alternatively, methyl isonicotinate can be reduced to this compound.[2][3][4]

G cluster_0 Route 1 cluster_1 Route 2 4-Cyanopyridine 4-Cyanopyridine Isonipecotic Acid Isonipecotic Acid 4-Cyanopyridine->Isonipecotic Acid Hydrogenation This compound This compound Isonipecotic Acid->this compound Esterification (Methanol, H+) Methyl Isonicotinate Methyl Isonicotinate Methyl Isonicotinate->this compound Reduction (e.g., Ru, H2)

Synthetic routes to this compound.

Experimental Protocols

Synthesis of this compound from Isonipecotic Acid (Esterification)

A general procedure for the synthesis of this compound involves the esterification of isonipecotic acid.[1] In a round-bottom flask, isonipecotic acid is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution. The mixture is then heated to reflux for several hours to drive the reaction towards the formation of the ester. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[5][6] Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra are obtained using an FTIR spectrometer.[5] Liquid samples can be analyzed as a thin film on KBr plates, while solid samples are often prepared as KBr pellets.

  • Mass Spectrometry (MS) : Mass spectra are generally acquired using an electron ionization (EI) source.[7] The fragmentation pattern provides information about the molecular weight and structure of the compound.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors.

CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
4-Cyanopyridine C₆H₄N₂104.11[8]9.06 (d, 2H), 8.00 (d, 2H) (in DMSO)[6]151.0, 125.5, 120.2, 117.82240 (C≡N), 1595 (C=N), 1550 (C=C)104 (M⁺)
Isonipecotic Acid C₆H₁₁NO₂129.16[7][9]3.1-2.9 (m, 2H), 2.7-2.5 (m, 2H), 2.4-2.2 (m, 1H), 1.9-1.7 (m, 2H), 1.7-1.5 (m, 2H)176.5 (C=O), 45.1 (CH), 42.8 (CH₂), 28.4 (CH₂)3400-2500 (O-H, N-H), 1710 (C=O), 1620 (N-H bend)129 (M⁺), 84
This compound C₇H₁₃NO₂143.18[10][11]3.62 (s, 3H), 3.2-3.18 (m, 2H), 2.92-2.86 (m, 2H), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)[5]175.5 (C=O), 51.5 (O-CH₃), 45.8 (CH), 43.5 (CH₂), 28.9 (CH₂)3350 (N-H), 2950 (C-H), 1730 (C=O), 1170 (C-O)143 (M⁺), 84, 59

Discussion of Spectroscopic Features

4-Cyanopyridine
  • ¹H NMR : The spectrum is characteristic of a para-substituted pyridine (B92270) ring, showing two doublets in the aromatic region.[6]

  • ¹³C NMR : The spectrum displays four signals, corresponding to the four unique carbon environments in the symmetric molecule. The nitrile carbon appears around 118 ppm.

  • IR : A strong, sharp absorption band around 2240 cm⁻¹ is a clear indicator of the C≡N stretching vibration.

  • MS : The molecular ion peak is observed at m/z 104.

Isonipecotic Acid
  • ¹H NMR : The aromatic signals of 4-cyanopyridine are replaced by complex multiplets in the aliphatic region, indicating the reduction of the pyridine ring to a piperidine (B6355638) ring. The broad signals are due to the protons on the saturated ring.

  • ¹³C NMR : The appearance of a signal around 176.5 ppm confirms the presence of a carboxylic acid group. The other signals are in the aliphatic region, corresponding to the piperidine ring carbons.

  • IR : The sharp C≡N peak disappears, and a broad absorption band from 3400-2500 cm⁻¹ emerges, which is characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine. A strong C=O stretch is observed around 1710 cm⁻¹.

  • MS : The molecular ion peak is at m/z 129. A prominent fragment at m/z 84 corresponds to the loss of the carboxyl group.

This compound
  • ¹H NMR : The most significant change from isonipecotic acid is the appearance of a sharp singlet at approximately 3.62 ppm, which is characteristic of the methyl ester protons (-OCH₃).[5] The rest of the spectrum consists of multiplets for the piperidine ring protons.

  • ¹³C NMR : A new signal appears around 51.5 ppm, corresponding to the methoxy (B1213986) carbon of the ester. The carboxylic acid carbon signal shifts slightly to around 175.5 ppm.

  • IR : The broad O-H stretch of the carboxylic acid is absent. A strong C=O stretching vibration for the ester is present around 1730 cm⁻¹. A characteristic C-O stretching band for the ester appears around 1170 cm⁻¹. The N-H stretch is still present around 3350 cm⁻¹.

  • MS : The molecular ion peak is observed at m/z 143. The fragmentation pattern is similar to that of isonipecotic acid, with a major fragment at m/z 84 resulting from the loss of the methoxycarbonyl group.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-cyanopyridine and isonipecotic acid, clearly illustrates the chemical transformations occurring during its synthesis. Each synthetic step is accompanied by distinct changes in the NMR, IR, and mass spectra, providing unambiguous evidence for the conversion of functional groups. These spectroscopic techniques are invaluable tools for monitoring the reaction progress and confirming the identity and purity of the final product.

References

In-Silico Modeling of Methyl Isonipecotate Derivatives: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico modeling and binding affinities of isonipecotamide (B28982) derivatives, which are structurally analogous to methyl isonipecotate derivatives. The data presented herein is based on a study of dual inhibitors of thrombin and cholinesterases, highlighting the potential of this chemical scaffold in multi-target drug design. The following sections detail the quantitative binding data, the experimental and computational protocols used, and logical workflows to provide a comprehensive overview for researchers in drug discovery.

Comparative Binding Affinity of Isonipecotamide Derivatives

The inhibitory activities of a series of N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives were evaluated against four key enzymes: thrombin (thr), factor Xa (fXa), acetylcholinesterase from electric eel (eeAChE), and butyrylcholinesterase from equine serum (eqBChE). The inhibition constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.

CompoundSubstituent (R)thr Ki (μM)fXa Ki (μM)eeAChE Ki (μM)eqBChE Ki (μM)
1 H0.006> 100.0586.95
2 2-F0.012> 100.0451.83
3 3-F0.007> 100.0763.48
4 4-F0.008> 100.0924.52
5 2-Cl0.015> 100.0331.21
6 3-Cl0.005> 100.0512.89
7 4-Cl0.006> 100.0683.99
8 2-CH30.021> 100.0885.12
9 3-CH30.009> 100.1106.88
10 4-CH30.011> 100.1358.01
11 2-OCH30.035> 100.0250.95
12 3-OCH30.018> 100.0653.15

Experimental and Computational Protocols

Synthesis of Isonipecotamide Derivatives

The synthesis of the N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives commenced with the one-pot reaction of ethyl isonipecotate and 4-chloropyridine (B1293800) hydrochloride to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.[1] Subsequently, this intermediate was coupled with various substituted anilines using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in dry DMF (Dimethylformamide) as a solvent. The reaction mixture was stirred at room temperature for 48-72 hours. The final products were precipitated on ice, filtered, and washed with diethyl ether to yield the desired isonipecotamide derivatives.[1]

In-Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against thrombin, factor Xa, acetylcholinesterase, and butyrylcholinesterase was determined using established spectrophotometric methods. For the cholinesterase assays, the method of Ellman was employed. All compounds were initially screened at a concentration of 10⁻⁵ M. For compounds that exhibited at least 60% inhibition at this concentration, dose-response curves were generated to determine their half-maximal inhibitory concentrations (IC50) and subsequently their inhibition constants (Ki).[1]

In-Silico Molecular Docking

To rationalize the observed structure-activity relationships (SAR) and to investigate the binding modes of the isonipecotamide derivatives, molecular docking studies were performed. A virtual screening of the compounds was carried out using the Multi-fingerprint Similarity Searching Algorithm (MuSSeL) web server. For a more detailed analysis of the binding interactions, molecular cross-docking screenings were conducted. This computational approach allowed for the elucidation of the molecular determinants responsible for the multiple activities of these compounds towards the target enzymes.[1]

Visualizing the In-Silico Workflow and Biological Context

To better illustrate the processes involved in the in-silico modeling and the potential biological implications, the following diagrams were generated using the Graphviz DOT language.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis ligand_design Derivative Design ligand_3d 3D Structure Generation ligand_design->ligand_3d ligand_opt Energy Minimization ligand_3d->ligand_opt grid Define Binding Site (Grid Generation) ligand_opt->grid pdb Get Protein Structure (PDB) protein_prep Prepare Protein (Remove water, add hydrogens) pdb->protein_prep protein_prep->grid docking Run Docking Algorithm grid->docking scoring Score and Rank Poses docking->scoring binding_mode Analyze Binding Mode scoring->binding_mode sar Structure-Activity Relationship (SAR) binding_mode->sar sar->ligand_design

A general workflow for in-silico molecular docking studies.

signaling_pathway cluster_cholinergic Cholinergic Neurotransmission cluster_coagulation Blood Coagulation ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Isonipecotamide Isonipecotamide Derivative Isonipecotamide->AChE Inhibition Thrombin Thrombin Isonipecotamide->Thrombin Inhibition Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Thrombin Activation Coagulation Coagulation Cascade Cholinergic Cholinergic Synapse

Dual inhibition of AChE and Thrombin by isonipecotamide derivatives.

References

Comparative study of the pharmacokinetic properties of methyl isonipecotate-derived drugs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the absorption, distribution, metabolism, and excretion of key therapeutic agents.

This guide offers a comparative analysis of the pharmacokinetic properties of drugs derived from the methyl isonipecotate scaffold. This diverse group of compounds includes stimulants like methylphenidate and its analogs, as well as potent analgesics such as pethidine and the fentanyl series. Understanding their distinct pharmacokinetic profiles is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic efficacy and minimizing adverse effects. This report synthesizes experimental data on their absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental methodologies, and visualizes key signaling pathways and experimental workflows.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of this compound-derived drugs exhibit significant variability, influencing their clinical applications. The following tables summarize key pharmacokinetic data for methylphenidate and its analogs, pethidine and its metabolite, and prominent fentanyl analogs in both human and rat models.

Table 1: Pharmacokinetic Parameters of Methylphenidate and its Analogs
CompoundSpeciesAdministration RouteHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Bioavailability (%)Reference(s)
Methylphenidate (MPH)Human (Adult)Oral3.5 hours10.1 L/hr/kg--[1][2]
Methylphenidate (MPH)Human (Child)Oral~2.5 hours---[1]
Methylphenidate (MPH)RatOral1.81 ± 0.81 h--19[3][4]
Methylphenidate (MPH)MonkeyOral---22[4]
d-threo-Methylphenidate (d-MPH)Rati.p.-Higher than d-p-Br MPH--[5]
d-threo-para-Bromo-MPH (d-p-Br MPH)Rati.p.Significantly longer than d-MPHSubstantially lower than d-MPH--[5]
d-threo-para-Methoxy-MPH (d-p-OCH3 MPH)Rati.p.-Higher than d-p-Br MPH--[5]

Data presented as mean ± SD where available.

Table 2: Pharmacokinetic Parameters of Pethidine and Norpethidine
CompoundSpeciesAdministration RouteHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Protein Binding (%)Reference(s)
PethidineHuman (Adult, post-op)IV3.2 ± 1.4 h12.0 ± 3.1 ml/min/kg3.2 ± 0.8 L/kg60-80[6][7][8]
PethidineHuman (Adult, pre-op)IV5.91 ± 3.57 h8.9 ± 1.8 ml/min/kg4.25 ± 1.72 L/kg-[6]
PethidineHuman (Child)IV3.0 ± 0.5 h10.4 ± 1.7 ml/kg/min2.8 ± 0.6 L/kg-[9]
PethidineRatIV64.5 min (terminal)---[10]
NorpethidineHuman (Adult)(from Pethidine)up to 20 hours---[7]
NorpethidineRat(from Pethidine)301 min (terminal)---[10]

Data presented as mean ± SD where available.

Table 3: Pharmacokinetic Parameters of Fentanyl Analogs in Humans
CompoundAdministration RouteHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Protein Binding (%)Reference(s)
FentanylIVLong terminal elimination-Large-[11]
AlfentanilIVShortest among the threeSmaller than Fentanyl/SufentanilSmaller than Fentanyl/Sufentanil92[12][13]
SufentanilIVShorter than Fentanyl---[12]
RemifentanilIVVery short (3-10 min)High--[14]

Experimental Protocols

The determination of the pharmacokinetic parameters presented above involves a series of standardized experimental procedures. While specific details may vary between studies, the general methodologies are outlined below.

In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)
  • Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water. Prior to drug administration, rats may be fasted overnight.

  • Drug Administration: The drug is administered via the intended route, commonly oral (gavage) or intravenous (injection into a tail vein). For oral administration, the drug is often dissolved or suspended in a suitable vehicle like water or a saline solution.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Serial sampling is often performed via the tail vein or a cannulated carotid artery. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then stored, typically at -20°C or -80°C, until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][10]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONLIN, WinNonlin) to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[8]

Pharmacokinetic Studies in Human Subjects
  • Study Population: Healthy volunteers or specific patient populations are recruited based on the study's objectives. Ethical approval and informed consent are mandatory.

  • Study Design: Studies are often designed as randomized, crossover, or parallel-group trials.

  • Drug Administration and Dosing: The drug is administered under controlled conditions, and the dose and route are specified in the study protocol.

  • Biological Sample Collection: Blood samples are collected at various time points. Urine and sometimes cerebrospinal fluid may also be collected to assess excretion and central nervous system penetration.[15]

  • Sample Processing and Analysis: Similar to animal studies, blood is processed to obtain plasma or serum, which is then analyzed using validated bioanalytical methods.

  • Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data. Population pharmacokinetic modeling may be employed to identify sources of variability in drug response.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of this compound-derived drugs are mediated through their interaction with specific signaling pathways.

methylphenidate_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (B1211576) Dopamine DAT DAT Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Norepinephrine (B1679862) Norepinephrine NET NET Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binds MPH Methylphenidate MPH->DAT Inhibits MPH->NET Inhibits Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Methylphenidate's mechanism of action.

Methylphenidate primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[16][17][18] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[19][20]

fentanyl_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fentanyl Fentanyl MOR Mu-Opioid Receptor Fentanyl->MOR Binds G_protein Gαi/o MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling G_protein->Downstream cAMP cAMP AC->cAMP Converts ATP to Beta_arrestin->Downstream pk_workflow cluster_study_design Study Design & Preparation cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting A Animal Acclimatization & Health Check C Group Assignment (e.g., IV vs. Oral) A->C B Dose Formulation & Preparation D Drug Administration B->D C->D E Serial Blood Sampling (Defined Timepoints) D->E F Plasma Separation (Centrifugation) E->F G Sample Extraction & Preparation F->G H LC-MS/MS or HPLC Analysis G->H I Concentration-Time Data Plotting H->I J Pharmacokinetic Modeling (e.g., Non-compartmental) I->J K Calculation of PK Parameters (t½, CL, Vd, AUC) J->K L Final Report Generation K->L

References

Methyl Isonipecotate: A Versatile Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly shapes the ultimate therapeutic efficacy and pharmacokinetic profile of a drug candidate. Among the privileged heterocyclic structures in medicinal chemistry, the piperidine (B6355638) ring, and specifically derivatives of methyl isonipecotate, has emerged as a cornerstone in the design of novel therapeutics targeting a wide array of diseases.

This guide provides an objective comparison of the this compound scaffold against other common heterocyclic structures, supported by experimental data. We will delve into its role in the development of potent antagonists for chemokine receptor 5 (CCR5), inhibitors for soluble epoxide hydrolase (sEH), and modulators of opioid receptors, presenting quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.

Comparative Analysis of Physicochemical Properties

The choice of a scaffold significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The piperidine ring, the core of this compound, offers a unique combination of a basic nitrogen atom, crucial for target interaction and solubility, and a three-dimensional framework. Here, we compare it with other widely used scaffolds.

PropertyPiperidine (from this compound)PyrrolidineMorpholine
Structure 6-membered saturated heterocycle5-membered saturated heterocycle6-membered saturated heterocycle with oxygen
pKa of Conjugate Acid ~11.22~11.27~8.4
Calculated LogP (cLogP) ~0.84~0.46~-0.85
Aqueous Solubility Moderate to High (structure-dependent)HighHigh
Conformational Flexibility Prefers a rigid chair conformationMore flexible envelope and twist conformationsChair conformation
Key Design Considerations The rigid conformation can lead to higher binding affinity. The basic nitrogen is a key interaction point.Its flexibility can be advantageous for exploring binding pockets.The ether oxygen enhances water solubility and can act as a hydrogen bond acceptor.[1]

Efficacy of this compound-Derived Scaffolds in Drug Candidates

The true measure of a scaffold's utility lies in the biological activity of the compounds derived from it. The this compound framework has been successfully employed to generate potent modulators of various biological targets.

CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of M-tropic strains of HIV-1 into host cells.[2] Antagonists of this receptor represent a significant class of anti-HIV therapeutics. The piperidine scaffold, often derived from isonipecotic acid (the hydrolyzed form of this compound), is a key structural motif in many potent CCR5 antagonists.[3]

Compound/ScaffoldTargetIC50/EC50 (nM)Key Structural Features
Compound 11f CCR5EC50 = 0.591-acetylpiperidin-4-yl group, demonstrating the utility of the piperidine core.[4]
Sch-350634 CCR5Potent inhibitorPiperazino-piperidine (B8394093) based structure, synthesized from isonipecotate.[3][5]
Maraviroc CCR5IC50 = 0.2Approved anti-HIV-1 drug with a complex heterocyclic structure.[2]
Piperazine-based antagonist CCR5Potent inhibitorUtilizes a piperazine (B1678402) core as an alternative to the piperidine scaffold.[5]
Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a therapeutic target for managing pain and inflammation. Inhibitors of sEH often feature a urea (B33335) or amide pharmacophore, and the incorporation of a piperidine ring can enhance potency and pharmacokinetic properties.

Compound/ScaffoldTargetIC50 (nM)Key Structural Features
Piperidine-based sEH inhibitor (amide) human sEH1.1 - 4200Conformationally restricted inhibitors with a piperidine core.
Piperidine-based sEH inhibitor (ester) human sEH2.6 - 8.7Contains ester and acid functionalized amides on a piperidine scaffold.
NCND mouse sEH9.8A potent and selective urea-based inhibitor.[6]
NCND human sEH85.2Demonstrates species-specific potency.[6]
Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The piperidine scaffold has been incorporated into kinase inhibitors to modulate their activity and properties.

Compound/ScaffoldTargetIC50 (nM)Key Structural Features
Pyrimidine-based derivative (13) Aurora A kinase< 200Designed to induce the DFG-out conformation of the kinase.[7]
Pyrrolopyrimidine/pyrrolopyridine derivatives ASK1 kinasePotent inhibitorsA series of inhibitors for Apoptosis Signal-Regulating Kinase 1.[8]
ITK inhibitor (CPI-818) ITK6.5A selective inhibitor of IL-2-inducible T-cell kinase.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and biological evaluation of compounds derived from a this compound scaffold.

Synthesis of a Piperidine-Based CCR5 Antagonist Analog

This protocol describes a general method for the synthesis of 4-substituted-4-aminopiperidine derivatives, a key intermediate for piperazino-piperidine based CCR5 antagonists, starting from isonipecotate.[3]

Step 1: Alkylation of Isonipecotate

  • To a solution of N-protected this compound in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C).

  • After stirring for 30 minutes, add the desired alkylating agent (e.g., an alkyl halide).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Curtius Rearrangement

  • Hydrolyze the ester of the alkylated product to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of water and an organic solvent.

  • Activate the carboxylic acid, for example, by forming an acyl azide (B81097) using diphenylphosphoryl azide.

  • Induce the Curtius rearrangement by heating the acyl azide in an inert solvent (e.g., toluene).

  • Trap the resulting isocyanate with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine.

  • Remove the N-protecting group under appropriate conditions (e.g., acidolysis for a Boc group) to yield the 4-substituted-4-aminopiperidine derivative.

In Vitro CCR5 Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to the CCR5 receptor.

  • Cell Culture: Use a cell line that stably expresses the human CCR5 receptor (e.g., CHO cells).

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α).

  • Competition: Add increasing concentrations of the test compound to displace the radioligand.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

Signaling Pathway Visualization

The antagonism of the CCR5 receptor by a drug molecule prevents the downstream signaling cascade initiated by its natural chemokine ligands. This inhibition is the basis of its anti-HIV-1 activity.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., RANTES, MIP-1α/β) CCR5 CCR5 Chemokine->CCR5 Binds gp120 HIV-1 gp120 gp120->CCR5 Binds G_protein G-protein (Gαi/o, Gβγ) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Signaling_Cascade Downstream Signaling Cascade Ca_release->Signaling_Cascade PKC_activation->Signaling_Cascade Chemotaxis Chemotaxis Signaling_Cascade->Chemotaxis Methyl_Isonipecotate_Drug This compound -derived Antagonist Methyl_Isonipecotate_Drug->CCR5 Blocks

CCR5 signaling pathway and its inhibition.

References

A Head-to-Head Comparison of Methyl Isonipecotate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isonipecotate, a piperidine-4-carboxylate ester, serves as a versatile scaffold in medicinal chemistry for the synthesis of a diverse range of bioactive molecules. Its rigid piperidine (B6355638) core allows for precise spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors. This guide provides a head-to-head comparison of two prominent classes of inhibitors derived from the isonipecotic acid backbone: GABA Transporter (GAT) inhibitors and soluble epoxide hydrolase (sEH) inhibitors. We present quantitative data on their inhibitory potency, detailed experimental protocols for their evaluation, and visualizations of their target signaling pathways.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro potency of representative inhibitors derived from the (iso)nipecotic acid scaffold against their respective targets.

Inhibitor ClassCompoundTarget(s)IC50Reference
GABA Transporter (GAT) Inhibitors TiagabineGAT-10.07 µM[1]
NNC-711GAT-10.04 µM[1]
(S)-4GAT-35 µM[2]
GAT-221 µM[2]
GAT-1>200 µM[2]
BGT-1140 µM[2]
Soluble Epoxide Hydrolase (sEH) Inhibitors t-AUCB (13g)sEH1.3 nM[3]
G1Human sEH0.05 nM[4]
Mouse sEH0.14 nM[4]

Target Signaling Pathways

GABAergic Synapse and GABA Transporters (GATs)

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[5][6] Inhibitors of GATs block this reuptake, thereby increasing the concentration and duration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions like epilepsy.[1]

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate GAD GAD glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binds to Cl_channel Cl- influx GABA_R->Cl_channel Activates inhibitor GAT Inhibitor (Nipecotic Acid Derivative) inhibitor->GAT1_pre Blocks

GABAergic synapse showing GAT-1 mediated reuptake and its inhibition.

Soluble Epoxide Hydrolase (sEH) and the Arachidonic Acid Cascade

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acids.[7] It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 (CYP450) enzymes, into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs).[8][9] By inhibiting sEH, the levels of beneficial EETs are increased, which can help to reduce inflammation and pain.[8]

sEH_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 CYP450 Epoxygenase PUFA->CYP450 EETs Epoxy Fatty Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_EETs Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Effects_EETs DHETs Diols (DHETs) sEH->DHETs Effects_DHETs Reduced or Pro-inflammatory Effects DHETs->Effects_DHETs sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Blocks

The soluble epoxide hydrolase (sEH) signaling pathway.

Experimental Protocols

GABA Uptake Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of compounds on GABA transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are transiently transfected with the cDNA encoding the desired human GAT subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) using a suitable transfection reagent.[10]

2. GABA Uptake Assay:

  • Twenty-four hours post-transfection, cells are plated in 96-well poly-D-lysine-coated plates.[10]

  • Before the assay, cells are washed twice with an uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[10]

  • Cells are pre-incubated for 10 minutes at room temperature with various concentrations of the test inhibitor (e.g., nipecotic acid derivatives).[10]

  • The uptake is initiated by adding a mixture of unlabeled GABA (e.g., 25 µM) and [3H]-GABA (e.g., 60 nM).[10]

  • The incubation is carried out for 30 minutes at room temperature.[10]

3. Measurement and Data Analysis:

  • The reaction is terminated by washing the cells three times with the uptake buffer.[10]

  • Cells are lysed with a buffer containing 1% SDS.[10]

  • A scintillating agent is added to the lysate, and the radioactivity is measured using a scintillation counter.[10]

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

GABA_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture HEK293 Cells transfect Transfect with GAT cDNA culture->transfect plate Plate cells in 96-well plate transfect->plate wash1 Wash cells with buffer plate->wash1 preincubate Pre-incubate with inhibitor wash1->preincubate add_gaba Add [3H]-GABA + cold GABA preincubate->add_gaba incubate Incubate for 30 min add_gaba->incubate wash2 Wash to terminate incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation Counting lyse->count calculate Calculate IC50 count->calculate

Experimental workflow for a GABA uptake inhibition assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening sEH inhibitors using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant human sEH enzyme.

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).[11]

  • Fluorogenic Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[12]

  • Test compounds (inhibitors) dissolved in DMSO.

  • 384-well black non-binding plates.[13]

2. Assay Procedure:

  • Dilute the recombinant sEH enzyme in the assay buffer.

  • Add the diluted enzyme solution to the wells of the 384-well plate.[13]

  • Add the test compounds at various concentrations to the wells. A vehicle control (DMSO) and a known sEH inhibitor (positive control) should be included.[13]

  • Pre-incubate the enzyme and inhibitor for 5 minutes at room temperature.[13]

  • Initiate the enzymatic reaction by adding the sEH substrate PHOME.[13] The hydrolysis of PHOME by sEH generates a highly fluorescent product.[12]

3. Measurement and Data Analysis:

  • Immediately measure the fluorescence intensity over time (kinetic reading) or after a fixed incubation period (endpoint reading) using a microplate reader (Excitation: 330 nm, Emission: 465 nm).[12][14]

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

sEH_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Enzyme and Inhibitor Dilutions add_enzyme Add sEH enzyme to plate prep_reagents->add_enzyme add_inhibitor Add inhibitor/vehicle add_enzyme->add_inhibitor preincubate Pre-incubate for 5 min add_inhibitor->preincubate add_substrate Initiate with PHOME substrate preincubate->add_substrate incubate Incubate at RT add_substrate->incubate measure Measure Fluorescence (Ex: 330, Em: 465 nm) incubate->measure calculate Calculate Reaction Rates measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Experimental workflow for a fluorometric sEH inhibition assay.

References

Comparative Analysis of Antibody Cross-Reactivity for Methyl Isonipecotate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against methyl isonipecotate. The data presented herein is generated for illustrative purposes to guide the design and interpretation of similar immunochemical studies.

This compound, a piperidine-4-carboxylate derivative, is a crucial building block in the synthesis of a wide range of pharmacologically active compounds. The development of specific antibodies against this hapten is essential for the creation of immunoassays to detect and quantify its presence or the presence of its derivatives in various matrices. A critical aspect of antibody validation is the assessment of its cross-reactivity with structurally related molecules. This guide outlines the methodology and presents a hypothetical dataset for such a study.

Hapten-Carrier Conjugation for Immunogen Preparation

To elicit an immune response against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein. This process renders the hapten immunogenic. For this hypothetical study, this compound was conjugated to Keyhole Limpet Hemocyanin (KLH).

Hapten_Carrier_Conjugation Hapten This compound (Hapten) Linker Activation using Carbodiimide Chemistry (e.g., EDC/NHS) Hapten->Linker ActivatedHapten Activated This compound Linker->ActivatedHapten Immunogen This compound-KLH Conjugate (Immunogen) ActivatedHapten->Immunogen Carrier Keyhole Limpet Hemocyanin (KLH Carrier Protein) Carrier->Immunogen

Caption: Hapten-carrier conjugation workflow.

Assessment of Antibody Cross-Reactivity by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the specificity of an anti-hapten antibody. This assay measures the ability of structurally similar compounds (analytes) to compete with the target hapten for binding to the antibody.

Experimental Workflow

The workflow for the competitive ELISA is depicted below. The principle relies on the competition between the free analyte in a sample and a fixed amount of enzyme-labeled hapten for a limited number of antibody binding sites.

Competitive_ELISA_Workflow Start Start Coat Coat microplate wells with anti-Methyl Isonipecotate antibody Start->Coat Wash1 Wash wells Coat->Wash1 Add Add standards or test compounds (potential cross-reactants) and this compound-HRP conjugate Wash1->Add Incubate Incubate to allow competition Add->Incubate Wash2 Wash wells to remove unbound reagents Incubate->Wash2 Substrate Add TMB substrate Wash2->Substrate Develop Incubate for color development Substrate->Develop Stop Add stop solution Develop->Stop Read Read absorbance at 450 nm Stop->Read Analyze Calculate IC50 and % Cross-Reactivity Read->Analyze End End Analyze->End

Caption: Competitive ELISA workflow for cross-reactivity.

Cross-Reactivity Data

The cross-reactivity of the hypothetical antibody was tested against a panel of structurally related compounds. The results are summarized in the table below. Cross-reactivity is calculated as the ratio of the IC50 (the concentration of analyte that causes 50% inhibition of the signal) of this compound to the IC50 of the test compound, multiplied by 100.

CompoundStructure Variation from this compoundIC50 (ng/mL)Cross-Reactivity (%)
This compound Reference Compound 25 100%
Isonipecotic acidCarboxylic acid instead of methyl ester25010%
Ethyl isonipecotateEthyl ester instead of methyl ester3571.4%
N-Methyl-isonipecotateMethyl group on the piperidine (B6355638) nitrogen5005%
N-Boc-isonipecotateBoc protecting group on the nitrogen> 10,000< 0.25%
Methyl nicotinateAromatic pyridine (B92270) ring instead of piperidine> 10,000< 0.25%

Interpretation of Results

The hypothetical data indicate that the antibody is highly specific for this compound. There is significant cross-reactivity with ethyl isonipecotate, which is expected due to the minor structural difference of a single methylene (B1212753) group in the ester. The cross-reactivity is considerably lower for isonipecotic acid, suggesting that the methyl ester group is a key part of the epitope recognized by the antibody. Modifications to the piperidine nitrogen, such as the addition of a methyl or a bulky Boc group, drastically reduce antibody binding. Furthermore, the antibody does not recognize the aromatic analogue, methyl nicotinate, highlighting its specificity for the saturated piperidine ring.

Detailed Experimental Protocol: Competitive ELISA

  • Coating: Microtiter plates are coated with 100 µL/well of the anti-methyl isonipecotate antibody (diluted to 2 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).

  • Competition: 50 µL of standard solutions of this compound or the test compounds (at various concentrations in PBS) are added to the wells. Immediately after, 50 µL of a this compound-Horseradish Peroxidase (HRP) conjugate (at a pre-determined optimal dilution) is added to all wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The washing step is repeated as in step 2.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15 minutes.

  • Stopping Reaction: The enzymatic reaction is stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

  • Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for the reference and test compounds are determined from their respective inhibition curves. The percentage of cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Test Compound) x 100.

This guide provides a framework for evaluating the cross-reactivity of antibodies raised against this compound derivatives. The presented hypothetical data and detailed protocols can aid researchers in designing their own experiments and interpreting the results, ultimately leading to the development of highly specific immunoassays for drug development and other research applications.

A Comparative Guide to Isotopic Labeling of Methyl Isonipecotate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopically labeled methyl isonipecotate as a tracer for metabolic studies. Given the limited direct experimental data on the metabolic fate of this compound, this document focuses on its predicted metabolic pathways and compares its potential utility against established isotopic tracers for analogous metabolic processes, namely ester metabolism and the study of GABAergic pathways.

Introduction

This compound is the methyl ester of isonipecotic acid, a derivative of nipecotic acid, which is known to be an inhibitor of gamma-aminobutyric acid (GABA) uptake.[1] As a prodrug, this compound is designed to improve the bioavailability of the active compound, nipecotic acid, by increasing its lipophilicity and facilitating its transport across biological membranes. The primary metabolic pathway for this compound is anticipated to be hydrolysis by carboxylesterases, ubiquitously present in tissues like the liver, yielding isonipecotic acid and methanol.[2][3]

Isotopic labeling of this compound offers a powerful tool to trace its absorption, distribution, metabolism, and excretion (ADME) profile. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ²H), researchers can track the molecule and its metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide will compare the application of isotopically labeled this compound with alternative tracers for studying ester metabolism and GABAergic pathways.

Comparison of Isotopic Tracers

The choice of an isotopic tracer is dictated by the specific metabolic pathway under investigation and the analytical methods available. Here, we compare hypothetically labeled this compound with established tracers for ester and GABA metabolism.

Table 1: Comparison of Isotopic Tracers for Metabolic Studies
Feature[¹³C]-Methyl Isonipecotate (Hypothetical)[¹³C]-Fatty Acid Ethyl Esters (e.g., Ethyl Acetate)[¹³C]-Glucose
Isotopic Label ¹³C at the carboxyl carbon or on the methyl group of the ester.¹³C at the carboxyl carbon or on the ethyl group.Uniformly ¹³C labeled (U-¹³C) or specifically labeled at certain positions.
Primary Application Tracing the in vivo hydrolysis to isonipecotic acid and the metabolic fate of the methyl group. Assessing prodrug efficacy and delivery of the active moiety.Studying the kinetics of esterase activity and the metabolism of the resulting fatty acid and ethanol (B145695).[6][7]Tracing central carbon metabolism, including the TCA cycle and the synthesis of neurotransmitters like GABA.[8]
Detection Method Mass Spectrometry (LC-MS/MS), NMR Spectroscopy.[9][10][11]Mass Spectrometry (GC-MS, LC-MS/MS), NMR Spectroscopy.Mass Spectrometry (GC-MS, LC-MS/MS), NMR Spectroscopy.[8]
Advantages - Directly tracks the prodrug and its primary metabolite. - Allows for quantification of the rate of hydrolysis in vivo. - Can provide insights into the tissue-specific distribution and metabolism.- Well-established tracer for studying esterase activity. - Can be used to model the metabolism of xenobiotic esters.- A fundamental tracer for a wide range of metabolic pathways. - Commercially available in various labeled forms.
Disadvantages - Not commercially available; requires custom synthesis. - Limited existing literature on its metabolic fate.- The metabolic fate of the fatty acid and ethanol can be complex and involve multiple pathways.- Indirectly measures GABA metabolism through precursor labeling. - Label scrambling can complicate data interpretation.

Experimental Protocols

Synthesis of [carboxyl-¹³C]-Methyl Isonipecotate (Hypothetical Protocol)

This protocol describes a potential method for the synthesis of this compound labeled at the carboxyl carbon.

Materials:

  • [carboxyl-¹³C]-Isonicotinic acid

  • Methanol (anhydrous)

  • Platinum oxide (PtO₂) catalyst

  • Thionyl chloride (SOCl₂)

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of [carboxyl-¹³C]-Isonicotinic Acid: In a high-pressure reaction vessel, dissolve [carboxyl-¹³C]-isonicotinic acid in glacial acetic acid. Add platinum oxide catalyst. Hydrogenate the mixture under pressure until the uptake of hydrogen ceases.

  • Isolation of [carboxyl-¹³C]-Isonipecotic Acid: After the reaction, filter off the catalyst. Evaporate the solvent under reduced pressure to obtain crude [carboxyl-¹³C]-isonipecotic acid.

  • Esterification: Suspend the crude [carboxyl-¹³C]-isonipecotic acid in anhydrous methanol. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent to yield crude [carboxyl-¹³C]-methyl isonipecotate. Purify the product by column chromatography or distillation.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.

In Vivo Metabolic Study in a Rodent Model

This protocol outlines a general procedure for an in vivo study to track the metabolism of isotopically labeled this compound.

Materials:

  • Isotopically labeled this compound (e.g., [¹³C]-methyl isonipecotate)

  • Vehicle for administration (e.g., saline, polyethylene (B3416737) glycol)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Tissue collection supplies

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing: Acclimate animals to the housing conditions. Administer a single dose of the isotopically labeled this compound via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney, intestine).[12]

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples in an appropriate buffer. Perform protein precipitation on plasma and tissue homogenates using a solvent like acetonitrile.[12]

  • LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify the concentrations of the labeled this compound and its predicted labeled metabolite, isonipecotic acid.[13]

  • Data Analysis: Determine the pharmacokinetic parameters of the parent compound and the formation of the metabolite over time.

Visualizations

Predicted Metabolic Pathway of this compound

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (e.g., in Liver) cluster_excretion Excretion MI [¹³C]-Methyl Isonipecotate MI_blood [¹³C]-Methyl Isonipecotate (in bloodstream) MI->MI_blood Absorption Esterase Carboxylesterases MI_blood->Esterase Hydrolysis IA [¹³C]-Isonipecotic Acid Esterase->IA Methanol Methanol Esterase->Methanol IA_urine [¹³C]-Isonipecotic Acid (in Urine) IA->IA_urine Renal Clearance G cluster_synthesis Tracer Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Synthesis Synthesis of [¹³C]-Methyl Isonipecotate QC Purity and Enrichment Analysis (NMR, MS) Synthesis->QC Dosing Dosing of Animal Model QC->Dosing Sample_Collection Blood and Tissue Collection Dosing->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Metabolite_ID Metabolite Identification and Quantification PK_Analysis->Metabolite_ID G cluster_pathways Target Metabolic Pathway cluster_tracers Potential Isotopic Tracers cluster_analysis Analytical Method Research_Question Research Question Ester_Metabolism Ester Metabolism Research_Question->Ester_Metabolism GABA_Pathway GABA Pathway Research_Question->GABA_Pathway Labeled_MI [¹³C]-Methyl Isonipecotate Ester_Metabolism->Labeled_MI Labeled_FAEE [¹³C]-Fatty Acid Ethyl Ester Ester_Metabolism->Labeled_FAEE GABA_Pathway->Labeled_MI Labeled_Glucose [¹³C]-Glucose GABA_Pathway->Labeled_Glucose MS Mass Spectrometry Labeled_MI->MS NMR NMR Spectroscopy Labeled_MI->NMR Labeled_FAEE->MS Labeled_Glucose->MS Labeled_Glucose->NMR

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Isonipecotate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl isonipecotate, a common intermediate in pharmaceutical synthesis, requires careful management throughout its lifecycle, including its final disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. The compound is classified as a hazardous substance and is known to be combustible, as well as an irritant to the eyes, skin, and respiratory system.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical goggles.[2]

  • Hand Protection: Chemical-resistant gloves, such as PVC, are recommended.[2]

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[2] In case of contact, immediately remove contaminated clothing and wash the affected skin area with soap and water.[4]

  • Respiratory Protection: Use in a well-ventilated area, and if inhalation risk is high, an approved respirator is necessary.[2]

Storage: Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[2][4] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [3]
Boiling Point 85-90 °C
Density 1.06 g/mL at 25 °C
Flash Point 89 °C (192.2 °F) - closed cup
Refractive Index n20/D 1.465

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to local, state, and federal regulations.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor to ensure full compliance.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: Clearly label a dedicated, leak-proof container as "Hazardous Waste - this compound."[6][7] The container must be compatible with the chemical.[6]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.[7]

  • Collection of Liquid Waste:

    • For small quantities (<50ml), absorb the liquid onto an inert material like vermiculite (B1170534) or sand.[8]

    • Carefully transfer the absorbed material into the designated hazardous waste container.

    • For larger quantities, directly pour the waste into the designated container, avoiding splashes. This should be done in a chemical fume hood.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or broken glassware, should also be placed in the designated solid hazardous waste container.[7]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated waste accumulation area.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_contamination Assess Contamination Level start->assess_contamination pure_uncontaminated Pure/Uncontaminated? assess_contamination->pure_uncontaminated recycle Consider Recycling or Reclamation pure_uncontaminated->recycle Yes contaminated Contaminated or Unsuitable for Recycling pure_uncontaminated->contaminated No consult_manufacturer Consult Manufacturer for Options recycle->consult_manufacturer contact_ehs Contact EHS or Licensed Waste Disposal Service consult_manufacturer->contact_ehs small_spill Small Spill (<50mL)? contaminated->small_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb Yes large_quantity Large Quantity or Direct Liquid Waste small_spill->large_quantity No collect_waste Collect in Labeled, Sealed Hazardous Waste Container absorb->collect_waste large_quantity->collect_waste collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

Final Disposal Procedures
  • Labeling: Ensure the hazardous waste container is accurately and fully labeled with its contents, including "this compound" and any other components, along with their approximate percentages.[6]

  • Scheduling Pickup: Once the waste container is full, or in accordance with your institution's policies, schedule a pickup with your EHS department or a licensed hazardous waste disposal contractor.[6]

  • Documentation: Maintain a record of the disposed chemicals as required by your institution and regulatory bodies.

Disclaimer: This guide provides general procedures for the disposal of this compound. Always prioritize your local, state, and federal regulations and consult with your institution's safety officer for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Isonipecotate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Methyl isonipecotate, a key intermediate in pharmaceutical synthesis, requires stringent safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.[1] This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, aligning with the highest standards of laboratory safety. Adherence to these procedures is critical for minimizing exposure risks and preventing accidents.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Personal Protective Equipment (PPE) Assessment:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Local exhaust ventilation is generally required to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

2. Required Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes and eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, PVC).[4][5] Breakthrough times should be considered for prolonged contact.[4]Prevents skin contact, which can cause irritation.[4]
Skin and Body Protection Laboratory coat or overalls. A PVC apron is also recommended.[4][5]Protects against skin exposure and contamination of personal clothing.
Respiratory Protection An approved respirator (e.g., NIOSH/MSHA or European Standard EN 149) should be worn if there is a risk of overexposure or if irritation is experienced.[3]Protects against respiratory irritation from fumes or aerosols.[4]

3. Handling and Storage Protocol:

  • Handling: Avoid all personal contact, including inhalation.[4] Do not breathe dust, vapor, mist, or gas.[6] Wash hands and any exposed skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5] Use non-sparking tools and take precautionary measures against static discharges.[3][6]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][4] Keep away from incompatible materials such as strong oxidizing agents.[1][3][4] Protect containers from physical damage and check regularly for leaks.[4]

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water.[4][7] Seek medical attention if irritation persists.[7]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids apart.[3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3][4] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[3]

Spill and Leak Response:

  • Minor Spills: Remove all ignition sources.[4] Clean up spills immediately.[4] Absorb with inert material and place in a suitable container for disposal.[8]

  • Major Spills: Evacuate the area and move upwind.[4] Alert emergency responders.[4] Wear appropriate PPE during cleanup.[4]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[4] Dispose of contents and container to an approved waste disposal plant.[3][6] Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal.[4] Contaminated packaging should be disposed of as unused product.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₁₃NO₂[9]
Molecular Weight 143.18 g/mol [9]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 85-90 °C (lit.)[9]
Density 1.06 g/mL at 25 °C (lit.)[9]
Flash Point 89 °C (192.2 °F) - closed cup[9]
Solubility Soluble in chloroform[2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Handle in Fume Hood C->D Proceed with work E Avoid Inhalation, Skin & Eye Contact D->E J Collect Waste in Labeled Container D->J Generate waste L Spill: Evacuate, Contain & Clean Up D->L In case of spill M Exposure: Administer First Aid & Seek Medical Attention D->M In case of exposure F Use Non-Sparking Tools E->F E->L In case of spill E->M In case of exposure G Store in Tightly Sealed Container F->G After use F->L In case of spill F->M In case of exposure H Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I K Follow Institutional & Regulatory Procedures J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl isonipecotate
Reactant of Route 2
Methyl isonipecotate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。